Product packaging for Isoxazol-4-ylmethanamine oxalate(Cat. No.:CAS No. 1187927-50-9)

Isoxazol-4-ylmethanamine oxalate

Cat. No.: B1401385
CAS No.: 1187927-50-9
M. Wt: 188.14 g/mol
InChI Key: DTCNQHCIGAYABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazol-4-ylmethanamine oxalate is a useful research compound. Its molecular formula is C6H8N2O5 and its molecular weight is 188.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O5 B1401385 Isoxazol-4-ylmethanamine oxalate CAS No. 1187927-50-9

Properties

IUPAC Name

oxalic acid;1,2-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCNQHCIGAYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743913
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-50-9
Record name 4-Isoxazolemethanamine, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Isoxazol-4-ylmethanamine Oxalate

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a plethora of clinically significant pharmaceuticals.[3] Marketed drugs such as the anti-inflammatory Valdecoxib, the anticonvulsant Zonisamide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin all feature this versatile core, highlighting its therapeutic importance.[4][5] The development of novel isoxazole derivatives continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and safety profiles.[6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. This compound serves as a critical building block, providing a primary amine handle on the 4-position of the isoxazole ring, which is ideal for subsequent elaboration in drug development campaigns. The formation of the oxalate salt is a deliberate and crucial step. Amine salts often exhibit superior crystallinity, thermal stability, and aqueous solubility compared to the free base, which are highly desirable properties for pharmaceutical development and handling.[7][8]

This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, empowering researchers to adapt and troubleshoot effectively. Each characterization technique is presented as part of an integrated, self-validating system to ensure the unequivocal identification and quality assessment of the target compound.

Part 1: Synthesis of this compound

The synthesis is approached as a two-stage process: first, the construction and functional group manipulation to yield the free amine, Isoxazol-4-ylmethanamine, followed by its conversion to the stable, crystalline oxalate salt.

Synthetic Strategy and Rationale

The chosen synthetic route begins with the reduction of a suitable precursor, 4-isoxazole carbaldehyde oxime, to the desired primary amine.[9] This transformation is a robust and well-established method in organic synthesis. Catalytic hydrogenation is selected as the reduction method due to its high efficiency, clean reaction profile, and avoidance of metal hydride reagents, which can present challenges in work-up and safety at scale.

The subsequent salt formation is a straightforward acid-base reaction. Oxalic acid is an ideal choice as it is a di-acid capable of forming a well-defined 1:1 salt with the mono-amine, often resulting in a highly crystalline and easily filterable solid.[10][11]

Synthesis_Workflow cluster_0 Stage 1: Free Amine Synthesis cluster_1 Stage 2: Oxalate Salt Formation Start 4-Isoxazole Carbaldehyde Oxime Amine Isoxazol-4-ylmethanamine (Free Base in Solution) Start->Amine Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Product This compound (Crystalline Solid) Amine->Product Acid-Base Reaction Precipitation OxalicAcid Oxalic Acid (in Isopropanol) OxalicAcid->Product Characterization_Logic cluster_Structure Structural Elucidation cluster_Purity Identity & Purity Confirmation Product Final Product: Isoxazol-4-ylmethanamine Oxalate NMR 1H & 13C NMR Product->NMR Confirms Connectivity FTIR FT-IR Spectroscopy Product->FTIR Confirms Functional Groups MS Mass Spectrometry Product->MS Confirms Mass of Cation MP Melting Point Product->MP Assesses Purity EA Elemental Analysis Product->EA Confirms Elemental Composition

References

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Oxalate: Chemical Properties, Structure, and Synthetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoxazol-4-ylmethanamine oxalate, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2][3] This document delineates the chemical structure, physicochemical properties, and a detailed synthetic pathway for this compound. Furthermore, it includes detailed protocols for its characterization using modern analytical techniques and touches upon its potential biological significance, particularly in the context of muscarinic receptor activity. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole framework.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse range of therapeutic agents.[4] Clinically significant drugs containing the isoxazole moiety include the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[4] The broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores the importance of this heterocyclic system in drug discovery.[1][5] Isoxazol-4-ylmethanamine, as a functionalized derivative, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The oxalate salt form is often utilized to improve the handling, stability, and bioavailability of the parent amine.

Chemical Structure and Properties

The chemical identity of this compound is defined by the covalent structure of the isoxazol-4-ylmethanamine cation and the oxalate anion.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of isoxazol-4-ylmethanamine and its oxalate salt. It is important to note that while some data for the free base is available from commercial suppliers, specific experimental data for the oxalate salt is not widely published and is often determined on a case-by-case basis.

PropertyValue (Isoxazol-4-ylmethanamine)Value (this compound)Source
CAS Number 173850-43-61187927-50-9[2][6]
Molecular Formula C₄H₆N₂OC₆H₈N₂O₅Calculated
Molecular Weight 98.10 g/mol 188.14 g/mol [2]
Appearance Likely an oil or low-melting solidWhite to off-white crystalline solidInferred
Melting Point Not widely reportedTo be determined experimentally
Boiling Point 206.99 °C at 760 mmHgDecomposes upon heating[7]
Solubility Soluble in polar organic solventsSoluble in water, methanol; sparingly soluble in ethanolInferred
pKa To be determined experimentallyTo be determined experimentally

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial construction of the isoxazole ring system to form the free base, followed by salt formation with oxalic acid. The synthesis of regioisomeric aminomethyl isoxazoles has been reported, providing a foundational methodology.[8]

G A Starting Materials (e.g., Propargyl Bromide, Hydroxylamine) B Step 1: Isoxazole Ring Formation (1,3-Dipolar Cycloaddition) A->B C Intermediate: 4-(Bromomethyl)isoxazole B->C D Step 2: Amination (e.g., Gabriel Synthesis or direct amination) C->D E Product: Isoxazol-4-ylmethanamine (Free Base) D->E F Step 3: Salt Formation (Reaction with Oxalic Acid) E->F G Final Product: This compound F->G

Figure 2: General synthetic workflow for this compound.

Synthesis of Isoxazol-4-ylmethanamine (Free Base)

The synthesis of the isoxazole core can be achieved through various methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and effective strategy.[9] A plausible synthetic route, adapted from literature procedures for related isoxazoles, is outlined below.[8]

Step 1: Synthesis of 4-(Bromomethyl)isoxazole

This step involves the [3+2] cycloaddition of a nitrile oxide (generated in situ) with a suitable three-carbon alkyne component, such as propargyl bromide.

Step 2: Synthesis of Isoxazol-4-ylmethanamine

The conversion of the bromomethyl intermediate to the desired amine can be accomplished through several established methods, such as the Gabriel synthesis to avoid over-alkylation, followed by hydrazinolysis, or by direct amination with a protected form of ammonia followed by deprotection.

Protocol: Synthesis of Isoxazol-4-ylmethanamine

This protocol is a representative example based on established isoxazole synthesis methodologies and should be optimized for specific laboratory conditions.[8]

  • Preparation of the Nitrile Oxide Precursor: A suitable starting material, such as an aldoxime, is converted to the corresponding hydroximoyl chloride using a chlorinating agent (e.g., N-chlorosuccinimide).

  • In situ Generation of Nitrile Oxide and Cycloaddition: The hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) in the presence of propargyl bromide. The nitrile oxide is generated in situ and undergoes a 1,3-dipolar cycloaddition with the alkyne to yield 4-(bromomethyl)isoxazole.

  • Purification of the Intermediate: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-(bromomethyl)isoxazole is purified by column chromatography on silica gel.

  • Amination: The purified 4-(bromomethyl)isoxazole is reacted with a suitable nitrogen source, such as potassium phthalimide (for a Gabriel synthesis), in a polar aprotic solvent (e.g., DMF).

  • Deprotection: The resulting phthalimide intermediate is treated with hydrazine hydrate in ethanol to liberate the free amine, isoxazol-4-ylmethanamine.

  • Final Purification: The reaction mixture is worked up by extraction and the final product is purified by distillation or crystallization to yield pure isoxazol-4-ylmethanamine.

Protocol: Preparation of this compound

The formation of the oxalate salt is a straightforward acid-base reaction.

  • Dissolution: Dissolve the purified isoxazol-4-ylmethanamine free base in a suitable solvent, such as isopropanol or ethanol.

  • Addition of Oxalic Acid: To the stirred solution of the amine, add a solution of one equivalent of oxalic acid dihydrate dissolved in the same solvent, dropwise at room temperature.

  • Crystallization: The oxalate salt will typically precipitate out of the solution upon addition of the oxalic acid or upon cooling. The crystallization can be aided by stirring at a reduced temperature for a period of time.

  • Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the structure. Expected signals include those for the protons on the isoxazole ring, the methylene protons adjacent to the ring and the amine, and the amine protons themselves. The chemical shifts and coupling constants will be indicative of the 4-substituted isoxazole structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the isoxazol-4-ylmethanamine cation and a characteristic signal for the carboxylate carbons of the oxalate anion.

Table 2: Predicted NMR Spectral Data for Isoxazol-4-ylmethanamine Moiety

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Isoxazole C3-H~8.5s
Isoxazole C5-H~8.9s
-CH₂-~4.0s
-NH₃⁺Broad singletShift is concentration and solvent dependent.
¹³C NMR
Isoxazole C3~150
Isoxazole C4~110
Isoxazole C5~158
-CH₂-~35
Oxalate C=O~160

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aromatic/aliphatic)3100-3000, 2950-2850
C=O stretch (oxalate)~1700 (strong)
C=N stretch (isoxazole)~1600
C=C stretch (isoxazole)~1500
N-O stretch (isoxazole)~1400
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isoxazol-4-ylmethanamine cation. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₄H₆N₂O) would be observed at m/z 99.05.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the foundational work on regioisomeric aminomethyl isoxazoles points towards activity at muscarinic receptors.[8] Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, and their modulation is a key strategy in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The isoxazol-4-ylmethanamine scaffold serves as a valuable starting point for the development of selective muscarinic receptor agonists or antagonists. The primary amine functionality provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.

G cluster_ligand Isoxazol-4-ylmethanamine Derivative cluster_receptor Muscarinic Receptor cluster_pathway Cellular Signaling Ligand Pharmacophore (Isoxazole Core) Receptor Binding Pocket Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Response Cellular Response Second_Messenger->Response

Figure 3: Proposed mechanism of action at a G-protein coupled receptor.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of muscarinic receptor modulators. This technical guide has provided a detailed overview of its chemical structure, properties, and a plausible synthetic route based on established chemical principles. The provided analytical methods and expected data will serve as a useful reference for the characterization and quality control of this compound. Further investigation into the specific biological activities of isoxazol-4-ylmethanamine and its derivatives is warranted to fully elucidate its therapeutic potential.

References

The Isoxazole Scaffold: A Privileged Motif in Elucidating and Modulating Biological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoxazole Ring in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates is a testament to its remarkable versatility as a pharmacophore.[2] The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of non-covalent interactions, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide will provide an in-depth exploration of the core mechanisms of action of isoxazole-containing compounds, delving into their roles as kinase inhibitors, antibacterial agents, antiviral therapeutics, and anti-inflammatory molecules. We will dissect the experimental methodologies employed to elucidate these mechanisms, providing not just the "how" but, more critically, the "why" behind these experimental choices, thereby offering a framework for the rational design and evaluation of novel isoxazole-based therapeutic agents.

I. Isoxazole-Containing Compounds as Precision Tools for Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Isoxazole-containing compounds have emerged as a powerful class of kinase inhibitors, often exhibiting high potency and selectivity.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

A predominant mechanism by which isoxazole-containing compounds inhibit kinase activity is through competitive inhibition at the ATP-binding site. The isoxazole scaffold can be elaborated with various substituents that mimic the purine ring of ATP, allowing the inhibitor to occupy the active site and prevent the binding of the natural substrate. This disruption of the phosphorylation cascade can lead to the downstream inhibition of cell signaling pathways, culminating in effects such as cell cycle arrest and apoptosis.[4]

A notable example is the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and apoptotic signaling. Certain isoxazole derivatives have been shown to be potent JNK inhibitors.[5]

Quantitative Analysis of Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound ClassKinase TargetIC50 (nM)Reference(s)
Isoxazole DerivativeJNK31[5]
Isoxazole DerivativeJNK133[5]
Isoxazole Derivativep3820[5]
Isoxazole 8CK1δ33[3]
Trisubstituted IsoxazolesRORγt110 - 3300[6]
Experimental Workflow: In Vitro Kinase Inhibition Assay

The rationale for employing an in vitro kinase assay in the initial stages of inhibitor characterization is to obtain a direct measure of the compound's inhibitory activity against the purified enzyme, devoid of confounding cellular factors such as membrane permeability and off-target effects. This allows for a clean assessment of the structure-activity relationship (SAR).[6]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare Kinase Solution R2 Add Kinase to Plate P1->R2 P2 Prepare Substrate/ATP Solution R4 Initiate Reaction with Substrate/ATP P2->R4 P3 Prepare Isoxazole Inhibitor Dilutions R1 Add Inhibitor to Plate P3->R1 R1->R2 R3 Incubate (Pre-incubation) R2->R3 R3->R4 R5 Incubate (Reaction) R4->R5 D1 Stop Reaction & Add Detection Reagent R5->D1 D2 Incubate (Signal Development) D1->D2 D3 Measure Signal (e.g., Luminescence) D2->D3 D4 Data Analysis (IC50 determination) D3->D4

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a robust method for determining the IC50 of an isoxazole-containing compound against a specific kinase.

  • Compound Preparation: Prepare a 10-point serial dilution of the isoxazole compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Kinase Solution: Dilute the kinase of interest in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically.

    • Substrate/ATP Solution: Prepare a solution of the kinase-specific peptide substrate and ATP in Kinase Buffer. The ATP concentration is often set at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted isoxazole compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the Kinase Solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP Solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of a commercially available ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Isoxazole-Containing Compounds as Antibacterial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Isoxazole-containing compounds have a rich history in this area, with several derivatives demonstrating potent activity against a range of bacterial pathogens.[4][7]

Mechanism of Action: Diverse Targets in Bacterial Physiology

Isoxazole derivatives exert their antibacterial effects through various mechanisms, a testament to the scaffold's versatility. A prominent example is the inhibition of bacterial cell wall synthesis. Certain isoxazole-containing β-lactam antibiotics, such as cloxacillin, function by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, thereby compromising the integrity of the bacterial cell wall.

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antibacterial agent. It represents the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound ClassBacterial StrainMIC (µg/mL)Reference(s)
Isoxazole DerivativeStaphylococcus aureus110-120[8]
Isoxazole DerivativeEscherichia coli95-117[8]
Isoxazole-Oxadiazole HybridStaphylococcus aureus1.56 - 6.25[9]
Isoxazole DerivativeBacillus subtilis10 - 80[9]
Isoxazole DerivativeCandida albicans6 - 60[9]
Experimental Workflow: Broth Microdilution for MIC Determination

The choice of the broth microdilution method for determining the MIC is based on its ability to provide a quantitative measure of antibacterial activity, which is more informative than the qualitative results from a disk diffusion assay.[10] This method is also amenable to higher throughput, allowing for the simultaneous testing of multiple compounds and bacterial strains.[10]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Bacterial Inoculum A3 Inoculate Wells with Bacteria P1->A3 P2 Prepare Isoxazole Compound Dilutions A2 Add Compound Dilutions to Wells P2->A2 P3 Prepare Growth Medium A1 Dispense Growth Medium into 96-well Plate P3->A1 A1->A2 A2->A3 A4 Incubate Plate A3->A4 AN1 Visually Inspect for Growth A4->AN1 AN2 Determine Lowest Concentration with No Growth (MIC) AN1->AN2

Caption: A schematic of the broth microdilution method for MIC determination.

Detailed Protocol: Broth Microdilution Assay

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the isoxazole compound in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole compound at which there is no visible bacterial growth.

III. Isoxazole-Containing Compounds as Antiviral Agents

The development of effective antiviral therapies is a continuous challenge due to the high mutation rates of many viruses and the potential for the emergence of drug resistance. Isoxazole-containing compounds have demonstrated promising antiviral activity against a range of viruses, including Zika virus and influenza virus.[10]

Mechanism of Action: Targeting Viral Replication and Entry

The antiviral mechanisms of isoxazole derivatives are diverse and can target various stages of the viral life cycle. For example, some compounds inhibit viral proteases, which are essential for the processing of viral polyproteins into functional mature proteins.[10] Others have been shown to interfere with viral entry into host cells or inhibit viral nucleoprotein function, thereby disrupting viral replication.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
KR-26827Zika Virus (MR766)1.35>50>37[10]
Compound 7lZika VirusPotent>100High[10]
Isoxazole-amide DerivativeTobacco Mosaic VirusVaries--
Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the in vitro efficacy of antiviral compounds against lytic viruses.[8] Its primary advantage is that it measures the reduction in the number of infectious virus particles, providing a direct assessment of a compound's ability to inhibit viral replication and spread.[8]

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis P1 Seed Host Cells I1 Infect Cell Monolayer with Virus P1->I1 P2 Prepare Virus Stock P2->I1 P3 Prepare Isoxazole Compound Dilutions I2 Add Compound Dilutions P3->I2 I1->I2 I3 Overlay with Semi-solid Medium I2->I3 I4 Incubate I3->I4 A1 Fix and Stain Cells I4->A1 A2 Count Plaques A1->A2 A3 Calculate % Inhibition and EC50 A2->A3

Caption: The workflow of a plaque reduction assay for antiviral testing.

Detailed Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 6-well plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock in a serum-free medium.

    • Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce a countable number of plaques (typically 50-100 plaques per well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compound in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose).

    • After the viral adsorption period, remove the virus inoculum and add the compound-containing overlay to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization and Counting:

    • Aspirate the overlay and fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a solution like 0.1% crystal violet. The viable cells will stain, while the areas of cell death (plaques) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

IV. Isoxazole-Containing Compounds in the Modulation of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Isoxazole-containing compounds have been successfully developed as anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib, an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), exemplifies this mechanism. It selectively binds to the active site of the COX-2 enzyme, which is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[4] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design feature, as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity PGs Prostaglandins PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation COX2->PGG2 Oxygenation Valdecoxib Valdecoxib (Isoxazole) Valdecoxib->COX2 Selective Inhibition

Caption: The mechanism of action of Valdecoxib as a selective COX-2 inhibitor.

Experimental Rationale: Assessing Selectivity

A key experimental consideration in the development of COX-2 inhibitors is to demonstrate their selectivity over COX-1. This is typically achieved by performing parallel in vitro enzyme inhibition assays using purified recombinant COX-1 and COX-2 enzymes. A whole blood assay provides a more physiologically relevant system to confirm this selectivity by measuring the inhibition of COX-2-mediated prostaglandin E₂ (PGE₂) production in response to an inflammatory stimulus (lipopolysaccharide) and COX-1-mediated thromboxane B₂ (TXB₂) production during blood clotting.[4]

Conclusion: The Isoxazole Scaffold as a Versatile Tool in Drug Discovery

The isoxazole ring continues to be a privileged scaffold in medicinal chemistry, enabling the development of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the core mechanisms of action of isoxazole-containing compounds, supported by detailed experimental protocols and the rationale behind their application. By understanding the intricate interplay between chemical structure, biological mechanism, and experimental design, researchers can continue to leverage the power of the isoxazole motif to develop novel and effective therapies for a wide range of human diseases.

References

A Technical Guide to the Discovery and Development of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions have propelled its derivatives into a wide array of therapeutic areas. This guide provides a comprehensive technical overview of the contemporary drug discovery and development process for novel isoxazole-based compounds. We will explore the foundational physicochemical properties that make this heterocycle an attractive pharmacophore, delve into advanced synthetic methodologies for generating chemical diversity, outline strategies for screening and lead optimization, and present detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the isoxazole core.

The Isoxazole Core: A Privileged Scaffold in Drug Design

The isoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design.

  • Electronic Nature and Stability: The isoxazole ring is electron-deficient, which contributes to its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The weak N-O bond, however, can be susceptible to cleavage, a feature that can be exploited in the design of prodrugs or targeted covalent inhibitors.[1]

  • Structural Versatility: The isoxazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability is crucial for generating large libraries of derivatives for screening and for subsequent structure-activity relationship (SAR) optimization.[1][3]

  • Pharmacokinetic Profile: Incorporating an isoxazole core into a molecule can improve its pharmacokinetic profile, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties, while potentially reducing toxicity.[1][4] Its ability to act as a bioisostere for other functional groups, such as amides or esters, allows for the modification of a compound's properties while retaining its intended biological activity.

The culmination of these features has led to the successful development of numerous isoxazole-containing drugs, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide, demonstrating the scaffold's clinical and commercial viability.[5][6]

The Drug Discovery & Development Workflow

The path from initial concept to a viable drug candidate is a systematic, multi-stage process. The following diagram outlines a typical workflow for the discovery of novel isoxazole derivatives.

G cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Target_ID Target Identification & Validation Library_Design Library Design & Synthesis Target_ID->Library_Design Design Scaffolds HTS High-Throughput Screening (HTS) Library_Design->HTS Assay Compounds Hit_ID Hit Identification HTS->Hit_ID Analyze Data Hit_to_Lead Hit-to-Lead (H2L) Hit_ID->Hit_to_Lead Prioritize Hits Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Test in Models Tox Toxicology & Safety Pharmacology In_Vivo->Tox Assess Safety Candidate Candidate Selection Tox->Candidate Select Best Compound IND Investigational New Drug (IND) Candidate->IND IND-Enabling Studies

Caption: High-level workflow for isoxazole derivative drug discovery.

Synthetic Strategies for Novel Isoxazole Derivatives

The generation of novel isoxazole derivatives is paramount to a successful discovery campaign. While classical methods are still relevant, modern high-throughput and diversity-oriented synthesis techniques have accelerated the pace of discovery.

Foundational Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of two different substituents with a high degree of regiochemical control.

  • Causality: The mechanism involves the concerted addition of the 1,3-dipole (nitrile oxide) across the triple bond of the alkyne. The regioselectivity (which substituent ends up at which position) is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Copper(I) catalysis is often employed to accelerate the reaction, particularly with terminal alkynes.[6]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2  Inhibits Selectively

References

Introduction: The Imperative for Rigorous Structural Elucidation in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Isoxazol-4-ylmethanamine Oxalate

In the landscape of modern drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a foundational pillar of scientific integrity. The molecular structure dictates function, influencing everything from receptor binding and efficacy to solubility, stability, and bioavailability. Isoxazol-4-ylmethanamine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its conversion to the oxalate salt is a common strategy employed to enhance physicochemical properties such as crystallinity and aqueous solubility.

This technical guide provides a comprehensive, multi-technique framework for the complete structural analysis of this compound. We move beyond a simple listing of methods to explain the causality behind the analytical choices, presenting an integrated workflow that ensures an unambiguous and robust structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for molecular characterization.

Foundational Physicochemical Profile

A prerequisite to any in-depth analysis is the compilation of the molecule's fundamental properties. This data provides the context for all subsequent spectroscopic and crystallographic investigations.

PropertyValueReference
Compound Name This compound[1]
CAS Number 1187927-50-9[1]
Molecular Formula C₆H₈N₂O₅ (C₄H₆N₂O · C₂H₂O₄)
Molecular Weight 188.14 g/mol
Parent Amine Isoxazol-4-ylmethanamine (CAS: 173850-43-6)[2]
Counter-ion Oxalic Acid (dianion form)

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For determining the absolute three-dimensional atomic arrangement of a crystalline solid, single-crystal X-ray diffraction is the most powerful and definitive technique available.[3][4][5] It provides unequivocal evidence of molecular structure, geometry, and the crucial intermolecular interactions, such as hydrogen bonding between the isoxazol-4-ylmethanaminium cation and the oxalate anion, that define the crystal lattice.[6][7]

Causality of Method Selection

SC-XRD is chosen because it directly maps the electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.[8] This is the only technique that can unambiguously confirm the ionic nature of the salt, the specific sites of protonation, and the complete stereochemistry in the solid state. For a pharmaceutical salt, understanding the crystal packing and hydrogen-bonding network is critical for predicting properties like stability and dissolution.[9]

Experimental Protocol: A Self-Validating Workflow
  • Crystal Growth (Rate-Limiting Step): The acquisition of high-quality single crystals is paramount.[5]

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near-saturation at a slightly elevated temperature.

    • Employ slow evaporation of the solvent at a constant, controlled temperature. The goal is to allow the system to slowly reach supersaturation, promoting the formation of a few, well-ordered crystals rather than a polycrystalline powder.[5][8]

    • Alternative methods include vapor diffusion or slow cooling of a saturated solution.

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in each dimension) that is free of visible defects.[3]

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer (e.g., equipped with Mo or Cu X-ray sources).[3][10]

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the structure using direct methods to obtain an initial electron density map and atomic positions.[8]

    • Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors, resulting in a final, highly accurate molecular structure.[8]

Anticipated Crystallographic Data

The following table presents representative data expected from a successful SC-XRD analysis, based on typical values for organic amine oxalates.

ParameterExpected Value/DescriptionRationale
Crystal System Monoclinic or OrthorhombicCommon for organic salts.[7][8]
Space Group e.g., P2₁/c, Pna2₁Centrosymmetric or non-centrosymmetric space groups are possible.[7][8]
Protonation Site Primary amine (-NH₂) protonated to -NH₃⁺Confirms the formation of the ammonium cation.
N⁺-H···O⁻ Bond Lengths ~1.7 - 2.0 ÅIndicative of strong hydrogen bonds between the ammonium group and oxalate oxygens.[7]
C-O (oxalate) Bond Lengths ~1.25 ÅIntermediate between C=O and C-O, indicating delocalization of the negative charge.
Isoxazole Ring PlanarAs expected for an aromatic heterocyclic system.[11][12]

Visualization: SC-XRD Experimental Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Start Dissolve Compound CrystalGrowth Slow Evaporation / Cooling Start->CrystalGrowth SelectCrystal Select High-Quality Crystal CrystalGrowth->SelectCrystal Mount Mount on Goniometer SelectCrystal->Mount Collect Collect Diffraction Data (100 K) Mount->Collect Process Process Raw Data Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Finalize Structure Refine->Validate MS_Fragmentation cluster_path1 cluster_path2 Parent [Isoxazole-CH₂-NH₃]⁺ m/z = 99.05 Frag1 [Isoxazole-CH₂]⁺ m/z = 82.02 Parent->Frag1 - NH₃ Frag2 [CH₂=NH₂]⁺ m/z = 30.03 Parent->Frag2 - C₃H₂NO• (Isoxazole radical) Integrated_Analysis Final Unambiguous Structure (Isoxazol-4-ylmethanamine Oxalate) XRD SC-XRD XRD->Final Defines Data_XRD 3D Structure Bonding & Packing XRD->Data_XRD NMR NMR (¹H, ¹³C) NMR->Final Confirms Data_NMR Covalent Connectivity in Solution NMR->Data_NMR MS Mass Spec. MS->Final Confirms Data_MS Molecular Weight & Formula MS->Data_MS FTIR FTIR FTIR->Final Confirms Data_FTIR Functional Groups Present FTIR->Data_FTIR

References

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Research of the Biological Effects of Isoxazoles

This document eschews a conventional template. Instead, it is structured to reflect the logical progression of preliminary drug discovery research. We will journey from broad-spectrum activity screening to the elucidation of specific mechanisms of action, underpinned by robust experimental design and field-proven insights. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of how to investigate isoxazoles and, critically, why specific experimental choices are made to ensure data integrity and translatability.

Part 1: Broad-Spectrum Biological Activity of Isoxazoles

The versatility of the isoxazole scaffold necessitates a broad initial assessment of its biological potential. Isoxazole derivatives have demonstrated a remarkable range of pharmacological actions, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and immunosuppressive effects.[1][2] The initial phase of research typically involves screening a library of novel isoxazole derivatives against a panel of assays representing these diverse therapeutic areas.

Anticancer and Cytotoxic Effects

A primary avenue of investigation for novel heterocyclic compounds is their potential as anticancer agents. Isoxazole derivatives have been shown to induce cell death and inhibit proliferation through various mechanisms, including the inhibition of crucial cellular machinery like heat shock proteins (HSP90), tubulin, and topoisomerases.[3][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Causality in Experimental Design: This assay is chosen for initial high-throughput screening due to its simplicity, cost-effectiveness, and reproducibility. It provides a quantitative measure of a compound's ability to reduce cell viability, which can be a result of cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[6][7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO-containing medium). This establishes the baseline for 100% cell viability.

    • Positive Control: Wells with cells treated with a known cytotoxic agent, such as Doxorubicin.[1] This confirms the assay is sensitive to cytotoxic effects.

    • Blank Control: Wells containing medium but no cells. This is used to subtract background absorbance.

  • Incubation: Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration), the concentration at which the compound inhibits 50% of cell viability.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-piperazine hybrid 6a Huh7 (Hepatocellular Carcinoma)0.09[8]
Isoxazole-piperazine hybrid 13d Mahlavu (Hepatocellular Carcinoma)11.7[8]
Isoxazole-amide analogue 129 HeLa (Cervical Cancer)0.91 ± 1.03[1]
Isoxazole-amide analogue 130 MCF-7 (Breast Cancer)4.56 ± 2.32[1]
Curcumin derivative 40 MCF-7 (Breast Cancer)3.97[6]
Anti-inflammatory Activity

The isoxazole ring is a key feature in several anti-inflammatory drugs, most notably selective cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib.[9][10] These agents function by preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10]

The rationale for developing selective COX-2 inhibitors is to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutively expressed COX-1 enzyme responsible for producing protective prostaglandins in the stomach lining. The isoxazole moiety contributes to the specific binding interactions required for selective inhibition of the COX-2 active site.[10]

COX2_Inhibition sub Arachidonic Acid enzyme COX-2 Enzyme sub->enzyme Metabolized by prod Prostaglandins (Inflammation, Pain) enzyme->prod Produces inhibitor Isoxazole Inhibitor (e.g., Valdecoxib) inhibitor->enzyme Selectively Blocks

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole-based drug.

Antimicrobial Activity

Isoxazole-containing compounds form the basis of several important antibiotics, including Cloxacillin, Dicloxacillin, and Flucloxacillin.[1] They are particularly effective against Gram-positive bacteria by inhibiting cell wall synthesis. Furthermore, novel isoxazole derivatives are continuously being explored for their potential against resistant bacterial strains and fungi.[11][12]

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Causality in Experimental Design: This method is preferred for its quantitative output (the MIC value), efficiency in testing multiple compounds and concentrations simultaneously, and conservation of reagents compared to agar-based methods.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism is viable.

    • Sterility Control: A well containing only un-inoculated broth to check for contamination.

    • Positive Control: A well containing a known antibiotic (e.g., Chloramphenicol, Voriconazole) to validate the susceptibility of the test strain.[11]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 2: Elucidating Specific Mechanisms of Action

Once a lead isoxazole compound demonstrates promising activity in broad screening assays, the next critical phase is to identify its specific molecular target and mechanism of action (MoA). This involves a suite of more focused biochemical and cell-based assays.

Target-Based Assays: Enzyme Inhibition

Many isoxazole drugs function as enzyme inhibitors.[10] Identifying the target enzyme and quantifying the inhibitory potency (IC₅₀ or Kᵢ) is fundamental to understanding the MoA.

Certain diaryl-isoxazoles act as ATP-competitive inhibitors of protein kinases like Casein Kinase 1 (CK1), which are often dysregulated in cancer.[10]

Causality in Experimental Design: A cell-free enzymatic assay is the most direct way to confirm inhibition of a specific target enzyme, eliminating confounding factors present in a whole-cell environment. It allows for precise measurement of the interaction between the compound and the purified enzyme.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer, a specific peptide substrate for CK1, and the purified recombinant CK1δ/ε enzyme.

  • Compound Addition: Add the isoxazole test compound at various concentrations. Include a known CK1 inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or a modified version for luminescence-based detection).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

  • Termination and Detection: Stop the reaction. The method of detection depends on the ATP used:

    • Radiometric: Separate the phosphorylated substrate from the unused [γ-³²P]ATP using a phosphocellulose membrane and quantify the incorporated radioactivity with a scintillation counter.

    • Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Less ATP indicates higher kinase activity. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical Validation A Synthesize Isoxazole Derivative Library B High-Throughput Cytotoxicity Screening (MTT Assay) A->B C Identify 'Hit' Compounds (IC50 < 10 µM) B->C D Target-Based Assays (e.g., Kinase Inhibition) C->D E Cell-Based Pathway Analysis (e.g., Western Blot for Apoptosis Markers) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Preliminary Toxicology (ADMET Profiling) G->H I Lead Optimization H->I

Caption: A logical workflow for the preclinical evaluation of novel isoxazole compounds.

Cell-Based Assays: Pathway Analysis

Following target identification, it is crucial to confirm that the compound affects the intended signaling pathway within a cellular context.

If an anticancer isoxazole is hypothesized to induce apoptosis (programmed cell death), this can be validated by several methods. For example, some isoxazole-piperazine hybrids were shown to induce G1 or G2/M cell cycle arrest, leading to apoptosis.[8] A new immunosuppressive isoxazole derivative was found to increase the expression of caspases and Fas, key mediators of apoptosis.[2]

  • Western Blotting: This technique can be used to measure changes in the protein levels of apoptosis markers like cleaved Caspase-3, PARP, or members of the Bcl-2 family. An increase in cleaved (active) Caspase-3 is a hallmark of apoptosis.

  • Flow Cytometry (Annexin V/PI Staining): This is a powerful method to quantify apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Perspectives

The isoxazole nucleus is a remarkably versatile and pharmacologically significant scaffold.[13] Preliminary research into its biological effects requires a systematic and logical approach, beginning with broad screening to identify areas of activity, followed by rigorous, hypothesis-driven experiments to elucidate the specific mechanism of action. The integration of biochemical assays, cell-based pathway analysis, and robust experimental design with built-in controls is paramount for generating trustworthy and actionable data. Future trends in isoxazole research will likely focus on developing multi-targeted therapies and leveraging computational tools for more precise drug design, further cementing the role of this heterocycle in addressing unmet medical needs.[14]

References

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Oxalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block that imparts unique physicochemical properties to compounds, often enhancing their biological activity and metabolic stability.[3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and herbicidal activities.[4][5] This guide focuses on a specific, valuable derivative: Isoxazol-4-ylmethanamine and its oxalate salt. The primary amine functionality at the 4-position makes it an excellent synthon for constructing more complex molecules, particularly for library synthesis in drug discovery programs. The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the handling, stability, and aqueous solubility of an active pharmaceutical ingredient (API).[6] This document provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Isoxazol-4-ylmethanamine oxalate, intended to serve as a technical resource for professionals in chemical research and drug development.

Core Compound Identification

A clear definition of the target compound and its precursors is fundamental. The following table summarizes the key identifiers for Isoxazol-4-ylmethanamine and its oxalate salt.

PropertyIsoxazol-4-ylmethanamine (Free Base)This compound
Structure
CAS Number 173850-43-6[7]1187927-50-9[8][9]
Molecular Formula C₄H₆N₂O[7]C₆H₈N₂O₅
Molecular Weight 98.11 g/mol [7]188.14 g/mol
IUPAC Name (Isoxazol-4-yl)methanamine(Isoxazol-4-yl)methanamine; oxalic acid

Note: The molecular formula and weight for the oxalate salt are calculated based on a 1:1 stoichiometry of the amine and oxalic acid.[10]

Synthesis and Purification

The synthesis of this compound is a multi-step process. A plausible and efficient pathway involves the creation of the isoxazole ring, introduction of a functional group handle at the 4-position, conversion to the primary amine, and final salt formation. The following sections detail a robust, literature-derived protocol.

Part 1: Synthesis of Isoxazol-4-carbonitrile (Intermediate)

The construction of the isoxazole ring often proceeds via a 1,3-dipolar cycloaddition or a condensation reaction. A common route to 4-substituted isoxazoles involves the synthesis of an isoxazole-4-carbonitrile intermediate.[11]

Experimental Protocol: Synthesis of Isoxazole-4-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (1.0 eq), an appropriate aldehyde (e.g., a protected form of formaldehyde or a synthetic equivalent, 1.1 eq), and hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol.[12]

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., ceric ammonium sulfate) or an organic base to the mixture.[12]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Neutralize with a mild base like sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield pure isoxazole-4-carbonitrile.[11]

Part 2: Reduction to Isoxazol-4-ylmethanamine (Free Base)

The nitrile group of the intermediate is a versatile handle that can be readily reduced to the primary amine. Strong hydride reducing agents are typically employed for this transformation.[13]

Experimental Protocol: Reduction of Isoxazol-4-carbonitrile

  • Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve Isoxazol-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude Isoxazol-4-ylmethanamine. The product can be used directly in the next step or purified further if necessary.

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All procedures should be carried out by trained personnel in a fume hood with appropriate personal protective equipment.

Part 3: Formation of this compound

The final step is the formation of the oxalate salt, which often improves the crystallinity and handling properties of the amine. This is a straightforward acid-base reaction.

Experimental Protocol: Oxalate Salt Formation

  • Dissolution: Dissolve the crude or purified Isoxazol-4-ylmethanamine (1.0 eq) in a suitable solvent, such as acetone or methanol.[6][14]

  • Acid Addition: Separately, prepare a solution of oxalic acid dihydrate (1.0 eq) in the same solvent.[6]

  • Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. The oxalate salt will typically precipitate out of the solution.

  • Isolation: Stir the resulting slurry for a period (e.g., 30 minutes to 1 hour) to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials and dry the product under vacuum to yield pure this compound.

Synthesis Workflow Diagram

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Reduction cluster_2 Part 3: Salt Formation A Malononitrile + Aldehyde Derivative + Hydroxylamine HCl B Isoxazol-4-carbonitrile A->B Condensation/ Cycloaddition C Isoxazol-4-carbonitrile D Isoxazol-4-ylmethanamine (Free Base) C->D Reduction (LiAlH₄) E Isoxazol-4-ylmethanamine G This compound E->G Acid-Base Reaction F Oxalic Acid F->G Acid-Base Reaction

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

While extensive experimental data for the oxalate salt is not widely published, the expected properties can be inferred from the constituent parts and general chemical principles.

PropertyData / Expected CharacteristicsRationale / Reference
Appearance White to off-white crystalline solidTypical appearance for organic amine salts.
Melting Point Expected to be significantly higher than the free base and sharp, characteristic of a crystalline salt.Salt formation increases lattice energy.[6]
Boiling Point (Free Base) 206.99 °C at 760 mmHg[7]
Solubility Expected to have enhanced solubility in aqueous media compared to the free base.Oxalate is a common counter-ion used to increase the hydrophilicity and dissolution rate of basic APIs.
¹H NMR Expected signals for the isoxazole ring protons, a methylene singlet shifted downfield relative to the free base, and broad amine proton signals. The oxalic acid protons may not be observed due to exchange.Characteristic chemical shifts for isoxazole and aminomethyl groups.[1]
¹³C NMR Expected signals for the isoxazole ring carbons, the methylene carbon, and the carboxylate carbon of the oxalate anion (typically >160 ppm).Characteristic chemical shifts for isoxazole and oxalate moieties.[11]
IR Spectroscopy Characteristic N-H stretching bands (amine), C=N and C=C stretching (isoxazole ring), and strong C=O stretching from the oxalate carboxylate groups.Functional group analysis.
Mass Spectrometry (ESI+) Expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 99.06.Ionization of the basic amine.

Applications in Research and Development

The utility of this compound stems from its identity as a functionalized heterocyclic building block. The isoxazole core is a known pharmacophore, and the primary amine serves as a crucial point for chemical elaboration.

Role as a Synthetic Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The amine group can undergo a wide variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or acid chlorides to generate isoxazole-4-carboxamides, a class of compounds with documented biological activities.[15][16]

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for its use in combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening in drug discovery.

Potential Therapeutic Applications of Derivatives

While specific biological data for Isoxazol-4-ylmethanamine itself is limited, derivatives constructed from this scaffold could target a wide range of therapeutic areas based on the established pharmacology of the isoxazole ring system.[3]

Applications cluster_apps Potential Therapeutic Areas for Derivatives Core This compound Primary Amine Handle AntiInflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Core:amine->AntiInflammatory Amide/Sulfonamide Derivatization Anticancer Anticancer Core:amine->Anticancer Library Synthesis Antimicrobial Antimicrobial Core:amine->Antimicrobial Pharmacophore Elaboration Herbicidal Herbicidal Core:amine->Herbicidal Agrochemical Scaffold

Caption: Potential applications derived from the Isoxazol-4-ylmethanamine scaffold.

Conclusion

This compound is a valuable chemical entity for research and development, particularly in the fields of medicinal and agricultural chemistry. Its synthesis is achievable through established organic chemistry transformations, starting from readily available precursors. The compound combines the privileged isoxazole scaffold with a versatile primary amine handle, making it an ideal building block for the synthesis of diverse chemical libraries. The oxalate salt form offers advantages in terms of handling and solubility, facilitating its use in further synthetic applications. While direct biological activity data for this specific salt is scarce, the extensive and varied bioactivities of isoxazole derivatives provide a strong rationale for its use in the development of novel therapeutic agents and agrochemicals. This guide provides the foundational technical knowledge for scientists to synthesize, handle, and strategically employ this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] Isoxazol-4-ylmethanamine oxalate (CAS: 1187927-50-9) is a member of this versatile class of compounds. The inclusion of an oxalate salt form can potentially enhance physicochemical properties such as solubility and bioavailability, which are critical considerations in drug development.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the initial characterization and evaluation of this compound. The protocols detailed herein are adapted from established methodologies for other isoxazole derivatives and provide a robust framework for investigating the compound's biological effects. It is important to note that optimization of these protocols for this compound is highly recommended.

Compound Profile

PropertyValueSource
Chemical Name This compound[8]
CAS Number 1187927-50-9[8]
Molecular Formula C₆H₈N₂O₅[9]
Molecular Weight 188.14 g/mol [9]
Appearance Solid (predicted)-
Solubility Expected to have improved aqueous solubility due to the oxalate salt form.[5][6]

Safety and Handling

As a precautionary measure, this compound should be handled with care, following standard laboratory safety procedures.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a fume hood.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The oxalate component, if ingested in significant quantities, can be harmful.[3]

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of this compound should be prepared. The choice of solvent will depend on the specific assay requirements and the compound's solubility.

Protocol: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) or other suitable solvent

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

  • Procedure:

    • Weigh out the appropriate amount of this compound. For a 10 mM stock solution in 1 mL of DMSO, this would be 1.8814 mg.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the desired volume of DMSO to the tube.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of the solvent in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

In Vitro Cellular Assays

The following protocols are designed to assess the potential cytotoxic and anti-inflammatory effects of this compound in cell-based models.

Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.[11]

Experimental Workflow: Cytotoxicity Assessment

A Seed cells in a 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay determines if the compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.[5]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare the activity in treated cells to the controls.

Anti-inflammatory Activity (LPS-induced TNF-α and IL-6 Production in Macrophages)

This protocol assesses the potential of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Experimental Workflow: Anti-inflammatory Assay

A Seed macrophages (e.g., RAW 264.7) in a 24-well plate B Pre-treat with this compound for 1 hour A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure TNF-α and IL-6 levels by ELISA E->F G Analyze data F->G

Caption: Workflow for assessing anti-inflammatory activity.

Protocol: Cytokine Production Assay

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7 or primary macrophages) in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control.

In Vivo Anti-inflammatory Model

The carrageenan-induced rat paw edema model is a widely used and well-established in vivo assay to screen for acute anti-inflammatory activity.[7][12][13]

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Analytical Methods for Oxalate Quantification

In certain experimental contexts, it may be necessary to quantify the concentration of oxalate. Several analytical methods are available.[14][15][16]

MethodPrincipleAdvantagesDisadvantages
Titration with Potassium Permanganate Redox titration where oxalate is oxidized by permanganate in an acidic solution.Cost-effective.Requires heating; can be less specific if other reducing agents are present.[14]
Enzymatic Assay Oxalate oxidase catalyzes the oxidation of oxalate, producing hydrogen peroxide, which is then detected colorimetrically or fluorometrically.High specificity for oxalate.[14]Can be more expensive than titration methods.
High-Performance Liquid Chromatography (HPLC) Separation of oxalate from other components in a sample followed by detection (e.g., UV or mass spectrometry).High sensitivity and specificity.Requires specialized equipment and expertise.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the preclinical evaluation of this compound. By systematically applying these in vitro and in vivo assays, researchers can gain valuable insights into the compound's potential cytotoxic, apoptotic, and anti-inflammatory properties. The adaptability of these protocols allows for further investigation into specific mechanisms of action and signaling pathways, thereby facilitating the comprehensive characterization of this novel isoxazole derivative.

References

Application Notes & Protocols: A Framework for the Cellular Characterization of Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuromodulatory effects.[1][2] Isoxazol-4-ylmethanamine oxalate is a derivative of this versatile class, yet its specific biological functions and cellular targets remain uncharacterized. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound in cell culture assays. We present a logical, hypothesis-driven workflow, beginning with initial cytotoxicity screening and branching into detailed protocols for assessing potential anticancer and neuromodulatory activities. Crucially, we address the technical considerations of working with an oxalate salt, providing guidance on appropriate controls to ensure data integrity. The protocols herein are designed as self-validating systems, explaining the causality behind experimental choices to empower researchers to generate robust and interpretable data.

PART 1: Initial Compound Management & Control Strategy

Introduction to the Compound

This compound is a small molecule featuring an isoxazole ring, a structure known to interact with a range of biological targets.[3][4] The methanamine substituent suggests potential interactions with receptors that recognize amine groups, such as neurotransmitter receptors. Given the broad activities of related isoxazole derivatives—from GABA receptor modulation to induction of apoptosis in cancer cells—a multi-faceted screening approach is warranted.[3][5]

A critical, and often overlooked, aspect of this compound is its formulation as an oxalate salt . Oxalate itself can be biologically active and may precipitate in calcium-containing cell culture media, leading to cytotoxicity that is independent of the isoxazole moiety.[6] Therefore, meticulous experimental design with appropriate vehicle and counter-ion controls is paramount.

Protocol: Stock Solution Preparation and Controls

Objective: To prepare a high-concentration stock solution of this compound and the necessary controls for accurate assessment of its activity.

Materials:

  • This compound (CAS: 1187927-50-9)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sodium Oxalate, sterile-filtered solution

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh an appropriate amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a 10 mM stock solution. For example, if the molecular weight is X g/mol , dissolve X mg in 100 mL of DMSO.

    • Vortex thoroughly until the compound is fully dissolved. Visually inspect for any particulates.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Vehicle Control Preparation:

    • The primary vehicle control will be DMSO. In all experiments, cells treated with the vehicle control should receive the same final concentration of DMSO as the cells treated with the highest concentration of the test compound. A final DMSO concentration of <0.5% (v/v) is recommended to avoid solvent-induced toxicity.

  • Counter-Ion Control Preparation (10 mM Sodium Oxalate):

    • Rationale: To isolate the effects of the isoxazole moiety from the oxalate counter-ion, a control using a simple oxalate salt is essential.

    • Prepare a 10 mM stock solution of Sodium Oxalate in sterile, deionized water or PBS.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • This stock will be used to treat a parallel set of cells at the same molar concentrations as the this compound.

Initial Characterization Workflow

The following diagram outlines the logical progression for characterizing an unknown compound like this compound.

G cluster_0 Interpret Viability Data start Start: Prepare Compound & Controls viability Protocol 1: Dose-Response Cell Viability Screen (e.g., Neuronal & Cancer Cell Lines) start->viability ic50 Determine IC50 Value viability->ic50 no_tox No Significant Cytotoxicity (IC50 > 100 µM) ic50->no_tox High IC50 tox Significant Cytotoxicity (IC50 < 100 µM) ic50->tox Low IC50 functional Proceed to Functional Assays (e.g., Electrophysiology, Receptor Binding) no_tox->functional apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI Staining) tox->apoptosis

Caption: Workflow for initial screening of this compound.

PART 2: Hypothesis 1 - Assessing Cytotoxicity and Anticancer Potential

Rationale: Many novel isoxazole derivatives have demonstrated potent anticancer activity by inducing programmed cell death (apoptosis) or halting the cell cycle.[3][7][8] Therefore, a primary avenue of investigation is to screen the compound for cytotoxicity against both cancerous and non-cancerous cell lines to determine its potency and potential therapeutic window.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and viability of cultured cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[9][11]

Materials:

  • Selected cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, SH-SY5Y for neuroblastoma, and a non-cancerous line like HEK293 for baseline toxicity).

  • Complete cell culture medium.

  • 96-well flat-bottom cell culture plates.

  • This compound, Sodium Oxalate, and DMSO stock solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570-590 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Prepare identical serial dilutions for the Sodium Oxalate control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds, controls (Vehicle and Sodium Oxalate), or medium only (for blank control).

    • Include triplicate wells for each condition.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including controls and blanks). Incubate for 3-4 hours at 37°C until purple precipitates are visible.[11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes, protected from light.[9]

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation:

Concentration (µM)% Viability (Compound)% Viability (Na Oxalate)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1
0.198.2 ± 3.999.5 ± 4.8
185.7 ± 5.297.1 ± 3.5
1051.3 ± 6.195.8 ± 4.2
5015.4 ± 2.894.3 ± 5.0
1005.1 ± 1.992.6 ± 3.7
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxicity observed is due to apoptosis or necrosis.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12][13] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[13]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle and Sodium Oxalate controls. A positive control, such as staurosporine or camptothecin, should also be included.[14][15]

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[16]

G start Seed & Treat Cells (6-well plate) harvest Harvest Adherent & Floating Cells start->harvest wash Wash Cells with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate 15 min at RT (Dark) stain->incubate analyze Add Binding Buffer Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

PART 3: Hypothesis 2 - Assessing Neuromodulatory Potential

Rationale: The structure of Isoxazol-4-ylmethanamine, particularly its similarity to GABA analogues, suggests a potential role as a modulator of neurotransmitter receptors.[17] The gamma-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system, and its receptors are key drug targets.[18][19] Specifically, GABA-A receptors are ligand-gated chloride ion channels; their activation leads to chloride influx, hyperpolarization, and neuronal inhibition.[17][20] If the compound shows low cytotoxicity in neuronal cells, the next logical step is to investigate its functional effects.

Conceptual Framework: Potential Mechanism of Action

A plausible, though unproven, mechanism is the modulation of the GABA-A receptor. The compound could act as an agonist, directly activating the receptor, or as a positive allosteric modulator (PAM), enhancing the effect of GABA.

G cluster_0 Neuronal Membrane receptor GABA-A Receptor (Chloride Channel) cl_in Cl- (Intracellular) receptor->cl_in Channel Opens compound Isoxazol-4-ylmethanamine or GABA compound->receptor Binds cl_out Cl- (Extracellular) cl_out->receptor hyper Membrane Hyperpolarization cl_in->hyper inhibit Neuronal Inhibition hyper->inhibit

Caption: Hypothetical signaling pathway for GABA-A receptor agonism.
Future Directions for Functional Assays

Should initial screening reveal low cytotoxicity in neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons), the following advanced assays would be appropriate next steps. Detailed protocols for these techniques are extensive and beyond the scope of this initial framework but represent the logical progression of the research.

  • Electrophysiology (Patch-Clamp): The gold-standard method to directly measure ion channel activity. This technique can determine if the compound directly gates the GABA-A receptor or modulates GABA-evoked currents, providing definitive evidence of its mechanism.

  • Calcium Imaging: Using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium. This can be used to assess the compound's effect on overall neuronal excitability.

  • Neurotransmitter Release Assays: To determine if the compound modulates the release of GABA or other neurotransmitters from cultured neurons or synaptosomes.

References

Application Note & Protocols for the In Vivo Characterization of Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive guide for the initial in vivo characterization of the novel research compound, Isoxazol-4-ylmethanamine oxalate. As direct preclinical data for this specific molecule is not publicly available, this guide establishes a foundational strategy based on the well-documented pharmacology of the isoxazole chemical class. The protocols herein are designed to be self-validating, enabling researchers to systematically evaluate the compound's potential central nervous system (CNS) activity.

Part 1: Scientific Background & Hypothesized Mechanism of Action

The isoxazole ring is a five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its presence in numerous biologically active compounds.[1] Derivatives of isoxazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3]

Notably, the isoxazole moiety is a core component of many CNS-active agents, particularly those modulating excitatory and inhibitory neurotransmission.[4][5] Compounds built around this scaffold have been developed as selective ligands for ionotropic glutamate receptors and as potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7] The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast synaptic inhibition in the brain and a key target for anxiolytic, sedative, and anticonvulsant drugs.[8][9]

Given the structure of Isoxazol-4-ylmethanamine—featuring a primary amine separated from the heterocyclic ring by a methylene linker—we can hypothesize a potential interaction with neurotransmitter receptors. A plausible and testable mechanism of action is the positive allosteric modulation of the GABA-A receptor. In this model, the compound would bind to a site distinct from the GABA binding site (e.g., the benzodiazepine site), increasing the receptor's affinity for GABA.[9] This potentiation of GABAergic inhibition would lead to a net reduction in neuronal excitability, which would manifest behaviorally as anxiolysis or sedation.[8]

Hypothesized_GABA-A_Modulation cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Chloride Cl- Ions GABA_R->Chloride Channel Opens GABA GABA GABA->GABA_R Binds Orthosteric Site Compound Isoxazol-4-ylmethanamine (Hypothesized Modulator) Compound->GABA_R Binds Allosteric Site (Potentiates) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx Leads to anxiolysis Anxiolytic-like Effect Hyperpolarization->anxiolysis Results in

Caption: Hypothesized mechanism of GABA-A receptor positive allosteric modulation.

Part 2: Pre-clinical In Vivo Workflow

A systematic approach is critical when evaluating a novel compound. The following workflow provides a logical progression from initial preparation to behavioral screening. This ensures that data is collected in a structured manner, with each step informing the next.

In_Vivo_Workflow A Step 1: Compound Formulation & Solubility Testing B Step 2: Acute Dose-Range Finding (MTD Assessment) A->B Develop stable formulation C Step 3: Selection of Doses for Behavioral Studies B->C Identify non-toxic, active doses D Step 4: Primary Behavioral Screen (Elevated Plus Maze) C->D Test for anxiolytic-like effects E Step 5: Secondary Behavioral Screen (Forced Swim Test) C->E Test for antidepressant-like effects F Step 6: Data Analysis & Interpretation D->F E->F

Caption: Recommended workflow for the in vivo evaluation of a novel compound.

Part 3: Compound Preparation & Formulation for In Vivo Dosing

The selection of an appropriate vehicle is paramount for ensuring drug solubility, stability, and bioavailability while minimizing vehicle-induced toxicity.[10] Isoxazol-4-ylmethanamine is supplied as an oxalate salt, which generally confers greater aqueous solubility than the freebase. However, initial solubility testing is mandatory.

Protocol: Vehicle Screening and Formulation Preparation

  • Initial Solubility Assessment:

    • Attempt to dissolve the compound at the highest desired concentration (e.g., 5 mg/mL) in sterile 0.9% saline.

    • Vortex thoroughly for 2-3 minutes. Observe for complete dissolution.

    • If the compound does not dissolve, proceed to the next vehicle.

  • Surfactant-Based Vehicle (if needed):

    • Prepare a vehicle of 0.9% saline containing 0.5% to 2% Tween® 80.

    • Attempt to dissolve the compound in this vehicle. Sonication in a water bath may aid dissolution.

  • Co-solvent Vehicle (for highly insoluble compounds):

    • This is a robust vehicle for many research compounds.[11]

    • Prepare the vehicle by mixing components in the following order: 10% DMSO, 40% PEG400, 50% Saline.

    • First, dissolve the this compound in DMSO.

    • Next, add the PEG400 and vortex until the solution is homogenous.

    • Finally, add the saline dropwise while continuously vortexing to prevent precipitation.

  • Final Preparation:

    • Once a suitable vehicle is identified and the compound is fully dissolved, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

    • Crucially, a "Vehicle Control" group, receiving the exact formulation without the active compound, must be included in all experiments. [11]

Table 1: Recommended Vehicle Formulations

Vehicle CompositionSuitabilityAdvantagesDisadvantages
0.9% NaCl (Saline)Water-soluble compoundsPhysiologically compatible, non-toxic.[11]Limited ability to dissolve lipophilic compounds.
Saline + 2% Tween® 80Compounds with moderate solubilityEnhances solubility, generally well-tolerated.Can cause mild irritation at higher concentrations.
10% DMSO / 40% PEG400 / 50% SalinePoorly water-soluble compoundsHigh solubilizing capacity for a wide range of compounds.[12]More complex to prepare; DMSO can have biological effects at high concentrations.[11]

Part 4: Administration & Dose-Range Finding Protocol

An acute dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses that elicit a biological response without causing severe adverse effects. Intraperitoneal (IP) injection is a common and effective route for initial compound screening in rodents.

Protocol: Acute IP Dose-Range Finding in Mice

  • Animals: Use male C57BL/6J or CD-1 mice, 8-10 weeks old. Group house animals for at least one week to acclimate to the facility.

  • Dose Selection: Based on typical starting points for novel CNS compounds, select a range of doses such as 1, 5, 10, and 25 mg/kg. A vehicle control group is mandatory.

  • Administration:

    • Calculate the injection volume based on individual animal weight. A typical volume is 10 mL/kg.

    • Administer the formulation via IP injection.

  • Observation Period: Observe the animals continuously for the first hour and then at regular intervals (e.g., 2, 4, and 24 hours) post-injection.

  • Data Collection: Record all behavioral and physiological observations systematically. Look for signs of sedation, hyperactivity, ataxia (impaired coordination), stereotypy (repetitive behaviors), and any signs of distress (e.g., piloerection, labored breathing).

Table 2: Observational Scoring for Dose-Range Finding

ObservationScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Sedation Alert and activeReduced activity, slower response to stimuliEyes partially closed, largely immobileLoss of righting reflex
Ataxia Normal gait and balanceSlight wobble, unsteady gaitObvious difficulty walking, falls overUnable to maintain posture
General Distress Normal appearanceMild piloerectionPiloerection, hunched postureLabored breathing, moribund

From this study, select 2-3 doses that produce observable, non-distressing effects for use in subsequent behavioral assays.

Part 5: Recommended Behavioral Models & Protocols

Based on the hypothesis that this compound may modulate GABAergic neurotransmission, the following behavioral paradigms are recommended for initial screening.

Primary Model: The Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a gold-standard assay for assessing anxiolytic-like effects in rodents.[13] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[14] Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms.[15]

Protocol: Elevated Plus Maze Test

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, typically made of a non-reflective material. For mice, the arms are approximately 30 cm long and 5 cm wide.[13] Two opposite arms are enclosed by 15 cm high walls (closed arms), and the other two are exposed (open arms).

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the test begins.[14] The room should be dimly lit to encourage exploration.

  • Drug Administration: Administer the selected doses of this compound or vehicle via IP injection 30 minutes prior to the test. This pre-treatment time may need to be optimized.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[16]

    • Allow the animal to explore the maze undisturbed for a single 5-minute session.[17]

    • Record the session using an overhead video camera and tracking software (e.g., ANY-maze, EthoVision).

  • Data Analysis:

    • Primary Endpoints:

      • Percentage of time spent in the open arms: (Time in Open Arms / 300s) * 100

      • Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) * 100

    • Secondary Endpoint (Locomotor Activity): Total number of arm entries. This is crucial to ensure that any observed effects on open arm exploration are not due to general changes in movement (e.g., sedation).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[17]

Secondary Model: The Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a widely used screening tool for compounds with potential antidepressant-like activity.[18] The test is based on the principle of behavioral despair; when placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and become immobile.[19] Effective antidepressants reduce the duration of immobility.[20]

Protocol: Forced Swim Test

  • Apparatus: A transparent glass or plastic cylinder (approx. 25 cm high, 15 cm diameter) filled with water to a depth of 15 cm. The water temperature should be maintained at 24-25°C.[19][20]

  • Habituation: Acclimate animals to the testing room for at least 30-60 minutes.[18]

  • Drug Administration: Administer the compound or vehicle 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place the mouse into the cylinder of water for a single 6-minute session.[21]

    • The behavior during the entire session is typically recorded, but only the final 4 minutes are scored for data analysis.[22]

    • After the 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully recovered.[19]

  • Data Analysis:

    • Primary Endpoint: Duration of immobility (in seconds) during the final 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[18]

    • Scoring can be done manually by a trained observer blinded to the treatment groups or with automated video analysis software.

Part 6: Data Analysis & Interpretation

Data_Interpretation_Tree cluster_EPM Elevated Plus Maze Results cluster_FST Forced Swim Test Results EPM_Result Significant Increase in % Open Arm Time/Entries? EPM_Yes Potential Anxiolytic-like Effect EPM_Result->EPM_Yes Yes EPM_No No Anxiolytic-like Effect at Tested Doses EPM_Result->EPM_No No Locomotor No Significant Change in Total Arm Entries? EPM_Yes->Locomotor Loco_Yes Effect is specific to anxiety, not general activity. Locomotor->Loco_Yes Yes Loco_No Effect may be confounded by hyper/hypo-activity. Locomotor->Loco_No No FST_Result Significant Decrease in Immobility Time? FST_Yes Potential Antidepressant-like Effect FST_Result->FST_Yes Yes FST_No No Antidepressant-like Effect at Tested Doses FST_Result->FST_No No

Caption: Decision tree for interpreting primary behavioral outcomes.

References

Application Notes & Protocols for the Preclinical Evaluation of Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for the Characterization and Administration of Novel Isoxazole Derivatives

Disclaimer: As of the latest literature review, specific preclinical data, including established dosing regimens and administration protocols for Isoxazol-4-ylmethanamine oxalate, are not publicly available. This document, therefore, serves as a comprehensive, experience-based guide for researchers to establish such protocols for a novel chemical entity (NCE) within the isoxazole class. The methodologies outlined below are based on established principles in drug discovery and preclinical development and should be adapted and validated specifically for this compound.

Part 1: Foundational Characterization of a Novel Chemical Entity

Before any meaningful in vivo studies can be designed, a thorough physicochemical characterization of the compound is paramount. This initial phase is critical for developing a viable formulation and ensuring reproducible exposure in preclinical models.

Physicochemical Properties

A summary of essential physicochemical data to be determined is presented in Table 1. The isoxazole ring is a versatile scaffold found in numerous bioactive compounds, but substitutions can dramatically alter properties.

Table 1: Essential Physicochemical Parameters for this compound

ParameterExperimental Method(s)Importance in Preclinical Development
Molecular Weight Calculation based on chemical formulaEssential for all molarity-based calculations.
pKa Potentiometric titration, UV-spectrophotometryPredicts the ionization state at physiological pH, impacting solubility, absorption, and cell permeability.
LogP/LogD Shake-flask method, HPLC-based methodsIndicates lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the maximum concentration achievable in aqueous media, which is critical for formulation development.[1][2]
Stability HPLC-based forced degradation studiesAssesses stability under various stress conditions (pH, oxidation, light, temperature) to identify potential degradation pathways and inform storage and handling.[3][4][5]
Protocol: Preliminary Solubility Assessment

Objective: To determine the kinetic and thermodynamic solubility of this compound in common preclinical vehicles.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.9% Saline

  • 5% Dextrose in water (D5W)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Carboxymethylcellulose (CMC)

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Shaking incubator, centrifuge, pH meter

Kinetic Solubility Protocol: [1][3]

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • In a 96-well plate, add the DMSO stock to various aqueous buffers (e.g., PBS pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM).

  • Shake the plate at room temperature for 1.5-2 hours.

  • Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol: [1][3]

  • Add an excess amount of the solid compound to a series of vials, each containing a different vehicle (e.g., water, saline, PBS).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter or centrifuge the samples to separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Part 2: Formulation Development for In Vivo Administration

The choice of vehicle is critical and depends on the administration route and the compound's solubility. The goal is to deliver the compound in a safe, stable, and bioavailable manner.

Vehicle Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate vehicle for a novel compound like this compound.

VehicleSelection cluster_0 Initial Solubility Screen cluster_1 Formulation Strategy start Determine Aqueous Solubility (e.g., in Saline/PBS) decision1 Solubility > Target Dose? start->decision1 aqueous_sol Use Aqueous Solution (Saline, PBS, D5W) decision1->aqueous_sol Yes cosolvent Attempt Co-solvent System (e.g., PEG400, Ethanol) decision1->cosolvent No final_formulation Final Formulation for In Vivo Studies aqueous_sol->final_formulation decision2 Soluble in Co-solvent? cosolvent->decision2 suspension Prepare Suspension (e.g., 0.5% CMC, 0.1% Tween 80) decision3 Stable Suspension? suspension->decision3 decision2->suspension No decision2->final_formulation Yes decision3->final_formulation Yes

Caption: Vehicle selection workflow for a novel compound.

Part 3: Dosing and Administration Routes

The selection of administration routes and dose levels should be based on the research question, the compound's properties, and ethical considerations.

Dose-Range Finding (DRF) Studies

A DRF study is essential to determine the Maximum Tolerated Dose (MTD) and to select appropriate dose levels for subsequent efficacy studies.[6][7][8][9]

Protocol: Single Dose Escalation DRF Study in Mice

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 or BALB/c mice).

  • Group Allocation: Assign a small number of animals (e.g., n=2-3 per group) to several dose groups.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be based on a factor of 3-10x.[9]

  • Administration: Administer a single dose via the intended route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Observe the animals intensively for the first few hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in weight, activity, posture, breathing).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or severe clinical signs. This information will guide dose selection for repeat-dose toxicity and efficacy studies.[8]

Administration Routes: Protocols and Considerations

The following are general protocols for common administration routes in rodents. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Table 2: Common Administration Routes in Rodents

RouteNeedle Size (Mouse)Max Volume (Mouse)ProsCons
Oral (PO) 20-22g gavage needle10 mL/kg[10]Clinically relevant, non-invasive.Risk of aspiration or esophageal injury; variable absorption.[11][12]
Intraperitoneal (IP) 25-27G[13][14]10 mL/kg[13][15]Rapid absorption, bypasses first-pass metabolism.Risk of injection into organs, potential for irritation and peritonitis.[13][16]
Intravenous (IV) 27-30G[17][18]5 mL/kg (bolus)[17]100% bioavailability, precise dose delivery.Technically challenging, requires restraint, risk of embolism.[19]

Protocol: Oral Gavage (PO) Administration in Mice [20][10][11][12]

  • Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.

  • Measure Tube: Measure the gavage needle from the corner of the mouth to the last rib to determine the correct insertion depth.

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the esophagus. Do not force the needle.

  • Administration: Once the needle is in place, administer the formulation slowly and steadily.

  • Withdrawal: Remove the needle smoothly and return the animal to its cage, monitoring for any signs of distress.

Protocol: Intraperitoneal (IP) Injection in Mice [13][15][21][22]

  • Restraint: Restrain the mouse to expose the abdomen.

  • Identify Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[13]

  • Insertion: Insert the needle (bevel up) at a 30-40 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.

  • Injection: Inject the substance smoothly and withdraw the needle.

Protocol: Intravenous (IV) Tail Vein Injection in Mice [17][18][23][19]

  • Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the mouse in a restraint device.

  • Insertion: Insert the needle (bevel up) into one of the lateral tail veins, parallel to the vein.

  • Injection: Slowly inject the substance. Successful injection is indicated by a lack of resistance and visible blanching of the vein.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

References

Application Notes & Protocols: Characterizing Novel Isoxazole-Based Compounds for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Isoxazol-4-ylmethanamine Oxalate and its Analogs

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize novel isoxazole-containing molecules, such as the theoretical compound this compound, for their potential as tools in neurological disorder research. While this compound itself is not extensively documented in public scientific literature, this document will use well-established principles and protocols for analogous isoxazole compounds to outline a rigorous, field-proven validation workflow. The protocols herein are designed to elucidate the mechanism of action, assess therapeutic potential, and establish a foundation for preclinical development.

Part 1: Introduction to Isoxazole Scaffolds in Neuroscience

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in the design of neurologically active agents.[2][4] Its unique electronic and structural properties allow for the creation of compounds that can selectively target a wide array of receptors and enzymes within the central nervous system (CNS).[1][3] Isoxazole derivatives have been successfully developed as anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][5][6][7]

A key consideration for any novel CNS compound is its potential interaction with major neurotransmitter systems. Two of the most critical targets are:

  • The Glutamatergic System: Primarily mediated by AMPA and NMDA receptors, this is the principal excitatory pathway in the brain. Modulating AMPA receptors, for instance, is a key strategy for enhancing cognitive function and synaptic plasticity.[8][9][10][11]

  • The GABAergic System: As the main inhibitory system, GABA-A receptors are crucial targets for anxiolytic, sedative, and anticonvulsant therapies.[12][13] Positive allosteric modulators (PAMs) of GABA-A receptors are a major class of therapeutic agents.[12][13][14]

Therefore, the initial characterization of a novel compound like this compound must begin with a systematic screening to determine its primary molecular target and mode of action (e.g., agonist, antagonist, or allosteric modulator).

Part 2: The Characterization Workflow: A Step-by-Step Approach

A logical, phased approach is critical to efficiently and accurately profile a new chemical entity. This workflow ensures that each experimental step builds upon validated data from the previous one.

G cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: In Vivo Proof of Concept A Primary Receptor Screening (Broad Panel) B Dose-Response & Potency (EC50/IC50 Determination) A->B C Mechanism of Action Assays (e.g., Allosteric Modulation) B->C D Cell-Based Functional Assays (e.g., Membrane Potential, Ca2+ Flux) C->D E Electrophysiology (Patch-Clamp) D->E F Pharmacokinetic Profiling (ADME, Brain Penetration) E->F G Animal Models of Disease (Behavioral & Biomarker Analysis) F->G H Initial Safety & Tolerability G->H

Caption: Workflow for characterizing a novel neurological compound.

Part 3: Detailed Protocols for In Vitro Characterization

The primary goal of in vitro testing is to identify the molecular target and elucidate the mechanism of action with high precision.

Protocol 3.1: High-Throughput Screening for GABA-A Receptor Modulation

This protocol is designed to rapidly assess if a compound acts as a positive allosteric modulator (PAM) of GABA-A receptors, a common mechanism for isoxazole-containing anxiolytics.[2]

Objective: To identify and quantify the potentiation of GABA-induced chloride influx in a cell line expressing human GABA-A receptors.

Methodology: Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay.[14]

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β3γ2) in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Plate cells in 384-well black-walled, clear-bottom microplates and grow to 90-95% confluency.

  • Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FMP-Red-Dye). Remove cell culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.[14]

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., this compound) in an appropriate assay buffer. A typical starting range is 100 µM down to 1 nM.

  • Assay Execution:

    • Place the cell plate into a FLIPR instrument.

    • Add the test compound to the wells and incubate for 3-5 minutes.

    • Add a sub-maximal concentration of GABA (EC10 to EC20, predetermined) to all wells.[14] This concentration should elicit a small, reproducible response on its own.

    • Monitor the change in fluorescence in real-time. A PAM will significantly increase the fluorescence signal induced by the EC10 GABA concentration.

  • Data Analysis:

    • Normalize the fluorescence response to a baseline reading before compound addition.

    • Plot the potentiation effect against the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 (the concentration at which the compound produces 50% of its maximal effect).

ParameterDescriptionTypical Value
Cell Line HEK293 with stable GABA-A (α1β3γ2) expression-
GABA Conc. EC10 (e.g., 1 µM)[14]Subtype Dependent
Compound Conc. Range 1 nM to 100 µMLogarithmic Scale
Primary Readout Relative Fluorescence Units (RFU)-
Calculated Value EC50 for PotentiationCompound Dependent
Protocol 3.2: Characterizing AMPA Receptor Agonism

This protocol determines if the test compound directly activates AMPA receptors, which is crucial for assessing its potential as a cognitive enhancer or excitotoxic agent.[11][15]

Objective: To measure direct activation of AMPA receptors and determine agonist potency.

Methodology: Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing AMPA receptors (e.g., GluA2).

  • Electrophysiology Rig: Use a standard patch-clamp setup with a holding potential of -70 mV to record inward currents. The external solution should contain antagonists for NMDA (e.g., AP5) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA receptor currents.

  • Compound Application: Prepare a range of concentrations of the test compound. Apply each concentration rapidly to the patched cell using a fast-perfusion system.

  • Data Acquisition: Record the peak inward current elicited by each concentration of the compound. Ensure a sufficient washout period between applications to allow the receptors to recover from desensitization.[9]

  • Data Analysis:

    • Normalize the recorded current to the maximal response elicited by a saturating concentration of glutamate or AMPA.

    • Plot the normalized current versus compound concentration.

    • Fit the curve with the Hill equation to determine the EC50 and Hill slope (n_H).

G cluster_0 Glutamatergic Synapse cluster_1 Signaling Cascade (LTP) Presynaptic Presynaptic Terminal Glutamate Release Postsynaptic Postsynaptic Density AMPA-R NMDA-R Presynaptic->Postsynaptic:ampa Glutamate Ca_Influx Ca2+ Influx (via NMDA-R) Postsynaptic:nmda->Ca_Influx Depolarization CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR_Trafficking AMPAR Trafficking & Insertion CaMKII->AMPAR_Trafficking AMPAR_Trafficking->Postsynaptic:ampa Potentiation

Caption: Simplified AMPA receptor signaling in Long-Term Potentiation (LTP).[8][10]

Part 4: In Vivo Experimental Protocols

Following successful in vitro characterization, in vivo studies are essential to understand the compound's effects in a complex biological system, including its therapeutic potential and safety profile.

Protocol 4.1: Assessment in an Animal Model of Anxiety (Elevated Plus Maze)

Objective: To evaluate the anxiolytic effects of a potential GABA-A receptor modulator.

Animal Model: Adult male C57BL/6 mice.

Step-by-Step Protocol:

  • Compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% CMC). Administer the compound via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., Diazepam, 2 mg/kg).

  • Acclimatization: Allow 30 minutes for the compound to be absorbed and distribute. During this time, move the animals to a quiet, dimly lit testing room to acclimatize.

  • Elevated Plus Maze (EPM) Test:

    • The EPM consists of two open arms and two closed arms elevated from the floor.

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session using an overhead video camera.

  • Behavioral Scoring: Use automated tracking software or a trained observer to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor effects).

  • Data Analysis: An anxiolytic compound will significantly increase the time spent and the number of entries into the open arms compared to the vehicle control group, without significantly altering total locomotion. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) for statistical analysis.

Protocol 4.2: Evaluation in a Model of Neurodegenerative Disease

Objective: To assess the neuroprotective or restorative effects of the compound in an appropriate animal model. The choice of model is critical and depends entirely on the in vitro mechanism of action.[16][17][18][19]

Example Model: Scopolamine-induced amnesia model for assessing pro-cognitive effects.[17]

Step-by-Step Protocol:

  • Animal Groups: Use adult male Wistar rats. Divide them into groups: Vehicle, Scopolamine only, Scopolamine + Test Compound (multiple doses), Scopolamine + Positive Control (e.g., Donepezil).

  • Compound Administration: Administer the test compound or positive control orally (p.o.) or via i.p. injection 60 minutes before the behavioral test.

  • Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce a cholinergic deficit and impair memory.

  • Behavioral Task (Morris Water Maze):

    • Acquisition Phase (Days 1-4): Train the rats to find a hidden platform in a circular pool of water.

    • Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Administer compounds and scopolamine as described above before this trial.

  • Data Collection: Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

  • Data Analysis: A pro-cognitive or neuroprotective compound will cause the scopolamine-treated animals to spend significantly more time in the target quadrant compared to the group treated with scopolamine alone.

ParameterVehicle ControlScopolamine ControlScopolamine + Compound X (10 mg/kg)
Time in Target Quadrant (s) 25 ± 312 ± 222 ± 2.5
Platform Crossings 4.5 ± 0.81.5 ± 0.54.0 ± 0.7

Part 5: Safety and Handling

All novel chemical compounds should be handled with care. For isoxazole derivatives, it is crucial to follow standard laboratory safety procedures.[20][21]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[20]

  • Handling: Avoid inhalation of dust or aerosols.[20] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[21]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Application Note: A Practical Guide to the Preparation of Isoxazol-4-ylmethanamine Oxalate Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of Isoxazol-4-ylmethanamine oxalate solutions intended for research and drug development applications. Isoxazol-4-ylmethanamine is a heterocyclic amine, a structural motif of interest in medicinal chemistry.[1][2] The use of its oxalate salt form presents specific challenges related to solubility, stability, and handling that must be rigorously addressed to ensure experimental reproducibility and accuracy. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key procedures, from solvent selection to quality control. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for generating reliable data and maintaining a safe laboratory environment.

Compound Profile and Pre-Formulation Insights

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful solution preparation protocol. The oxalate salt is formed from the reaction of the parent amine, Isoxazol-4-ylmethanamine, with oxalic acid.[3]

Physicochemical Properties
PropertyValueCAS NumberSource(s)
Compound Name This compound1187927-50-9[4][5]
Parent Compound Isoxazol-4-ylmethanamine173850-43-6[4][6][7]
Molecular Formula C₆H₈N₂O₅ (C₄H₆N₂O · C₂H₂O₄)-Calculated
Molecular Weight 188.14 g/mol -Calculated
Parent MW (Free Base) 98.11 g/mol -[4][6]
Appearance White to yellow solid (typical for related compounds)-[8]
Storage Temperature 2–8°C or Freezer-[6][9]
Scientific Rationale for Formulation Strategy

Stability: The isoxazole ring, the core of the parent molecule, can exhibit instability under certain conditions.

  • pH Sensitivity: Studies on related isoxazole derivatives have shown degradation under strongly acidic conditions (pH < 3.5) due to specific acid catalysis.[10] Therefore, solution preparation and storage should be conducted in neutral or near-neutral pH buffers (pH 6.5-7.5).

  • Photostability: The N-O bond in the isoxazole ring is known to be susceptible to cleavage under UV irradiation, leading to molecular rearrangement.[2] To ensure compound integrity, solutions should be protected from light by using amber vials or wrapping containers in foil.

Critical Safety and Handling Protocols

Based on safety data for structurally related isoxazoles and other hazardous amine salts, this compound must be handled with significant caution.[11] The powdered form presents a primary risk of inhalation.[11]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Respiratory Protection: Required when dusts are generated.[11]

  • Waste Disposal: Dispose of all waste materials (contaminated vials, tips, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Diagram: Mandatory Safety Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Risk Assessment (Review SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work Inside Certified Chemical Fume Hood B->C D Weigh Solid Compound (Avoid Dust Generation) C->D E Prepare Solutions D->E F Decontaminate Work Surface E->F G Dispose of Hazardous Waste (Follow Institutional Protocols) F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for safe handling of this compound.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays. The procedure is designed to be self-validating by incorporating essential quality control checkpoints.

Materials and Equipment
  • This compound (MW: 188.14 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • 1X Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Analytical balance (readable to 0.1 mg)

  • Calibrated pH meter

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Amber glass vials or clear vials with aluminum foil

  • Calibrated micropipettes

Step-by-Step Solution Preparation
  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 188.14 g/mol × 1000 mg/g = 1.88 mg

  • Weighing (in a fume hood):

    • Tare a clean, empty vial on the analytical balance.

    • Carefully weigh approximately 1.88 mg of this compound directly into the vial. Record the exact mass.

  • Solubilization:

    • Adjust the final volume based on the actual mass weighed. For example, if you weighed 2.00 mg, the required final volume is:

    • Volume (µL) = [Mass (mg) / 188.14 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L) = 1063 µL

    • Add 90% of this final volume as pure DMSO (e.g., 957 µL of DMSO).

    • Cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but prolonged heating should be avoided.

  • Dilution and pH Buffering:

    • Add the remaining 10% of the calculated volume using sterile 1X PBS (e.g., 106 µL of PBS). This introduces an aqueous buffer system to stabilize the pH.

    • Vortex briefly to mix. The final solvent composition will be 90% DMSO / 10% PBS.

  • Sterile Filtration (for cell-based assays):

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter.

    • Dispense the solution through the filter into a new, sterile amber vial. This step is critical for removing any potential microbial contamination or microscopic particulates.

Quality Control (QC) and Validation
  • Visual Inspection: The final solution must be clear and free of any visible particulates or precipitation. If precipitation occurs, the stock concentration may be above its solubility limit in this solvent system.

  • pH Check: While the high DMSO content precludes an accurate direct pH reading, this step is crucial for preparing aqueous working solutions. The buffer is added to pre-condition the compound for subsequent dilutions.

  • Labeling: Clearly label the vial with the compound name, exact concentration, solvent system (90% DMSO/10% PBS), preparation date, and your initials.

Diagram: Solution Preparation and QC Workflow

A 1. Calculate Mass for 10 mM Target B 2. Weigh Solid in Fume Hood A->B C 3. Initial Solubilization (90% Volume with DMSO) B->C D Vortex / Gentle Warmth C->D E 4. Final Dilution (10% Volume with 1X PBS) D->E F 5. Sterile Filtration (0.22 µm Filter) E->F G QC Check 1: Visual Inspection (Clear?) F->G G->C Fail (Precipitate) H QC Check 2: Correct Labeling G->H Pass I Store Aliquots (See Section 4) H->I

Caption: Step-by-step workflow for preparing a validated stock solution.

Solution Storage and Stability

Improper storage is a common source of experimental error. To maintain the integrity of this compound solutions, adhere strictly to the following guidelines.

ConditionDurationTemperatureContainerNotes
Primary Stock (90% DMSO) Long-Term≤ -20°CAmber glass vialsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Primary Stock (90% DMSO) Short-Term2–8°CAmber glass vialsStable for up to 1-2 weeks. Protect from light.
Aqueous Working Dilutions Very Short-Term2–8°CSterile tubesPrepare fresh daily from the primary stock. Do not store for more than 24 hours due to risk of hydrolysis and adsorption to plastic.

Protocol: Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the primary stock into the specific aqueous buffer or cell culture medium used in the experiment.

  • Thaw the Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature. Mix gently.

  • Serial Dilution: Perform serial dilutions to reach the final desired concentration.

    • Causality: Never perform a large, single-step dilution (e.g., 1:1000). This can cause the compound to precipitate out of solution as it is rapidly transferred from a high-DMSO environment to a fully aqueous one. Serial dilutions allow for a more gradual solvent exchange.

    • Example: To make a 10 µM working solution from a 10 mM stock, first dilute 1:100 (e.g., 10 µL stock into 990 µL medium) to make an intermediate 100 µM solution. Then, dilute this intermediate solution 1:10 (e.g., 100 µL into 900 µL medium) to reach the final 10 µM concentration.

  • DMSO Control: Ensure the final concentration of DMSO in the experimental condition is consistent across all samples, including the vehicle control (e.g., 0.1%).

References

Application Notes and Protocols for the Analytical Determination of Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazol-4-ylmethanamine oxalate is a chemical compound of interest in pharmaceutical development and research. Its structure combines a heterocyclic isoxazole ring, a primary amine functional group, and an oxalate counter-ion. The accurate and precise analytical characterization of this molecule is paramount for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical techniques for the identification, quantification, and characterization of this compound, grounded in established scientific principles and regulatory expectations. The methodologies detailed herein are designed to be self-validating systems, ensuring trustworthiness and reliability of the generated data. All protocols are supported by authoritative references, including the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValue/InformationSource
Molecular FormulaC6H8N2O5Key Organics
CAS Number1187927-50-9[4]
AppearanceSolid (predicted)Inferred
SolubilityExpected to be soluble in aqueous solutions due to the oxalate salt form.Inferred

Analytical Techniques and Protocols

This section details the primary analytical techniques for the comprehensive analysis of this compound. The choice of technique is dictated by the analytical objective, whether it is for identification, quantification of the active moiety, or determination of the counter-ion.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the cornerstone for the quantitative analysis of this compound, offering high resolution, sensitivity, and precision. A reversed-phase HPLC method with UV detection is proposed for the determination of the Isoxazol-4-ylmethanamine cation. A separate ion chromatography or a reversed-phase method with a suitable ion-pairing agent can be employed for the oxalate counter-ion.

This protocol is designed to be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Selection Select Column (e.g., C18) Dev_Start->Column_Selection Mobile_Phase Optimize Mobile Phase (ACN/Buffer) Column_Selection->Mobile_Phase Detection Set Detection Wavelength (UV) Mobile_Phase->Detection Dev_End Establish Chromatographic Conditions Detection->Dev_End Specificity Specificity Dev_End->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for HPLC method development and validation.

Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for small polar molecules.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape of the amine. A gradient elution may be necessary to ensure elution of the analyte with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity requirements.
Detector UV at 260 nmThe isoxazole ring is expected to have a UV chromophore. The exact wavelength should be determined by a UV scan.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase A. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in mobile phase A to a known concentration.

  • System Suitability: Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of Isoxazol-4-ylmethanamine in the sample from the calibration curve.

A reversed-phase ion-pair HPLC technique is a suitable approach for the determination of the oxalate counter-ion.[5][6]

Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 100 x 4.6 mm, 3 µmA shorter column can provide faster analysis times.
Mobile Phase 0.1 M Phosphate buffer (pH 7.0) with 10% Methanol and 2 mM Cetyltrimethylammonium BromideThe cetyltrimethylammonium bromide acts as an ion-pairing agent for the negatively charged oxalate.[5][6]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CMaintained for reproducibility.
Detector UV at 210 nm or derivatization followed by fluorescence detectionOxalate has a weak chromophore. Derivatization can enhance sensitivity. Alternatively, electrochemical detection can be used.[5]

Step-by-Step Protocol:

  • Standard and Sample Preparation: Prepare standards of sodium oxalate and the this compound sample in water.

  • Column Conditioning: Condition the column with the mobile phase containing the ion-pairing agent until a stable baseline is achieved.

  • Analysis and Quantification: Follow the same procedure as for the Isoxazol-4-ylmethanamine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For the non-volatile Isoxazol-4-ylmethanamine, derivatization is necessary to increase its volatility. This technique is particularly useful for identifying related substances and potential degradation products.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution) Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) MS_Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: Workflow for GC-MS analysis of Isoxazol-4-ylmethanamine.

GC-MS Conditions

ParameterRecommended ConditionRationale
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSSilylation of the primary amine increases volatility and thermal stability.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Oven Program Start at 100°C, ramp to 280°C at 10°C/minA typical temperature program to elute the derivatized analyte.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Analyzer QuadrupoleFor scanning a mass range (e.g., m/z 50-500).

Step-by-Step Protocol:

  • Derivatization: Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine). Add the derivatizing agent and heat at 70°C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram and the mass spectrum of the eluting peaks.

  • Identification: Identify the derivatized Isoxazol-4-ylmethanamine and any impurities by comparing their mass spectra with a reference library or by interpreting the fragmentation pattern. The presence of the isoxazole ring and the silylated aminomethyl group should be evident in the mass spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Expected NMR Signals

NucleusChemical Shift (ppm, predicted)MultiplicityAssignment
¹H NMR ~8.5-9.0SingletIsoxazole C-H
~4.0-4.5Singlet or Doublet-CH₂-NH₂
~3.0-4.0Broad Singlet-NH₂
¹³C NMR ~150-160-Isoxazole C=N
~100-110-Isoxazole C-H
~160-170-Oxalate C=O
~35-45--CH₂-

Note: The exact chemical shifts will depend on the solvent used. The characteristic signals for the isoxazole ring protons and carbons are key for identification.[8][9][10]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Interpretation: Assign the observed signals to the respective protons and carbons in the structure of this compound. The presence of the oxalate signal in the ¹³C NMR spectrum confirms the salt form.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

Workflow for FTIR Analysis

FTIR_Workflow Sample_Prep Prepare Sample (e.g., KBr pellet or ATR) IR_Scan Acquire IR Spectrum Sample_Prep->IR_Scan Data_Analysis Interpret Spectrum IR_Scan->Data_Analysis Functional_Group_ID Identify Functional Groups Data_Analysis->Functional_Group_ID

Caption: Workflow for FTIR analysis.

Expected Characteristic FTIR Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine
3100-3000C-H stretchAromatic (isoxazole) C-H
1700-1600C=O stretchOxalate
1600-1450C=N and C=C stretchIsoxazole ring
1350-1250C-O stretchOxalate

The spectrum should be compared with a reference standard. The characteristic stretches of the oxalate anion are crucial for confirming the salt form.[11][12][13][14][15]

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Acquire a background spectrum.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable identification and quantification of this compound, which is essential for its development and use in research and pharmaceutical applications. All methods should be properly validated according to the principles outlined in the ICH Q2(R1) guideline to ensure data of high quality and integrity.[1][2][3]

References

Troubleshooting & Optimization

Technical Support Center: Isoxazol-4-ylmethanamine Oxalate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoxazol-4-ylmethanamine Oxalate. This guide is designed for researchers, chemists, and formulation scientists to troubleshoot and systematically improve the solubility of this compound. The content is structured in a question-and-answer format to directly address common challenges encountered during development.

Part 1: Foundational Understanding & Initial Assessment

This section focuses on the fundamental properties of this compound and establishes a baseline for your experiments.

FAQ 1: What is this compound and why might its solubility be limited?

Answer: this compound is the salt formed between a basic active pharmaceutical ingredient (API), Isoxazol-4-ylmethanamine, and an acidic counter-ion, oxalic acid. The solubility of any salt is governed by the equilibrium between its solid, crystalline form and its dissociated ions in solution.

Scientific Rationale: The solubility challenge arises from several factors:

  • API Properties: The "free base" form (Isoxazol-4-ylmethanamine) likely has low intrinsic aqueous solubility due to the lipophilic isoxazole ring.

  • Salt Form: While salt formation is a common strategy to increase the aqueous solubility of basic APIs, the choice of the counter-ion is critical.[1][2] The oxalate salt may possess a highly stable crystal lattice structure, which requires significant energy to break, thereby limiting its dissolution.

  • pH-Dependence: As an amine salt, its solubility is highly dependent on the pH of the aqueous medium.[3][4] The equilibrium between the more soluble, protonated amine (R-NH3+) and the less soluble, neutral free base (R-NH2) is dictated by the solution's pH and the pKa of the amine.[5]

FAQ 2: How do I perform a reliable baseline solubility assessment?

Answer: A baseline solubility assessment in various relevant media is the critical first step. This typically involves determining the equilibrium solubility, often referred to as thermodynamic solubility.

Scientific Rationale: This assessment quantifies the problem and provides a benchmark against which all enhancement strategies will be measured. Using a standardized, reproducible method ensures that the data is reliable. The shake-flask method is a gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired test medium (e.g., deionized water, pH 7.4 phosphate-buffered saline) in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw a supernatant aliquot. Filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the API using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that medium.

Part 2: Primary Troubleshooting Strategies

If baseline solubility is insufficient, the next steps involve manipulating the physicochemical properties of the solution.

FAQ 3: Can I improve solubility by simply adjusting the pH of the solution?

Answer: Yes, this is often the most effective initial strategy for an amine salt. Since the API is a weak base, its solubility is expected to increase significantly in acidic conditions.

Scientific Rationale: According to the Henderson-Hasselbalch equation, the ionization state of an amine is controlled by pH.

  • At pH < pKa: The amine group of Isoxazol-4-ylmethanamine will be predominantly protonated (R-NH3+). This charged, ionic form is significantly more soluble in aqueous media than the neutral form.[3][5]

  • At pH > pKa: The amine will be deprotonated to its neutral "free base" form (R-NH2), which is typically much less soluble and may precipitate out of solution.

By lowering the pH, you shift the equilibrium toward the more soluble protonated form.

Workflow: pH-Dependent Equilibrium

cluster_solution Aqueous Solution cluster_solid Precipitate FreeBase R-NH₂ (Free Base, Low Solubility) Salt R-NH₃⁺ (Protonated, High Solubility) FreeBase->Salt Lower pH Solid Solid R-NH₂ FreeBase->Solid Precipitation Salt->FreeBase Higher pH H_ion H⁺ (Acid) OH_ion OH⁻ (Base)

Caption: The effect of pH on the equilibrium between the soluble and insoluble forms of an amine.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8).

  • Conduct Shake-Flask: Perform the shake-flask solubility experiment (as described in FAQ 2) in each of these buffers.

  • Plot Data: Plot the measured solubility (on a log scale) against the pH. This graph is your pH-solubility profile and will reveal the pH range that provides optimal solubility.

Data Presentation: Example pH-Solubility Profile

pH of BufferSolubility (µg/mL)
2.05200
4.04800
5.02500
6.0350
7.045
7.420
8.0< 5
FAQ 4: How can co-solvents be used to improve solubility?

Answer: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[6] Common examples include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin.[7][8]

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system.[9] For a lipophilic compound like Isoxazol-4-ylmethanamine, this makes the solvent environment more favorable, reducing the energy required to dissolve the solute and thereby increasing its solubility.[7][9]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Mixtures: Create a series of co-solvent/water (or co-solvent/buffer) mixtures at different concentrations (e.g., 10%, 20%, 40% v/v).

  • Determine Solubility: Measure the equilibrium solubility of your compound in each of these mixtures using the shake-flask method.

  • Analyze Results: Identify which co-solvent and at what concentration provides the required solubility enhancement without causing precipitation upon further dilution. Be mindful that high concentrations of organic solvents may not be suitable for all applications.

Part 3: Advanced Strategies & Solid-State Modification

When primary methods are insufficient or impractical, more advanced approaches targeting the solid form of the API are necessary.

FAQ 5: The oxalate salt is still not soluble enough. Should I consider a different salt form?

Answer: Absolutely. This is a critical and highly recommended step in early drug development. The physicochemical properties of a salt, including solubility and stability, are highly dependent on the counter-ion.[10] An oxalate salt may not be the optimal choice. A systematic salt screening is the best way to identify a superior alternative.

Scientific Rationale: Salt screening is an experimental process to find new, crystalline salt forms of an API and to select the one with the most desirable properties.[10][11] Different counter-ions (like hydrochloride, mesylate, maleate, etc.) will form crystals with different lattice energies. A salt with a lower lattice energy will generally be more soluble. The goal is to find a counter-ion that forms a stable, crystalline salt with significantly improved aqueous solubility and dissolution rate compared to the oxalate form.[12][13]

Workflow: Solubility Enhancement Decision Tree

Start Start: Solubility Issue Identified Baseline 1. Baseline Solubility Assessment (FAQ 2) Start->Baseline Check1 Is Solubility Sufficient? Baseline->Check1 pH 2. pH Adjustment (FAQ 3) Check1->pH No End Optimal Form Identified Check1->End Yes Check2 Is Solubility Sufficient? pH->Check2 Cosolvent 3. Co-solvent Screening (FAQ 4) Check2->Cosolvent No Check2->End Yes Check3 Is Solubility Sufficient? Cosolvent->Check3 Advanced 4. Advanced Strategies (FAQ 5 & 6) Check3->Advanced No Check3->End Yes SaltScreen Salt Screening Advanced->SaltScreen Formulation Formulation (Excipients) Advanced->Formulation SaltScreen->End Formulation->End

Caption: A decision-making workflow for improving API solubility.

Experimental Protocol: Overview of Salt Screening

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (acids) based on their pKa and regulatory acceptance.

  • Reaction & Crystallization: React the Isoxazol-4-ylmethanamine free base with each selected counter-ion in various solvent systems to induce crystallization. This is often done in high-throughput 96-well plates.

  • Hit Identification: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

  • Characterization: "Hits" (new salt forms) are scaled up and characterized for key properties:

    • Solubility: Measured in water and relevant buffers.

    • Crystallinity & Polymorphism: Assessed by PXRD and Differential Scanning Calorimetry (DSC).

    • Hygroscopicity: Measured by Dynamic Vapor Sorption (DVS).

    • Stability: Assessed under accelerated conditions (high temperature and humidity).

  • Selection: The salt form with the best overall profile (high solubility, good stability, low hygroscopicity, and good crystallinity) is selected for further development.[14]

FAQ 6: How can formulation excipients help with solubility?

Answer: If modifying the API's solid form is not feasible or sufficient, using formulation excipients is the next step. These are "inactive" ingredients added to create a final dosage form. Several classes of excipients can enhance solubility.[15]

Scientific Rationale:

  • Surfactants: Molecules like polysorbates and sodium lauryl sulfate can form micelles in water.[15] The hydrophobic core of the micelle can encapsulate the poorly soluble API, effectively dissolving it in the bulk aqueous medium.

  • Complexing Agents (Cyclodextrins): These are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[1][15] They can form inclusion complexes with the API, shielding the lipophilic part from water and increasing its apparent solubility.

  • Lipid-Based Formulations: For very lipophilic compounds, formulating in lipid-based systems (oils, surfactants, and co-solvents) can be highly effective.[16][17] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, keeping the drug solubilized for absorption.[18]

  • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix (like HPMC or PVP) in an amorphous (non-crystalline) state can dramatically increase solubility.[16] The amorphous form lacks a crystal lattice, making it much easier to dissolve.[9]

The selection of an appropriate excipient-based strategy depends on the API's properties, the intended route of administration, and the required dose.[19]

References

Technical Support Center: A Researcher's Guide to Isoxazol-4-ylmethanamine Oxalate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazol-4-ylmethanamine Oxalate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic building block. Instead of a generic overview, we will directly address the common challenges and nuanced experimental variables you may encounter, from the initial synthesis of the isoxazole core to the handling and analysis of its final oxalate salt form. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Synthesis of the Isoxazole-4-ylmethanamine Core - Troubleshooting & FAQs

The primary challenges in working with this molecule often arise during the synthesis of the isoxazole ring itself. Most synthetic routes converge on the formation of the heterocyclic core, which is then functionalized. Here, we address the most frequent issues encountered during this critical phase, primarily focusing on the widely used 1,3-dipolar cycloaddition method.[1]

Q1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is giving consistently low yields. What are the likely causes and how can I fix this?

A1: Low yields in this reaction are a classic and often multifactorial problem. The root cause is typically related to the stability and reactivity of the nitrile oxide intermediate, which is usually generated in situ.

  • Causality - The Unstable Nitrile Oxide: The nitrile oxide dipole is a high-energy, transient species. If it does not quickly react with your dipolarophile (the alkyne or alkene), it will undergo a rapid self-cycloaddition, or dimerization, to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[2][3] This dimerization is a primary pathway for reagent consumption and yield loss.

  • Troubleshooting & Optimization:

    • Slow Reagent Addition: Do not add the full equivalent of the nitrile oxide precursor (e.g., an aldoxime) and the oxidant (e.g., N-chlorosuccinimide or bleach) at the start. Instead, add the oxidant solution dropwise to the mixture containing the aldoxime and the alkyne over several hours. This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired intermolecular cycloaddition over the undesired dimerization.

    • Temperature Control: Excessive heat can accelerate the rate of both the desired reaction and the dimerization. While a moderate increase in temperature can be beneficial, running the reaction too hot can favor byproduct formation. Start at room temperature and only gently heat if the reaction is sluggish, monitoring by TLC.

    • Stoichiometry: Ensure your alkyne dipolarophile is present in a slight excess (e.g., 1.1 to 1.2 equivalents). This increases the probability that a newly formed nitrile oxide molecule will encounter the alkyne before another nitrile oxide.

    • Choice of Oxidant/Base: The method of nitrile oxide generation is critical. The classic De Sarlo method using bleach and a base like triethylamine is effective, but newer methods using milder oxidants may offer better control for sensitive substrates.[4]

Q2: I am observing the formation of isomeric products. How can I improve the regioselectivity of my cycloaddition?

A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical alkynes. Regioselectivity is governed by a delicate balance of steric and electronic factors of both the nitrile oxide and the alkyne.

  • Causality - Frontier Molecular Orbital (FMO) Theory: In simple terms, the reaction's regiochemistry is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The substitution patterns on both the nitrile oxide and the alkyne alter the energies and coefficients of these orbitals, dictating which of the two possible regioisomers is favored.[5]

  • Troubleshooting & Optimization:

    • Catalysis is Key: Copper(I)-catalyzed cycloadditions (a variant of "click chemistry") are highly effective at controlling regioselectivity, almost exclusively yielding the 3,5-disubstituted isoxazole isomer.[3][4] If you are using a terminal alkyne, employing a catalyst like copper(I) iodide with a mild base is the most reliable method to ensure a single regioisomer.

    • Steric Hindrance: If catalysis is not an option, consider the sterics. A bulky substituent on either the nitrile oxide or the alkyne will strongly direct the regioselectivity to minimize steric clash in the transition state. You can sometimes leverage this by modifying your starting materials if synthetically feasible.

    • Solvent Polarity: While a secondary effect, solvent polarity can influence the transition state energies of the two regioisomeric pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) may shift the isomeric ratio.

Section 2: Oxalate Salt Formation and Handling - FAQs

Once the core amine is synthesized, it is often converted to a salt for improved stability, crystallinity, and handling. The oxalate salt is common, but presents its own set of challenges.

Q3: What is the best practice for preparing the oxalate salt of Isoxazol-4-ylmethanamine?

A3: The goal is to achieve a 1:1 stoichiometric salt formation that results in a crystalline, easily filterable solid.

  • Underlying Principle: This is an acid-base reaction. The basic amine is protonated by the acidic oxalic acid to form the ammonium oxalate salt. The choice of solvent is critical to ensure the starting materials are soluble but the resulting salt is not, allowing it to precipitate.

  • Recommended Protocol:

    • Dissolve the purified Isoxazol-4-ylmethanamine free base in a minimal amount of a solvent in which it is soluble, such as ethanol or isopropanol.

    • In a separate flask, dissolve exactly one molar equivalent of oxalic acid (dihydrate or anhydrous, ensuring you use the correct molecular weight) in the same solvent, using gentle warming if necessary.

    • Slowly add the oxalic acid solution to the stirred amine solution at room temperature.

    • A precipitate should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask with a glass rod.

    • Allow the mixture to stir for 1-2 hours to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane to aid in drying.

    • Dry the product under vacuum. Getting a gummy or oily product often points to impurities or an incorrect stoichiometric ratio.[6]

Q4: The solubility of my this compound is problematic. It's insoluble in organic solvents but not soluble enough in water for my assay. What can I do?

A4: This is a classic challenge with organic salts. Their dual ionic and organic character leads to specific solubility profiles. Sodium oxalate, for instance, is sparingly soluble in water and insoluble in ethanol and ether.[7] Ammonium oxalate salts behave similarly.[8]

  • Scientific Rationale: The high lattice energy of the crystalline salt makes it difficult for non-polar organic solvents to break it apart. Water, being highly polar, can solvate the ions, but the organic isoxazole portion limits overall aqueous solubility.[9][10]

  • Troubleshooting & Optimization:

    • Aqueous Buffers: Solubility is often pH-dependent. Try dissolving the salt in aqueous buffers at different pH values. In acidic conditions (e.g., pH < 4), the oxalate equilibrium will shift, which might slightly enhance solubility.

    • Co-Solvent Systems: Use a mixture of water and a polar, water-miscible organic solvent like methanol, ethanol, DMSO, or DMF. Start with a high percentage of water and titrate in the organic co-solvent until dissolution is achieved.

    • Salt Conversion: If solubility remains a major hurdle for a specific application, consider converting the oxalate salt to a different salt form, such as the hydrochloride or mesylate, which may have a more favorable solubility profile.[6]

Q5: Are there stability concerns I should be aware of? How should I store the compound?

A5: The isoxazole ring itself can be susceptible to degradation under certain conditions. Studies on other isoxazole-containing molecules have shown that the N-O bond is the weakest point.

  • Chemical Stability: The isoxazole ring can be prone to base-catalyzed ring opening, particularly at elevated temperatures.[11] It is generally more stable under neutral and acidic conditions.[12] The compound is also light-sensitive, and photolysis can lead to ring-opening and rearrangement.[1]

  • Storage Recommendations: Store this compound in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place. For long-term storage, refrigeration (-4°C to -20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Section 3: Analytical & Quality Control

Confirming the identity, purity, and composition of your final product is essential for the reliability of your research.

Q6: How can I confirm the structure and purity of my final product?

A6: A combination of spectroscopic and chromatographic methods is required for full characterization.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. The spectra should show characteristic peaks for the isoxazole ring protons/carbons, the methylene bridge, and the oxalate counter-ion. The integration of the amine-related protons versus the oxalate proton can help confirm the 1:1 stoichiometry.

    • Mass Spectrometry (MS): Use ESI-MS in positive ion mode to observe the molecular ion for the free base [M+H]⁺.

  • Purity Assessment:

    • HPLC: A reverse-phase HPLC method with a UV detector is ideal for assessing purity. The compound should appear as a single major peak. This method can also be used to quantify impurities.

    • Elemental Analysis (CHN): This analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated for the C₆H₈N₂O₅ formula.

Q7: How can I accurately quantify the oxalate content in my sample?

A7: Several methods exist for oxalate quantification, each with its own advantages. The choice depends on the available equipment and the required precision.

Method Principle Advantages Common Challenges
Permanganate Titration Redox titration where oxalate is oxidized by a standardized KMnO₄ solution in acidic media.[7]Simple, inexpensive, does not require sophisticated instrumentation.Requires heating the solution; endpoint can be difficult to see; susceptible to interference from other reducing agents.
Enzymatic Assay Oxalate oxidase catalyzes the oxidation of oxalate, producing H₂O₂ which is detected colorimetrically.[13]Highly specific for oxalate; very sensitive.Can be expensive; requires careful control of enzyme activity and pH.
Ion Chromatography (IC) Separates oxalate from other anions based on ion-exchange, followed by conductivity detection.Highly sensitive and specific; can quantify multiple anions simultaneously.Requires specialized IC equipment.

Section 4: Key Experimental Workflows & Diagrams

Visualizing workflows can clarify complex processes and aid in troubleshooting.

Diagram 1: General Workflow for Isoxazole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aldoxime + Alkyne in Solvent B In Situ Nitrile Oxide Generation (e.g., add NCS/Base slowly) A->B Reagents C 1,3-Dipolar Cycloaddition (RT or gentle heat) B->C Nitrile Oxide D Reaction Monitoring (TLC) C->D Progress E Aqueous Workup / Extraction D->E Reaction Complete F Column Chromatography E->F G Solvent Evaporation F->G H Final Product (Free Base) G->H

Caption: General workflow for 1,3-dipolar cycloaddition.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

start Low Yield Observed q1 Is starting material consumed? (TLC) start->q1 sol_no Reaction not proceeding. - Check catalyst/reagent activity. - Increase temperature moderately. - Extend reaction time. q1->sol_no No q2 Major byproduct observed? q1->q2 Yes a1_yes Yes a1_no No sol_byproduct Likely Furoxan Dimerization. - Add oxidant/base slower. - Use slight excess of alkyne. - Lower reaction temperature. q2->sol_byproduct Yes sol_complex Complex mixture or decomposition. - Purify starting materials. - Use milder reaction conditions. - Check for substrate stability issues. q2->sol_complex No a2_yes Yes a2_no No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: A Framework for Optimizing Effective Dosage of Novel Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As a large language model, I am not qualified to provide medical or scientific advice. The following is a general framework for optimizing the dosage of a novel small molecule compound. This information is intended for educational purposes only and should not be considered a substitute for professional guidance from qualified experts in drug development and pharmacology.

A Message from the Senior Application Scientist:

Welcome to the technical support center. The journey of bringing a novel compound from the bench to a potential therapeutic application is both exciting and fraught with challenges. One of the most critical steps in this process is determining the optimal effective dosage. This guide is designed for researchers, scientists, and drug development professionals to provide a structured, scientifically-grounded framework for this endeavor.

It has come to our attention that there is no publicly available scientific literature or data regarding "Isoxazol-4-ylmethanamine oxalate." Therefore, this guide will focus on the general principles and methodologies for a novel isoxazole-based small molecule compound . The principles outlined here are broadly applicable but must be adapted based on the specific physicochemical properties, biological target, and mechanism of action of your particular compound.

Our approach is built on a foundation of scientific integrity. We will not just list steps; we will explain the causality behind experimental choices. Every protocol described is designed to be a self-validating system, ensuring that the data you generate is robust and reliable.

Part 1: Foundational Knowledge & Pre-Experimental FAQs

Before any dose-finding experiments can begin, a solid foundation of knowledge about the compound is essential. This initial phase is crucial for designing meaningful experiments and interpreting the results correctly.

Frequently Asked Questions (FAQs):

  • Q1: What are the absolute prerequisite data I need before starting in vitro dose-response studies?

    • A1: You must have a thorough understanding of your compound's physicochemical properties. This includes its purity (ideally >98%), solubility in relevant solvents (like DMSO) and aqueous media (your cell culture medium), and stability under experimental conditions (temperature, light exposure). Additionally, you should have a confirmed biological target and a hypothesis about its mechanism of action.

  • Q2: How does the choice of cell line impact the determination of an effective dose?

    • A2: The choice of cell line is critical and can dramatically influence the observed potency of your compound.[1] A compound that is highly effective in one cell line may be far less so in another.[1] It is advisable to use multiple cell lines, including those that represent the target disease state and healthy controls, to assess both efficacy and potential off-target effects.

  • Q3: What is the difference between IC50 and EC50, and which one should I measure?

    • A3: The choice between IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) depends entirely on the biological response you are measuring.[1][2]

      • IC50 is used when you are measuring the inhibition of a biological process (e.g., cell proliferation, enzyme activity). It is the concentration of your compound that reduces the response by 50%.[1][2]

      • EC50 is used when you are measuring the activation or stimulation of a response (e.g., induction of a specific gene, activation of a signaling pathway). It is the concentration that produces 50% of the maximal positive effect.[1][2]

  • Q4: My isoxazole compound has poor solubility. How can I address this in my experiments?

    • A4: Poor oral bioavailability is a major hurdle in small-molecule drug development.[3] For in vitro work, you can often use a stock solution in a solvent like DMSO. However, it's crucial to ensure the final concentration of the solvent in your assay does not exceed a level that affects the cells (typically <0.5%). For in vivo studies, formulation strategies such as creating nano-emulsions or using solubility-enhancing excipients may be necessary.[4]

Part 2: In Vitro Dose-Response Optimization & Troubleshooting

The first step in determining the effective dose is to perform in vitro dose-response experiments. This will establish the potency of your compound in a controlled cellular environment.

Experimental Protocol: Determining IC50/EC50 in a Cell-Based Assay

This protocol outlines a standard method for generating a dose-response curve to calculate the IC50 or EC50.

Materials:

  • 96-well, tissue culture-treated plates (clear for absorbance, black for fluorescence, white for luminescence).[5]

  • Your isoxazole compound, dissolved in an appropriate solvent (e.g., DMSO) to make a high-concentration stock.

  • Cell line(s) of interest.

  • Cell culture medium.

  • A cell viability or functional assay kit (e.g., MTT, CellTiter-Glo®).

  • Multichannel pipette or automated liquid handler.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed your cells into the 96-well plates at a predetermined optimal density and allow them to adhere and resume proliferation (typically 24 hours).

  • Compound Dilution: Prepare a serial dilution of your compound. It's common to use a 10-point dose-response curve.[6] Start with a high concentration and perform 1:3 or 1:5 dilutions. Include vehicle-only (e.g., DMSO) controls for 100% viability and a positive control if available.

  • Treatment: Add the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for a period relevant to the cell cycle time and the expected mechanism of action of your compound (typically 48-72 hours).

  • Assay: Perform the cell viability or functional assay according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader.

  • Data Analysis:

    • Normalize the data to your controls.

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal curve) to determine the IC50 or EC50 value.[7]

Workflow for In Vitro Dose-Response Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plates A->C B Prepare Compound Stock Solution D Create Serial Dilution Series B->D E Treat Cells with Compound & Controls C->E D->E F Incubate (48-72h) E->F G Perform Viability/ Functional Assay F->G H Read Plate G->H I Normalize Data to Controls H->I J Plot Dose-Response Curve I->J K Calculate IC50/EC50 (Non-linear Regression) J->K

Caption: Workflow for determining in vitro IC50/EC50.

Troubleshooting Guide for In Vitro Assays
  • Issue: High variability between replicate wells.

    • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects on the plate.

    • Solution: Ensure a single-cell suspension before seeding. Use reverse pipetting techniques for viscous solutions. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[5]

  • Issue: The dose-response curve is flat or does not reach 50% inhibition.

    • Possible Cause: The concentration range tested is too low, the compound is inactive in that cell line, or the incubation time is too short.

    • Solution: Test a higher range of concentrations. If the curve remains flat, the compound may not be effective under these conditions. Consider extending the incubation time. If the drug never reaches 50% inhibition, the IC50 is considered greater than the maximum tested dose.[1]

  • Issue: High background signal in a fluorescence-based assay.

    • Possible Cause: Autofluorescence from the compound itself or from components in the cell culture medium like phenol red or fetal bovine serum.[8]

    • Solution: Measure the fluorescence of the compound alone. If it is fluorescent, consider a different type of assay (e.g., luminescence-based). Use phenol red-free media for the assay.[8]

Part 3: Transitioning to In Vivo Dose-Finding Studies

Once you have a reproducible in vitro IC50/EC50, the next step is to translate these findings into a living organism. This is a significant leap due to the complexities of pharmacokinetics (PK) and pharmacodynamics (PD).[9][10]

Key Concepts for In Vivo Studies
  • Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME).[11] PK studies are essential to understand how much of your compound reaches the target tissue and how long it stays there.

  • Pharmacodynamics (PD): What the drug does to the body. This relates the concentration of the drug at the site of action to the observed therapeutic effect.[9]

  • Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable side effects.[12][13]

  • No Observed Adverse Effect Level (NOAEL): The highest dose at which there is no statistically or biologically significant increase in adverse effects.[14][15]

Experimental Protocol: Acute Dose-Range Finding Study

The goal of this initial in vivo study is to determine the MTD and observe any acute toxicities.[16][17]

Materials:

  • A suitable animal model (often mice or rats).

  • Your isoxazole compound, formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing vehicles and equipment.

Procedure:

  • Dose Selection: Based on in vitro data and any available literature on similar compounds, select a range of doses. A common strategy is to use dose escalations (e.g., 2x, 3x) to achieve broad coverage.[18]

  • Animal Groups: Use a small number of animals per group (e.g., 3-5). Include a vehicle control group.

  • Administration: Administer a single dose of the compound to each group.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for a set period (e.g., 7-14 days).[12]

  • Data Collection: Record body weights, clinical observations, and any instances of morbidity or mortality.[13] At the end of the study, a basic necropsy and tissue collection may be performed.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Decision-Making in Preclinical Dose Selection

G cluster_invitro In Vitro Phase cluster_invivo_prep In Vivo Preparation cluster_invivo_study In Vivo Study cluster_pkpd PK/PD Modeling cluster_decision Decision Point A Determine IC50/EC50 in multiple cell lines B Select Animal Model A->B C Develop Formulation for Administration A->C D Conduct Acute Dose-Range Finding Study B->D C->D E Determine MTD & NOAEL D->E F Conduct PK Studies at non-toxic doses E->F G Establish Exposure- Response Relationship F->G H Select Dose for Efficacy Studies G->H

Caption: Decision pathway from in vitro data to in vivo efficacy dose selection.

Troubleshooting Guide for In Vivo Studies
  • Issue: Compound precipitates upon injection.

    • Possible Cause: Poor formulation or solubility issues.

    • Solution: Re-evaluate the formulation. This may involve changing the vehicle, adjusting the pH, or using co-solvents. It is critical to perform formulation stability tests before animal administration.

  • Issue: High variability in PK data.

    • Possible Cause: Inconsistent dosing technique, variability in animal metabolism, or issues with the bioanalytical method.

    • Solution: Ensure all technical staff are properly trained in the dosing procedure. Increase the number of animals per group to improve statistical power. Validate the bioanalytical method for accuracy and precision.

  • Issue: No correlation between in vitro potency and in vivo efficacy.

    • Possible Cause: This is a common challenge in drug development.[9] It could be due to poor PK (the drug isn't reaching the target), rapid metabolism, or the in vitro model not accurately reflecting the in vivo disease biology.

    • Solution: This requires a systematic investigation. Conduct detailed PK/PD studies to correlate drug exposure with target engagement. Re-evaluate the relevance of the in vitro and in vivo models.

Part 4: Data Summary and Interpretation

Effective dose optimization relies on the careful integration of all collected data. The table below summarizes the key parameters you will be generating.

ParameterPhaseDescriptionImportance
IC50 / EC50 In VitroConcentration for 50% inhibition/effect.Measures the compound's intrinsic potency.[2]
Purity Pre-ExpPercentage of the active compound.Ensures observed effects are from the compound, not impurities.
Solubility Pre-ExpMax concentration dissolved in a solvent.Critical for formulation and achieving desired exposure.[3]
MTD In VivoMaximum Tolerated Dose.Defines the upper limit for safe dosing.[12][13]
NOAEL In VivoNo Observed Adverse Effect Level.A key parameter for calculating a safe starting dose in humans.[14]
Cmax In Vivo (PK)Maximum plasma concentration.Indicates the peak exposure after a dose.
AUC In Vivo (PK)Area Under the Curve (total exposure).Represents the total drug exposure over time.

By systematically generating and analyzing these parameters, you can build a comprehensive profile of your novel isoxazole compound. This data-driven approach is fundamental to making informed decisions, optimizing your experimental design, and ultimately increasing the probability of success in your drug development program.

References

Technical Support Center: Synthesis of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoxazole-containing compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we will address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Challenges

This section addresses the most common high-level challenges faced during isoxazole synthesis.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in very low or no yield. What are the primary causes and how can I troubleshoot this?

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent issue, often stemming from the instability of the key nitrile oxide intermediate. Here are the most common culprits and solutions:

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from its precursor (commonly an aldoxime or hydroximoyl chloride) is a critical step. If this fails, the cycloaddition cannot proceed.

    • Troubleshooting:

      • Verify Precursor Quality: Ensure your aldoxime or hydroximoyl chloride is pure. Impurities can interfere with the reaction.

      • Choice of Reagent/Base: For converting aldoximes, oxidants like N-chlorosuccinimide (NCS) or sodium hypochlorite are common. For hydroximoyl chlorides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to dehydrohalogenate without consuming the nitrile oxide. Ensure the chosen reagent is fresh and appropriate for your specific substrate.[1]

      • Reaction Conditions: The generation of nitrile oxides can be sensitive to temperature. Some methods require cooling to prevent side reactions, while others may need gentle heating.[1]

  • Dimerization of the Nitrile Oxide: Nitrile oxides are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-separate byproduct.[2] This is a competing reaction that consumes your key intermediate.

    • Troubleshooting:

      • Slow Addition: Add the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) slowly to the solution containing the alkyne. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition over dimerization.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne (the dipolarophile) to ensure it is readily available to "trap" the nitrile oxide as it is formed.

      • Temperature Control: Higher temperatures can sometimes accelerate dimerization. Experiment with running the reaction at a lower temperature.

  • Poor Reactant Solubility: If your alkyne or nitrile oxide precursor is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include THF, acetonitrile, or DMF. For challenging substrates, consider microwave-assisted synthesis, which can enhance solubility and dramatically reduce reaction times.[3][4]

Q2: My reaction produces a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?

The formation of two regioisomers (e.g., the 3,5-disubstituted vs. the 3,4-disubstituted isoxazole) is a classic challenge in 1,3-dipolar cycloadditions. Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

  • Understanding the Mechanism: The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile. Generally, the reaction is controlled by the interaction of the HOMO of one component with the LUMO of the other. The larger orbital coefficient on the terminal atoms will preferentially align.

    • For terminal alkynes, the terminal carbon atom typically has the larger HOMO and LUMO coefficient.

    • For nitrile oxides (RCNO), the carbon atom has the larger LUMO coefficient, while the oxygen atom has the larger HOMO coefficient.

    • This often leads to the formation of the 3,5-disubstituted isoxazole as the major product.

  • Strategies for Improving Regioselectivity:

    • Catalysis: The use of catalysts can dramatically influence regioselectivity.

      • Copper(I) Catalysis: Copper(I) catalysts are widely used to promote the reaction of terminal alkynes, almost exclusively yielding the 3,5-disubstituted isoxazole.[5]

      • Ruthenium(II) Catalysis: Ruthenium catalysts have been shown to favor the formation of the alternative 3,4-disubstituted regioisomer.[6]

    • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. While less predictable than catalysis, screening different solvents (e.g., polar vs. nonpolar) is a valid optimization strategy.

    • Steric Hindrance: Introducing bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over the other, thereby enhancing selectivity.

Q3: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

The isoxazole ring, while aromatic, contains a relatively weak N-O bond and can be sensitive to certain chemical conditions.

  • pH Sensitivity: The isoxazole ring is particularly susceptible to cleavage under basic conditions.[7][8]

    • Workup: Avoid strong aqueous bases (e.g., 1M NaOH) during the extraction process. Use milder bases like saturated sodium bicarbonate solution if necessary, and minimize contact time.

    • Purification: When performing column chromatography, be aware that standard silica gel is acidic and can sometimes cause degradation for very sensitive substrates. If you suspect this is an issue, you can use deactivated silica (by pre-treating with a base like triethylamine) or switch to a different stationary phase like neutral alumina.[9]

  • Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions.

    • Avoid: Catalytic hydrogenation (e.g., H₂/Pd), strong reducing agents like LiAlH₄, and certain transition metals can cleave the ring.[10]

  • Photochemical Instability: Some isoxazoles can undergo photochemical rearrangement to oxazoles upon exposure to UV light.[7]

    • Mitigation: Protect your reaction and product from direct, strong light, especially if the purification process is lengthy. Use amber vials for storage.

A study on the drug leflunomide demonstrated that the isoxazole ring opening is significantly influenced by both pH and temperature, with stability decreasing at higher pH and higher temperatures.[8]

Section 2: Troubleshooting Specific Experimental Issues

This section provides detailed protocols and guidance for overcoming common, specific problems encountered in the lab.

Problem 1: Persistent Furoxan Byproduct Formation

Q: I've tried slow addition, but I'm still getting a significant amount of furoxan from nitrile oxide dimerization. What else can I do?

A: Furoxan formation is a second-order process (dependent on the concentration of the nitrile oxide squared), while the desired cycloaddition is also second-order (dependent on both nitrile oxide and alkyne concentrations). The key is to manipulate conditions to favor the cycloaddition kinetically.

Underlying Chemistry: The dimerization of nitrile oxides is thought to proceed stepwise through a dinitrosoalkene diradical intermediate.[11][12] Aromatic nitrile oxides tend to dimerize more slowly than aliphatic ones due to the energetic cost of disrupting conjugation during the C-C bond formation step.[11][13]

Optimization Protocol:

  • Re-evaluate Stoichiometry: Increase the excess of the alkyne to 1.5 or even 2.0 equivalents. This increases the probability of a productive collision between the nitrile oxide and the alkyne.

  • Solvent Choice: Highly polar solvents can sometimes stabilize the polar nitrile oxide, potentially slowing dimerization relative to cycloaddition. Consider switching from a nonpolar solvent like toluene to a more polar one like acetonitrile.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the desired cycloaddition, often outcompeting the dimerization pathway. Reaction times can be reduced from hours to minutes, minimizing the time available for the side reaction to occur.[4]

Data-Driven Approach: A Comparison Table

ParameterStandard ConditionOptimized ConditionRationale
Alkyne Equiv. 1.11.5 - 2.0Increases probability of desired cycloaddition.
Addition Time 1 hour4-6 hours (or syringe pump)Maintains lower [Nitrile Oxide].
Temperature Room Temp0 °C or Room TempLower temp can disfavor dimerization.
Solvent TolueneAcetonitrile or DMFPolarity may influence relative reaction rates.
Method Conventional HeatingMicrowave IrradiationRapid heating often favors the desired reaction.[4][14]
Problem 2: Difficulty Separating Regioisomers by Column Chromatography

Q: My reaction produced a 3:1 mixture of regioisomers, but they are co-eluting on the silica gel column. How can I achieve separation?

A: Separating regioisomers with similar polarities is a common purification challenge. Success often requires systematic screening of chromatographic conditions or switching to a higher-resolution technique.

Troubleshooting Protocol:

  • Systematic TLC Solvent Screening: Do not rely on a single solvent system (e.g., hexane/ethyl acetate). Create a screening grid of TLC plates using different solvent combinations.

    • Vary Polarity: Test a wide range of hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

    • Change Solvent Selectivity: Replace ethyl acetate with acetone or replace hexane with dichloromethane or toluene. A common and effective combination is a ternary mixture, such as hexane/dichloromethane/ethyl acetate.

    • Additives: Sometimes, adding a small amount (0.1-1%) of an acid (acetic acid) or a base (triethylamine) to the eluent can improve separation by interacting differently with the two isomers.[15]

  • Change the Stationary Phase: If silica gel fails, try a different stationary phase.

    • Alumina (Neutral or Basic): Alumina has different surface properties and may provide the selectivity needed.

    • Reverse-Phase Chromatography: If the compounds are sufficiently nonpolar, reverse-phase (C18) silica can be highly effective, as it separates based on hydrophobicity rather than polarity.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC is the gold standard. Both normal-phase and reverse-phase columns can be explored.[16]

Workflow for Separation Optimization

G start Co-eluting Isomers tlc Systematic TLC Screening (Hex/EtOAc, DCM/MeOH, etc.) start->tlc separation_check Separation Achieved? tlc->separation_check additive Add Modifier to Eluent (0.5% TEA or AcOH) additive->tlc separation_check->additive No column Run Column Chromatography separation_check->column Yes hplc_prep Switch to Preparative HPLC separation_check->hplc_prep Final Resort stationary_phase Change Stationary Phase (Alumina, C18) separation_check->stationary_phase Still No success Pure Isomers Obtained column->success hplc_prep->success stationary_phase->tlc

Caption: Troubleshooting workflow for separating regioisomers.

Problem 3: Ambiguous Isomer Identification

Q: I have isolated two products that I believe are regioisomers. How can I definitively assign their structures?

A: Structural assignment of isoxazole regioisomers can be accomplished reliably using modern spectroscopic techniques, primarily NMR and mass spectrometry.

  • ¹³C NMR Spectroscopy: The chemical shift of the C4 carbon of the isoxazole ring is highly sensitive to the substitution pattern.

    • Method: Compare the experimental ¹³C NMR spectra of your two isomers. The chemical shifts, particularly for the isoxazole ring carbons, will be different. You can compare these shifts to predicted values from computational software or to data from closely related, known compounds in the literature.[17] One study demonstrated that ¹³C{¹⁴N} solid-state NMR can definitively distinguish isomers, as the number of carbon signals showing a C-N bond will differ (one for a 3,5-disubstituted isoxazole, two for a 3,4-disubstituted one).[18][19]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR experiment is one of the most powerful tools for unambiguous assignment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Example (3,5-disubstituted isoxazole): The proton on C4 will show a correlation to both C3 and C5. The protons on the substituent at C3 will show a correlation to C3 and C4, but not to C5. Conversely, the protons on the C5 substituent will correlate to C5 and C4, but not to C3. By mapping these correlations, you can walk around the ring and definitively assign the structure.

  • Mass Spectrometry (MS): The fragmentation patterns of regioisomers in the mass spectrometer can be distinct. While not always as definitive as NMR, analyzing the fragments produced upon ionization can provide strong evidence for one isomer over the other.[17]

Section 3: Safety Precautions

Q: What are the key safety considerations when generating nitrile oxides in situ?

A: While in situ generation avoids the isolation of potentially unstable nitrile oxides, the precursors and reagents used still require careful handling.

  • Hydroxylamine and its Salts: Hydroxylamine hydrochloride is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidizing Agents: Reagents like N-chlorosuccinimide (NCS) and sodium hypochlorite are strong oxidants. Avoid contact with skin and combustible materials.

  • Solvents and Bases: Many organic solvents (DMF, DCM, acetonitrile) and bases (triethylamine) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Calorimetry: For reactions being scaled up for the first time, it is prudent to perform reaction calorimetry to understand the thermal profile and potential for thermal runaway, especially since the generation of nitrile oxides can be exothermic.[20]

References

Technical Support Center: A Guide to the In Vitro Stability of Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Isoxazol-4-ylmethanamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout in vitro experimentation. Achieving reliable and reproducible data hinges on preventing the degradation of your test article. This document provides in-depth troubleshooting advice, proactive stability protocols, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: My prepared solution of this compound has developed a yellow tint. What does this indicate?

A change in color, such as yellowing, is a common visual indicator of chemical degradation. This could be due to several factors, including the oxidative degradation of the amine moiety or pH-induced cleavage of the isoxazole ring.[1][2] It is crucial to investigate the cause immediately to ensure the integrity of your experimental results. We recommend analyzing a sample via HPLC or LC-MS to identify potential degradants and reviewing your solution preparation and storage protocols as outlined in our troubleshooting guide.

Q2: I'm observing a progressive loss of biological activity in my assay over a few hours. Is compound degradation a likely cause?

Yes, a time-dependent loss of activity is a classic sign of compound instability under your specific assay conditions. This compound possesses two key functional groups prone to degradation: the isoxazole ring and the primary amine.[3][4] Factors such as the pH of your buffer, incubation temperature, exposure to light, and the presence of oxidative species can all contribute to its breakdown.[3][5][6]

Q3: What are the best practices for preparing and storing a stock solution of this compound?

For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. To prevent degradation from repeated freeze-thaw cycles and moisture absorption, we recommend preparing concentrated stock solutions, aliquoting them into single-use volumes in tightly sealed containers, and storing them at -20°C or -80°C, protected from light.[7][8][9] Always write the preparation date on the vials.[10]

Q4: Which buffer system is the most suitable for experiments with this compound?

The ideal buffer maintains the target pH while remaining chemically inert to the compound.[11][12] The isoxazole ring is particularly susceptible to base-catalyzed hydrolysis, showing increased degradation at basic pH levels.[3] Therefore, maintaining a neutral to slightly acidic pH (pH 6.0-7.4) is often preferable. Buffers like HEPES and MES are generally good choices. Phosphate buffers should be used with caution, as they can sometimes participate in reactions or affect compound solubility.[13]

Part 2: Troubleshooting Guide for Compound Degradation

This guide is structured to help you diagnose and resolve stability issues based on experimental observations.

Symptom: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

The emergence of new peaks that grow over time is definitive evidence of degradation. The identity of these degradants can provide clues to the underlying mechanism.

  • Potential Cause 1: Hydrolytic Degradation (pH-Mediated)

    • Why it Happens: The isoxazole ring is an electron-rich heterocycle with a relatively weak N-O bond.[14] This bond is susceptible to cleavage, particularly through base-catalyzed hydrolysis which opens the ring.[3] While more stable in acidic conditions, specific acid catalysis can also occur, especially at pH values below 3.5.[5]

    • Recommended Solution:

      • pH Optimization: If your experimental protocol allows, adjust the pH of your buffer to a range of 6.0-7.4.

      • Conduct a pH Stability Study: Prepare your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9) and monitor its stability over time at your experimental temperature. This will define a safe operating pH range.

      • Minimize Incubation Time: Reduce the duration of experiments at non-optimal pH values whenever possible.

  • Potential Cause 2: Oxidative Degradation

    • Why it Happens: The primary amine group in the molecule is susceptible to oxidation.[4] This process can be accelerated by dissolved oxygen in your buffers, the presence of trace metal ions (which can act as catalysts), or the generation of reactive oxygen species (ROS) in cell-based assays.[15][16]

    • Recommended Solution:

      • De-gas Buffers: Before use, sparge your buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: For highly sensitive experiments, consider preparing solutions and running assays in a glove box or under a gentle stream of inert gas.

      • Incorporate a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffers to chelate any catalytic metal ions.

      • Consider Antioxidants (with caution): While antioxidants like ascorbic acid can prevent oxidation, they may also interfere with your assay. Their use should be validated carefully.

  • Potential Cause 3: Photodegradation

    • Why it Happens: Isoxazole rings can undergo photochemical rearrangement or cleavage when exposed to UV light, as the N-O bond is photolabile.[6][14][17][18] Ambient laboratory light also contains UV components that can cause slow degradation over time.

    • Recommended Solution:

      • Use Amber Vials: Always store stock solutions and prepare working solutions in amber-colored glass or plasticware to block UV light.

      • Minimize Light Exposure: During experiments, cover plates, flasks, or tubes with aluminum foil or work in a darkened area.

      • Avoid Direct Sunlight: Never leave solutions exposed to direct sunlight.[19]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving in vitro stability issues.

G start Instability Observed (e.g., new HPLC peaks, activity loss) check_ph Is assay pH > 8.0 or < 5.0? start->check_ph ph_issue Potential pH-Mediated Hydrolysis check_ph->ph_issue Yes check_o2 Are buffers exposed to air for extended periods? check_ph->check_o2 No solve_ph Action: 1. Adjust pH to 6.0-7.4 2. Run pH stability study ph_issue->solve_ph retest Re-run experiment and monitor stability solve_ph->retest o2_issue Potential Oxidative Degradation check_o2->o2_issue Yes check_light Are clear vials/plates used? Is there prolonged light exposure? check_o2->check_light No solve_o2 Action: 1. De-gas buffers (N2/Ar) 2. Add EDTA (0.1 mM) 3. Work under inert gas o2_issue->solve_o2 solve_o2->retest light_issue Potential Photodegradation check_light->light_issue Yes check_light->retest No solve_light Action: 1. Use amber vials 2. Protect from light with foil light_issue->solve_light solve_light->retest end Problem Resolved retest->end

Caption: A step-by-step workflow for troubleshooting degradation.

Part 3: Proactive Stability Enhancement Protocols

Implementing robust protocols from the outset is the most effective way to prevent compound degradation.

Protocol 1: Recommended Buffer Systems

The choice of buffer is critical for maintaining pH and preventing unwanted interactions.[11][20][21]

pH RangeRecommended BufferConcentration (mM)Notes
5.5 - 6.7MES20 - 50Good's buffer, low metal binding.
6.8 - 8.2HEPES20 - 50Commonly used in cell culture; robust and inert.
6.1 - 7.5PIPES20 - 50Another Good's buffer, minimal interaction potential.
5.8 - 8.0Phosphate (PBS)10 - 50Use with caution. Can sometimes catalyze reactions or cause precipitation with divalent cations.
7.0 - 9.0TRIS20 - 50pH is temperature-dependent. Can be reactive with some compounds. Use only if required by the assay.
Protocol 2: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of your compound.[4] It helps identify potential degradation pathways and validates that your analytical method (e.g., HPLC) is "stability-indicating."

G cluster_conditions Stress Conditions cluster_analysis Analysis Workflow acid Acidic 0.1 M HCl, 50°C neutralize Neutralize Acid/Base Samples acid->neutralize base Basic 0.1 M NaOH, 50°C base->neutralize oxidative Oxidative 3% H2O2, RT oxidative->neutralize thermal Thermal 70°C in Solution thermal->neutralize photo Photolytic UV/Vis Light, RT photo->neutralize stock Prepare Compound Stock Solution treat Expose Aliquots to Stress Conditions stock->treat hplc Analyze all samples by HPLC/LC-MS neutralize->hplc compare Compare to unstressed control (T=0) hplc->compare identify Identify Degradation Pathways compare->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., Acetonitrile:Water 50:50).

  • Stress Conditions: Aliquot the solution and expose it to the following conditions for a defined period (e.g., 24-48 hours):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 50°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 50°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.[4]

    • Thermal: Incubate the solution at 70°C.

    • Photolytic: Expose the solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot. Neutralize the acid and base samples before injection. Analyze all samples by a validated HPLC method with a UV-Vis or MS detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. A loss in the parent peak area and the appearance of new peaks indicate degradation. This study will reveal whether the compound is most sensitive to pH, oxidation, heat, or light, allowing you to tailor your experimental conditions for maximum stability.

Conceptual Degradation Pathways

Understanding the likely chemical transformations helps in interpreting analytical data and preventing degradation.

G cluster_pathways Degradation Pathways cluster_products Potential Products compound Isoxazol-4-ylmethanamine (Parent Compound) hydrolysis Hydrolysis (Base/Acid Catalyzed) compound->hydrolysis OH- / H+ oxidation Oxidation compound->oxidation O2, H2O2, Metal Ions photolysis Photolysis (UV Light) compound->photolysis hν (UV) ring_opened Ring-Opened Products (e.g., α-cyanoenol) hydrolysis->ring_opened n_oxide N-Oxides, Hydroxylamines oxidation->n_oxide rearranged Rearranged Isomers (e.g., Oxazole, Azirine) photolysis->rearranged

Caption: Major degradation pathways for the parent compound.

By understanding these potential liabilities and implementing the robust protocols in this guide, you can significantly enhance the stability of this compound in your in vitro experiments, leading to more accurate and reliable scientific outcomes.

References

identifying and minimizing off-target effects of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Off-Target Effects

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its versatility, however, also presents a significant challenge: the potential for off-target interactions. Off-target effects occur when a compound interacts with unintended biomolecules, which can lead to misleading experimental data, cellular toxicity, and adverse clinical side effects.[4]

This guide is designed for researchers, scientists, and drug development professionals working with isoxazole derivatives. It provides a structured approach to troubleshooting common experimental issues, identifying potential off-target liabilities, and implementing strategies to minimize their impact, ensuring the generation of robust and reliable data.

Part 1: Troubleshooting Guide for Unexpected Experimental Outcomes

Unexpected results are often the first sign of off-target activity.[4] This section addresses common problems encountered during in vitro experiments and provides a logical workflow for diagnosis and resolution.

Problem 1: Discrepancy Between Biochemical Potency and Cellular Activity

You observe potent inhibition of your purified target enzyme (e.g., a kinase) in a biochemical assay, but the compound shows significantly weaker activity or no activity in a cell-based assay.

Potential Causes:

  • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Intracellular Metabolism: The compound is rapidly metabolized within the cell into an inactive form.

  • High Protein Binding: The compound binds extensively to intracellular proteins or proteins in the cell culture medium, reducing the free concentration available to engage the target.

  • Off-Target Engagement Masking On-Target Effect: The compound engages an off-target that counteracts the effect of inhibiting the primary target.

Recommended Actions & Workflow:

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Troubleshooting workflow for potency discrepancies.

Problem 2: Unexpected Cellular Toxicity or Phenotype

Your isoxazole derivative induces cell death or an unexpected phenotype (e.g., cell cycle arrest, morphological changes) at concentrations where the primary target is not sufficiently inhibited to explain the effect.

Potential Causes:

  • General Cytotoxicity: The compound may be causing non-specific effects like membrane disruption or mitochondrial dysfunction.

  • Off-Target Kinase Inhibition: Many isoxazole derivatives target the ATP-binding pocket of kinases; this conserved site makes cross-reactivity with other kinases a common issue.[5][6] Inhibition of essential kinases (e.g., CDKs) can lead to potent cytotoxic effects.

  • Interaction with Non-Kinase Proteins: The compound may bind to other critical cellular proteins, such as GPCRs, ion channels, or metabolic enzymes.

  • Reactive Metabolite Formation: The compound could be metabolized into a reactive species that covalently modifies proteins or DNA, leading to toxicity.

Recommended Actions & Workflow:

  • Establish a Therapeutic Window: Perform a dose-response curve for both on-target inhibition (e.g., measuring phosphorylation of a direct substrate) and cytotoxicity (e.g., using CellTiter-Glo® or a similar viability assay) in the same cell line. A narrow gap between the EC50 for target engagement and the CC50 (cytotoxic concentration 50%) suggests off-target toxicity.

  • CRISPR/Cas9 Target Validation: The gold standard for confirming on-target effects. If your compound's activity persists in cells where your primary target has been knocked out, the phenotype is unequivocally caused by off-target interactions.[7]

  • Initiate Broad Off-Target Screening: If off-target effects are suspected, a tiered screening approach is recommended.

    • Tier 1 (Computational): Use in silico models to predict potential off-target interactions based on structural similarity to known ligands.[8][9][10] This can help prioritize experimental assays.

    • Tier 2 (Broad Profiling): Screen the compound against a broad panel of targets. For kinase inhibitors, a comprehensive kinome scan is essential.[11][12][13] Commercial services offer panels of hundreds of kinases.[14][15]

    • Tier 3 (Phenotypic Screening): Use high-content imaging or other phenotypic platforms to characterize the compound's cellular signature.[16][17][18][19] Comparing this signature to a database of known compounds can reveal unexpected mechanisms of action.[20][21]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for investigating off-target driven phenotypes.

Part 2: Frequently Asked Questions (FAQs)

Q1: At what concentration should I start worrying about off-target effects?

A1: There is no universal concentration, but a general rule of thumb is to be cautious when your effective cellular concentration is more than 100-fold higher than your biochemical IC50. High concentrations increase the likelihood of engaging lower-affinity off-targets.[4] Always aim to work within a concentration range that is relevant to the on-target potency. A genuine biological effect should demonstrate a clear dose-response relationship.[22]

Q2: My compound is insoluble in aqueous buffer. Could this be causing artifacts?

A2: Absolutely. Poor solubility is a major source of experimental artifacts.[22] Compound precipitation can lead to inconsistent results, and aggregates can cause non-specific protein inhibition or cellular stress, mimicking a real biological effect. Always check the solubility of your compound in your final assay buffer. If you observe precipitation, consider using a lower concentration, adjusting the pH (if the compound is ionizable), or using a minimal amount of a biocompatible co-solvent like DMSO.[22]

Q3: What is the difference between a direct and an indirect off-target effect?

A3: A direct off-target effect is when your compound binds to and modulates the activity of an unintended protein. An indirect off-target effect occurs when the modulation of your primary target causes downstream changes in other pathways that are not a result of direct binding.[23] For example, inhibiting Kinase A (on-target) might lead to the dephosphorylation and activation of a transcription factor, which then upregulates Kinase B. This change in Kinase B's activity is an indirect effect. Distinguishing between these is crucial for correctly interpreting your results.

Q4: How can I proactively design isoxazole derivatives with better selectivity?

A4: Rational drug design is key to minimizing off-target effects.[16] Start with computational modeling to predict potential off-target interactions.[16][24] Analyze the crystal structure of your primary target and compare it to the structures of known off-targets. Identify unique residues or conformations in your primary target's binding site that can be exploited to enhance selectivity. Introducing bulky groups or specific hydrogen bond donors/acceptors can prevent binding to the more conserved sites of off-target proteins.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method to verify that your compound binds to its intended target in a physiological cellular environment.[25][26][27][28] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[26]

Objective: To determine if the isoxazole derivative engages its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Isoxazole derivative stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment: Thermocycler, centrifuge, equipment for protein quantification (e.g., Western blot or ELISA)

Methodology:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat cells with the isoxazole derivative at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[25]

  • Cell Lysis: Immediately after heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blot or another specific protein detection method.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[26][29]

Protocol 2: Kinome-Wide Profiling for Selectivity Assessment

Objective: To assess the selectivity of an isoxazole-based kinase inhibitor across the human kinome.

Description: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[12][13][14][15] The general principle involves testing the compound at one or more concentrations against a large panel of purified recombinant kinases.

General Workflow:

  • Compound Submission: Provide the CRO with a sufficient amount of your compound, typically as a high-concentration stock in DMSO.

  • Assay Performance: The CRO will perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays for each kinase in the panel in the presence of your compound.[13] A standard screening concentration is often 1 µM or 10 µM.

  • Data Analysis: The activity of each kinase is measured, and the percent inhibition by your compound is calculated relative to a DMSO control.

  • Reporting: You will receive a comprehensive report detailing the inhibition profile. Data is often visualized as a dendrogram (kinome tree) to easily identify which kinase families are most affected by your compound.

Interpreting the Results:

  • High Selectivity: The compound potently inhibits the intended target with minimal inhibition (<50%) of other kinases at the tested concentration.

  • Moderate Selectivity: The compound inhibits the primary target and a small number of other kinases, often within the same family.

  • Poor Selectivity: The compound inhibits numerous kinases across different families, indicating a high potential for off-target effects.[5]

Data Summary Tables

Table 1: Comparison of Off-Target Identification Methods

MethodPrincipleThroughputInformation ProvidedProsCons
In Silico Profiling Computational modeling based on ligand/protein structure.[8][9]Very HighPredicted potential binding partners.Fast, cost-effective, guides experimental design.Predictive only, high false-positive rate.
Biochemical Panels In vitro activity/binding assays against a panel of purified proteins.[13][14]HighDirect interaction data (IC50, Kd), selectivity score.Quantitative, high-throughput, commercially available.Lacks cellular context (permeability, metabolism).
CETSA-MS Combines CETSA with mass spectrometry to identify all proteins stabilized by a compound.[28]Low-MediumUnbiased, proteome-wide identification of direct targets in cells.Physiologically relevant, identifies novel targets.Technically demanding, lower throughput.
Phenotypic Screening Measures compound effects on cellular phenotypes (e.g., morphology, viability).[18][19]HighCellular "fingerprint," identifies functional outcomes.Unbiased, reveals mechanism of action.Target deconvolution can be challenging.
CRISPR Screening Uses CRISPR-Cas9 to identify genes that modify sensitivity to a compound.[7][30]MediumIdentifies essential genes/pathways for compound activity.Powerful for target validation and resistance mechanisms.Complex data analysis, may not identify direct binding partner.

References

refining experimental designs for Isoxazol-4-ylmethanamine oxalate studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoxazol-4-ylmethanamine oxalate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on refining experimental designs and troubleshooting common issues encountered when working with this versatile synthetic building block. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1][2] This guide synthesizes field-proven insights and established chemical principles to ensure your experimental success.

Section 1: Frequently Asked Questions & Compound Handling

This section addresses foundational questions regarding the properties, storage, and preparation of this compound.

Q1: What exactly is this compound and what are its key properties?

Answer: this compound is the salt form of a primary amine attached to an isoxazole ring via a methylene bridge. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique electronic and structural properties valuable in drug design.[3] The oxalate salt form is utilized to enhance the compound's crystallinity, stability, and ease of handling compared to the freebase, which is often an oil.

It is primarily used as a synthetic intermediate or a fragment in the construction of larger, more complex molecules for screening in drug discovery programs. Its structure offers a primary amine for straightforward derivatization and an isoxazole core that can engage in various non-covalent interactions with biological targets.

Physicochemical Properties Summary

PropertyValueSource
CAS Number 1187927-50-9[4][5]
Molecular Formula C₅H₆N₂O ⋅ C₂H₂O₄Calculated
Molecular Weight 200.15 g/mol Calculated
Appearance Off-white solid[4][5]
Storage Temp. 2-8°C, under inert atmosphere[4][5]
Key Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Q2: How should I properly store and handle this compound to ensure its integrity?

Answer: Proper storage is critical for maintaining the compound's purity and reactivity.

  • Short-Term Storage: Store in a tightly sealed container at 2-8°C.[4][5] The use of a desiccator is recommended to protect the hygroscopic oxalate salt from moisture.

  • Long-Term Storage: For extended periods, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. This minimizes potential degradation from atmospheric moisture and reactive gases.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. In case of contact, wash skin thoroughly.[5] The weak N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, such as UV irradiation, so it is prudent to protect it from direct light during storage and reactions.[6]

Q3: What are the best practices for preparing a stock solution? I'm observing solubility issues.

Answer: Solubility can be a challenge, and the choice of solvent is critical. The oxalate salt is generally more soluble in polar protic solvents than the freebase.

  • Solvent Selection: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For reactions, anhydrous solvents are crucial.

  • Freebase Conversion (If Necessary): If your reaction conditions are incompatible with an acidic proton from the ammonium oxalate salt, you may need to convert it to the freebase in situ. This is a common source of experimental variability.

    • Protocol: Dissolve the oxalate salt in your reaction solvent. Add a stoichiometric equivalent (typically 1.0-1.1 eq.) of a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir for 15-30 minutes at room temperature before adding other reagents.

    • Causality: The added base neutralizes the oxalic acid and deprotonates the primary ammonium ion, liberating the nucleophilic free amine for subsequent reactions. Failure to do this will result in no reaction, as the amine's lone pair is unavailable.

Section 2: Troubleshooting Guide for Synthetic Transformations

This section provides solutions to common problems encountered during the derivatization of Isoxazol-4-ylmethanamine.

Problem 1: Low or No Yield in Amide Coupling Reactions

You are attempting to couple Isoxazol-4-ylmethanamine with a carboxylic acid, but TLC/LC-MS analysis shows only starting materials or minimal product formation.

  • Probable Cause A: Inactive Amine. The primary amine is still protonated as the oxalate salt and is therefore non-nucleophilic.

    • Solution: As described in Q3, ensure you add at least one equivalent of a suitable base (e.g., DIPEA, TEA) to generate the free amine before adding the coupling reagents.

  • Probable Cause B: Inappropriate Coupling Reagent or Conditions. The chosen coupling reagent may not be potent enough, or the reaction conditions may be suboptimal.

    • Solution: Select a reliable coupling reagent. For standard couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent first choices due to their high efficiency and rapid activation of the carboxylic acid.

  • Probable Cause C: Product Loss During Workup. The newly formed amide may have some water solubility, or an emulsion may have formed during the aqueous extraction.

    • Solution: If your product is polar, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. If an emulsion forms, allow the mixture to stand, add more brine, or filter the entire mixture through a pad of Celite.

Detailed Protocol: Standard Amide Coupling
  • To a solution of your carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step, which generates the highly reactive acyl-intermediate.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Note: This salt already contains one equivalent of the amine and one equivalent of oxalic acid.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS. It is typically complete within 1-4 hours at room temperature.

  • Self-Validation: A successful reaction will show the disappearance of the limiting starting material and the appearance of a new spot/peak with the expected mass of the product.

  • Workup: Dilute the reaction with ethyl acetate, wash with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.

Visualization: Amide Coupling Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amine_prep Step 2: Amine Preparation cluster_coupling Step 3: Coupling Reaction cluster_analysis Step 4: Monitoring & Workup Acid R-COOH ActiveEster Activated O-Acylurea Ester Acid->ActiveEster Pre-activation (15 min) HATU HATU + DIPEA HATU->ActiveEster Product Target Amide ActiveEster->Product AmineOxalate Isoxazole-NH3+ Oxalate- FreeAmine Isoxazole-NH2 (Freebase) AmineOxalate->FreeAmine Add DIPEA (in situ) FreeAmine->Product Analysis TLC / LC-MS Analysis Product->Analysis Purification Workup & Purification Analysis->Purification

Caption: General workflow for a HATU-mediated amide coupling reaction.

Problem 2: Reaction Stalls During Reductive Amination

You are reacting Isoxazol-4-ylmethanamine with an aldehyde or ketone to form a secondary amine, but the reaction is slow or incomplete.

  • Probable Cause A: Inefficient Imine/Enamine Formation. The formation of the imine intermediate is the rate-limiting step and is pH-dependent. The reaction medium may be too acidic or too basic.

    • Solution: The optimal pH for imine formation is typically between 4 and 6. If starting with the oxalate salt, the medium is already acidic, which is favorable. You can add a small amount of acetic acid as a catalyst if needed. Ensure water is removed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves (3Å or 4Å).

  • Probable Cause B: Incorrect Choice of Reducing Agent. The reducing agent may be too harsh, reducing the starting aldehyde/ketone before it can react, or too weak to reduce the formed imine.

    • Solution: Use a hydride reagent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild, effective at slightly acidic pH, and tolerant of most functional groups. Sodium cyanoborohydride is also effective but is highly toxic.[7]

Visualization: Logic for Reductive Amination Troubleshooting

G Start Reductive Amination Stalled CheckImine Is Imine Intermediate Forming? (Check via 1H NMR or LC-MS) Start->CheckImine CheckReduction Is Imine Stable but Not Reduced? Start->CheckReduction AdjustpH Adjust pH to 4-6 (e.g., add Acetic Acid) CheckImine->AdjustpH No RemoveWater Add Dehydrating Agent (e.g., Molecular Sieves) CheckImine->RemoveWater No SwitchReducer Switch to a more suitable reducing agent (e.g., STAB) CheckReduction->SwitchReducer Yes CheckReducerActivity Verify Reducing Agent Quality (e.g., use a fresh bottle) CheckReduction->CheckReducerActivity Yes Success Reaction Proceeds AdjustpH->Success RemoveWater->Success SwitchReducer->Success CheckReducerActivity->Success

Caption: Decision tree for troubleshooting stalled reductive amination reactions.

Section 3: Planning for Biological Screening

Given the broad biological activities of isoxazole-containing compounds, derivatives of Isoxazol-4-ylmethanamine are excellent candidates for biological screening.[8][9]

Q: I have synthesized a library of compounds from this building block. What biological targets should I consider for initial screening?

Answer: The isoxazole motif is a known pharmacophore for a variety of targets. A tiered screening approach is logical.

  • Anti-inflammatory / Anticancer: Many isoxazole derivatives exhibit potent anticancer and anti-inflammatory effects.[3][9]

    • Primary Screen: A cell viability assay against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is a good starting point.

    • Mechanism-based Screens: Consider assays for targets like COX-2 (for inflammation), various protein kinases, or Heat Shock Protein 90 (Hsp90), all of which have been successfully targeted by isoxazole-containing molecules.[10]

  • Neurological Disorders: Isoxazole derivatives have been developed as ligands for neuronal receptors.[3]

    • Primary Screen: Receptor binding assays for targets like nicotinic acetylcholine receptors (nAChRs) or GABA receptors can uncover neurological activity.[10][11]

Visualization: High-Level Biological Screening Cascade

G cluster_tier1 Tier 1: Broad Phenotypic Screening cluster_tier2 Tier 2: Target-Based Mechanistic Assays cluster_tier3 Tier 3: Hit Validation & Optimization CompoundLib Synthesized Compound Library (Derivatives of Isoxazol-4-ylmethanamine) CellViability Cancer Cell Line Panel (e.g., MCF-7, HCT116) CompoundLib->CellViability Antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus) CompoundLib->Antimicrobial KinaseAssay Kinase Inhibition Panel CellViability->KinaseAssay If Active COX2Assay COX-2 Enzyme Inhibition Assay CellViability->COX2Assay If Active HitValidation Dose-Response & SAR Studies Antimicrobial->HitValidation If Active KinaseAssay->HitValidation COX2Assay->HitValidation ReceptorBinding nAChR / GABA Receptor Binding Assays ReceptorBinding->HitValidation LeadOpt Lead Optimization HitValidation->LeadOpt

Caption: A tiered strategy for the biological screening of a new compound library.

References

strategies to reduce the toxicity of Isoxazol-4-ylmethanamine oxalate in vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating In Vivo Toxicity

Welcome to the technical support guide for researchers working with Isoxazol-4-ylmethanamine oxalate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols designed to help you diagnose and strategically reduce the in vivo toxicity of this compound. As direct public data on this specific molecule is limited, this guide is structured around a first-principles analysis of its chemical structure to provide a robust framework for your investigation.

Introduction: Deconstructing the Molecule to Predict Toxicity

When encountering unexpected toxicity in preclinical studies, a systematic investigation is crucial. The structure of this compound presents three potential liabilities that must be considered independently and in combination:

  • The Oxalate Counter-ion: Oxalic acid is a known nephrotoxin. When absorbed, oxalate ions can chelate free calcium, leading to hypocalcemia and the formation of insoluble calcium oxalate crystals.[1][2] These crystals can precipitate in the renal tubules, causing acute kidney injury, inflammation, and fibrosis.[3][4][5] This is often the most immediate and severe source of toxicity for oxalate salts of research compounds.

  • The Primary Methanamine Group: Primary amines are substrates for a variety of amine oxidases, most notably Monoamine Oxidases (MAO-A and MAO-B).[6][7] The oxidative deamination of primary amines by MAO produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[8] Overproduction of H₂O₂ can overwhelm cellular antioxidant systems, leading to oxidative stress, mitochondrial damage, and subsequent cell death.[9]

  • The Isoxazole Ring: While many isoxazole-containing compounds are well-tolerated and demonstrate beneficial biological activities[10][11][12], the core ring system can undergo metabolic activation in some contexts, although this is generally considered a lower liability than the other two motifs.

This guide will focus on systematically diagnosing which of these factors is the primary driver of toxicity and provide actionable strategies to mitigate the observed effects.

Frequently Asked Questions (FAQs)

Q1: My animals are showing signs of acute distress and mortality shortly after dosing, even at moderate concentrations. What is the most likely cause?

A: Rapid onset of severe toxicity is highly suggestive of issues related to the oxalate salt. Ingestion and absorption of oxalate can cause acute hypocalcemia by precipitating insoluble calcium oxalate, which can lead to severe systemic effects including tetany, convulsions, and cardiac arrest.[1] The second most likely cause is Cmax-related toxicity from the parent molecule, which can be addressed through formulation changes.

Q2: Necropsy and histopathology are showing significant kidney damage. How do I confirm if this is due to the oxalate?

A: The most definitive method is to perform a salt exchange. Synthesize a different salt form of your compound, such as the hydrochloride (HCl) or mesylate salt, which are generally well-tolerated.[13][14] If the new salt form is significantly less toxic and does not produce the same nephrotoxicity profile, you have confirmed that the oxalate counter-ion is the primary culprit. See Protocol 1 for a detailed workflow.

Q3: How can I test the hypothesis that the primary amine group is causing toxicity via MAO metabolism?

A: A pharmacological approach is the most direct method. Co-administer your compound with N-acetylcysteine (NAC), a precursor to the antioxidant glutathione.[15] If toxicity is mediated by oxidative stress from H₂O₂ production, replenishing glutathione stores with NAC should provide a protective effect and increase the maximum tolerated dose (MTD).[16][17] See Protocol 2 for a detailed experimental design.

Q4: Would changing the route of administration help?

A: Potentially. If toxicity is driven by high peak plasma concentrations (Cmax) after oral or IV bolus administration, switching to a route that provides slower absorption, such as subcutaneous injection or continuous intravenous infusion, may reduce Cmax-related toxicity.[18] This can also be achieved using advanced formulation strategies.[19][20] However, this will not mitigate toxicity inherent to the oxalate salt itself.

Q5: Is a prodrug approach a viable long-term strategy?

A: Yes, particularly if the primary amine is confirmed as the source of toxicity. Masking the amine, for example as a bioreversible amide or carbamate, can prevent its metabolism by MAO.[21][22] This is a common medicinal chemistry strategy to improve a drug's safety profile.[23][24] See Protocol 3 for a conceptual workflow.

Troubleshooting Guide & Diagnostic Workflow

Use the following workflow to systematically diagnose the source of toxicity.

Toxicity_Workflow Start In Vivo Toxicity Observed (e.g., mortality, weight loss, organ damage) Q_Salt Is the oxalate salt the primary cause of nephrotoxicity? Start->Q_Salt Run_Salt_Swap Execute Protocol 1: Salt Form Exchange (Oxalate vs. HCl) Q_Salt->Run_Salt_Swap Test Hypothesis Eval_Salt Toxicity Resolved or Significantly Reduced? Run_Salt_Swap->Eval_Salt Conclusion_Oxalate Conclusion: Toxicity is primarily driven by the oxalate counter-ion. Proceed with non-oxalate salt form. Eval_Salt->Conclusion_Oxalate Yes Q_Amine Is the primary amine the cause via metabolism-induced oxidative stress? Eval_Salt->Q_Amine No Run_NAC Execute Protocol 2: Co-administration with N-Acetylcysteine (NAC) Q_Amine->Run_NAC Test Hypothesis Eval_NAC Toxicity Mitigated by NAC? Run_NAC->Eval_NAC Conclusion_Amine Conclusion: Toxicity is linked to the primary amine, likely via oxidative stress. Consider prodrug strategy. Eval_NAC->Conclusion_Amine Yes Consider_Other Toxicity persists. Consider other mechanisms: 1. Formulation (Cmax issue) 2. Intrinsic target-based toxicity 3. Isoxazole ring metabolism Eval_NAC->Consider_Other No Run_Prodrug Execute Protocol 3: Prodrug Development Workflow Conclusion_Amine->Run_Prodrug

Caption: Diagnostic workflow for identifying the source of toxicity.

Strategic Mitigation Protocols
Protocol 1: Salt Form Exchange to Diagnose and Mitigate Oxalate Toxicity

Objective: To determine if the observed in vivo toxicity is attributable to the oxalate counter-ion by comparing the tolerability of the oxalate salt with a hydrochloride (HCl) salt of the same parent molecule.

Methodology:

  • Synthesis:

    • Synthesize and purify Isoxazol-4-ylmethanamine as the free base.

    • Divide the free base into two batches.

    • Batch A (Control): Prepare the oxalate salt by reacting the free base with one equivalent of oxalic acid.

    • Batch B (Test): Prepare the hydrochloride salt by reacting the free base with one equivalent of hydrochloric acid (e.g., HCl in ether or isopropanol).

    • Ensure both salt forms are fully characterized (NMR, LC-MS, elemental analysis) and have comparable purity (>98%).

  • In Vivo Study Design (Acute Toxicity):

    • Species: Use the same species and strain of animal (e.g., C57BL/6 mice) in which toxicity was initially observed.

    • Groups: Establish a minimum of 8 groups as described in the table below. Use 5-10 animals per sex per group.[25]

    • Dosing: Administer the compounds via the same route as the original study (e.g., oral gavage, intraperitoneal injection). Doses should be calculated based on the molar equivalent of the active free base.

    • Endpoints: Monitor clinical signs, body weight, and mortality for at least 7-14 days.[26] At the end of the study, perform gross necropsy, collect blood for clinical chemistry (especially kidney function markers like BUN and creatinine), and preserve kidneys for histopathology.

Data Presentation: Experimental Design for Salt Exchange Study

GroupCompound AdministeredDose (mg/kg free base equivalent)Key EndpointsExpected Outcome if Oxalate is Toxic
1Vehicle Control0BaselineNo adverse effects
2Oxalic AcidLow DoseKidney markers, HistologyPotential for mild nephrotoxicity
3Oxalic AcidHigh DoseKidney markers, HistologySignificant nephrotoxicity
4This compound Dose 1 (Low)MTD, Kidney markersDose-dependent toxicity
5This compound Dose 2 (Mid)MTD, Kidney markersDose-dependent toxicity
6This compound Dose 3 (High)MTD, Kidney markersHigh toxicity / mortality
7Isoxazol-4-ylmethanamine HCl Dose 2 (Mid)MTD, Kidney markersSignificantly improved tolerability
8Isoxazol-4-ylmethanamine HCl Dose 3 (High)MTD, Kidney markersSignificantly improved tolerability
9Isoxazol-4-ylmethanamine HCl Dose 4 (Higher)MTD, Kidney markersToxicity observed at higher exposure

Interpretation: A significant increase in the Maximum Tolerated Dose (MTD) and a reduction or elimination of kidney damage markers for the HCl salt compared to the oxalate salt provides definitive evidence that the oxalate counter-ion is the primary driver of toxicity.

Protocol 2: Co-administration of N-Acetylcysteine (NAC) to Mitigate Amine-Mediated Oxidative Stress

Objective: To determine if the observed toxicity is mediated by oxidative stress resulting from the metabolic activation of the primary amine group.

Hypothetical Mechanism:

MAO_Metabolism Parent Isoxazol-4-ylmethanamine MAO Monoamine Oxidase (MAO) Parent->MAO Products Aldehyde + NH3 + H2O2 (Hydrogen Peroxide) MAO->Products + O2, H2O Stress Increased Oxidative Stress Products->Stress Detox Detoxification of H2O2 Products->Detox Neutralizes Damage Mitochondrial Damage & Cell Death Stress->Damage NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Replenishes GSH->Detox

Caption: Hypothetical MAO-mediated toxicity pathway.

Methodology:

  • Compound Preparation:

    • Use the non-toxic salt form of your compound (e.g., the HCl salt, as determined in Protocol 1).

    • Prepare a solution of N-acetylcysteine (NAC) in a suitable vehicle (e.g., saline or water). NAC is widely used and has a well-established safety profile.[15]

  • In Vivo Study Design (Dose Escalation):

    • Species: Use the same animal model.

    • Dosing: NAC is typically administered 30-60 minutes before the test compound to allow for absorption and conversion to glutathione.[27] A typical protective dose of NAC in mice is in the range of 100-300 mg/kg, administered intraperitoneally.[16][17]

    • Groups: Design a dose-escalation study as outlined below.

Data Presentation: Experimental Design for NAC Co-administration Study

GroupPre-treatment (t = -30 min)Treatment (t = 0)Key EndpointsExpected Outcome if Amine is Toxic
1VehicleVehicleBaselineNo adverse effects
2NAC (150 mg/kg)VehicleBaselineNo adverse effects
3VehicleCompound (Dose X, MTD)MTD, Clinical SignsToxicity observed at MTD
4NAC (150 mg/kg) Compound (Dose X, MTD) MTD, Clinical SignsReduced or no toxicity
5VehicleCompound (Dose 1.5X)MTD, Clinical SignsSevere toxicity / mortality
6NAC (150 mg/kg) Compound (Dose 1.5X) MTD, Clinical SignsTolerated, MTD is increased
7VehicleCompound (Dose 2X)MTD, Clinical SignsSevere toxicity / mortality
8NAC (150 mg/kg) Compound (Dose 2X) MTD, Clinical SignsTolerated, MTD is increased

Interpretation: A statistically significant increase in the MTD of your compound in the NAC pre-treated groups compared to the vehicle pre-treated groups strongly suggests that the toxicity is, at least in part, mediated by oxidative stress resulting from amine metabolism.

Protocol 3: Conceptual Workflow for Prodrug Development

Objective: To conceptually outline the strategy for designing a prodrug to mask the primary amine, thereby preventing metabolic activation by MAO.

Strategy: The most common approach for masking primary amines is N-acylation to form an amide or carbamate.[22][28] These linkages are generally more stable than esters but can be designed to be cleaved by endogenous enzymes (e.g., amidases, esterases) to release the active parent drug in vivo.[21][23]

  • Prodrug Design & Synthesis:

    • Amide Prodrug: React the primary amine of Isoxazol-4-ylmethanamine with an amino acid (e.g., L-alanine) or a simple carboxylic acid. Amino acid conjugates can sometimes leverage transporters like PEPT1 for improved absorption.[28]

    • Carbamate Prodrug: React the primary amine with an appropriate chloroformate or activated carbonate to form a carbamate. The choice of the R-group on the carbamate can tune the rate of cleavage.

  • In Vitro Evaluation:

    • Chemical Stability: Assess the stability of the prodrug at different pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma).

    • Enzymatic Stability: Incubate the prodrug in plasma and liver microsomes (or S9 fractions) from different species (e.g., mouse, rat, human) to measure the rate of conversion back to the parent drug. This confirms that the prodrug is bioreversible.

  • In Vivo Evaluation:

    • Pharmacokinetics: Administer the prodrug to animals and measure the plasma concentrations of both the prodrug and the released parent compound over time. This confirms in vivo conversion and establishes the exposure profile.

    • Toxicity Assessment: Re-run the acute toxicity study with the most promising prodrug candidate.

Expected Outcome: A successful prodrug will have limited conversion to the parent drug in the gut and liver during first-pass metabolism, reducing the initial burst of amine oxidation. It will then slowly convert to the active drug in systemic circulation, resulting in a safer pharmacokinetic profile and a significantly higher MTD.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the validation of a novel compound's biological activity is a critical step. This guide provides an in-depth comparison of methodologies for characterizing Isoxazol-4-ylmethanamine oxalate, a molecule with structural similarities to known neuromodulators. Our analysis suggests a high probability of interaction with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] Consequently, this guide will focus on a multi-tiered approach to validate this hypothesis, progressing from initial binding assessment to functional characterization of receptor modulation.

Understanding the Target: The GABA Receptor Family

GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] GABA-A receptors are ligand-gated ion channels that permit the influx of chloride ions, leading to neuronal hyperpolarization and rapid synaptic inhibition.[1] In contrast, GABA-B receptors are G-protein coupled receptors (GPCRs) that elicit slower, more prolonged inhibitory effects by modulating adenylyl cyclase and ion channels.[1] Given the structure of this compound, we will explore methods applicable to both receptor types, with a primary focus on the GABA-A receptor.

Tier 1: Foundational Assessment - Does it Bind?

The initial step in characterizing a novel compound is to determine if it physically interacts with the putative target. Receptor binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of the test compound.[1]

Method 1: Radioligand Binding Assays

Principle: This biochemical technique measures the direct binding of a radiolabeled ligand to a receptor. In a competitive binding assay, a constant concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated.

Causality Behind Experimental Choices: The choice of radioligand is critical and depends on the target receptor subtype. For GABA-A receptors, [3H]muscimol is a commonly used agonist radioligand, while [3H]flunitrazepam can be used to label the benzodiazepine binding site.[2][3] For GABA-B receptors, [3H]GABA or --INVALID-LINK---Baclofen are suitable choices.[2] The use of brain membrane preparations is a common and physiologically relevant source of receptors.[2][4]

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

Materials:

  • Rat brain membrane preparation

  • [3H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Resuspend the final pellet in the binding buffer.[4]

  • Assay Setup: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]muscimol (typically at its Kd), and varying concentrations of this compound.

  • Total and Non-Specific Binding:

    • Total Binding: Tubes containing only the membrane preparation and [3H]muscimol.

    • Non-Specific Binding: Tubes containing the membrane preparation, [3H]muscimol, and a high concentration of unlabeled GABA to saturate all specific binding sites.[4]

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3][4]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

ParameterDescriptionExample Value
IC50 Concentration of this compound that inhibits 50% of specific [3H]muscimol binding.1.5 µM
Ki Inhibitory constant, a measure of the binding affinity of this compound for the GABA-A receptor.0.8 µM

Workflow Diagram:

G_1 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize Brain Tissue P2 Centrifugation Steps P1->P2 P3 Isolate Membrane Fraction P2->P3 A1 Incubate Membranes with [3H]muscimol & Test Compound P3->A1 A2 Separate Bound & Unbound Ligand (Filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 & Ki D2->D3 R R D3->R Binding Affinity

Caption: Workflow for Radioligand Binding Assay.

Tier 2: Functional Characterization - How Does it Affect Receptor Activity?

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does this compound act as an agonist, antagonist, or an allosteric modulator? Electrophysiology is the gold-standard technique for directly measuring the function of ion channels like the GABA-A receptor.

Method 2: Electrophysiology (Patch-Clamp)

Principle: The patch-clamp technique allows for the direct measurement of ion currents flowing through individual ion channels in a cell membrane.[5] By recording changes in these currents in the presence of a test compound, we can determine its effect on receptor function with high precision.

Causality Behind Experimental Choices: Whole-cell patch-clamp is the preferred configuration for studying the overall response of a cell to a compound.[6] Using cell lines stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells) allows for the assessment of subtype selectivity, a critical parameter for drug development.[7] Automated patch-clamp systems like the QPatch can significantly increase throughput for dose-response studies.[5][8]

Experimental Protocol: Whole-Cell Patch-Clamp on a GABA-A Receptor-Expressing Cell Line

Materials:

  • HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Intracellular solution (e.g., containing CsCl to isolate chloride currents)

  • Extracellular solution (ACSF)

  • GABA (agonist)

  • This compound (test compound)

  • Data acquisition and analysis software

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the GABA-A receptor subtype of interest.

  • Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 4-8 MΩ) and fill with the intracellular solution.[6]

  • Seal Formation: Under the microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.

  • Recording:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply a known concentration of GABA to elicit a baseline chloride current.

    • Co-apply GABA and varying concentrations of this compound to observe any modulation of the GABA-induced current.

    • To test for agonist activity, apply this compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

    • Analyze changes in current kinetics (activation, deactivation, desensitization) to understand the mechanism of action.

Data Presentation:

ParameterDescriptionExample Value
EC50 / IC50 Concentration of this compound that produces 50% of its maximal effect (agonist) or inhibition (antagonist).[9][10]Agonist EC50: 5 µM
Emax Maximum effect of the compound.85% of GABA's Emax
Modulation Percentage increase or decrease in the GABA-induced current in the presence of the compound.150% potentiation at 10 µM

Workflow Diagram:

G_2 cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis P1 Culture GABA-A Receptor Expressing Cells P2 Prepare Patch Pipette P1->P2 R1 Establish Whole-Cell Configuration P2->R1 R2 Apply GABA (Baseline) R1->R2 R3 Apply GABA + Test Compound R2->R3 D1 Measure Current Amplitudes & Kinetics R3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine EC50/IC50 & Emax D2->D3 F F D3->F Functional Activity

Caption: Workflow for Electrophysiological Validation.

Tier 3: Delving Deeper - Mechanism and Selectivity

For a comprehensive understanding, it is essential to investigate the compound's mechanism of action and its selectivity for different GABA receptor subtypes.

Method 3: Functional Assays for Second Messenger Signaling (for GABA-B Receptors)

Principle: GABA-B receptors are GPCRs that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] Functional assays can measure these changes in second messenger levels.

Experimental Protocol: cAMP Assay

Materials:

  • Cells expressing GABA-B receptors

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen)

Procedure:

  • Culture cells expressing GABA-B receptors.

  • Pre-treat cells with this compound.

  • Stimulate the cells with forskolin to increase cAMP levels.

  • Lyse the cells and measure cAMP levels using a suitable detection kit.

  • A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonist activity at the GABA-B receptor.

Method 4: GABA Receptor Subtype Selectivity Panel

Principle: To assess the selectivity of this compound, it should be tested against a panel of different GABA-A receptor subtypes. This is typically done using either radioligand binding assays or electrophysiology with cell lines expressing various subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2, α6β3γ2).[7][12]

Procedure:

  • Perform competitive radioligand binding assays or whole-cell patch-clamp experiments as described above, but using a panel of cell lines, each expressing a different GABA-A receptor subtype.

  • Determine the Ki or EC50/IC50 values for each subtype.

  • Compare the values across the different subtypes to determine the selectivity profile of the compound.

Signaling Pathway Diagram:

G_3 cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Hyperpol Hyperpolarization (Inhibition) Cl_channel->Hyperpol GABA_B GABA-B Receptor G_protein G-protein Activation GABA_B->G_protein AC Adenylyl Cyclase (Inhibited) G_protein->AC cAMP ↓ cAMP AC->cAMP Compound Isoxazol-4-ylmethanamine oxalate Compound->GABA_A Binds to Compound->GABA_B Binds to

Caption: GABA Receptor Signaling Pathways.

Comparison of Validation Methods

FeatureRadioligand Binding AssayElectrophysiology (Patch-Clamp)Functional Second Messenger Assay
Principle Measures direct binding of a ligand to a receptor.Measures ion flow through a channel.Measures changes in intracellular signaling molecules.
Data Output Binding affinity (Ki), receptor density (Bmax).Functional activity (EC50, IC50), efficacy (Emax), kinetics.Functional activity (EC50, IC50) for GPCRs.
Throughput High (96- or 384-well plates).Low (manual) to Medium (automated).High (plate-based).
Cost Moderate (radioligands can be expensive).High (equipment and expertise).Moderate.
Information Provides information on binding but not function.Gold standard for ion channel function.Indirect measure of receptor activation.
Best For Initial screening for binding, determining affinity.Detailed functional characterization, mechanism of action.Characterizing GPCR activity.

Conclusion

Validating the biological activity of a novel compound like this compound requires a systematic and multi-faceted approach. By progressing from foundational binding assays to detailed functional characterization with electrophysiology, and finally to assessing subtype selectivity, researchers can build a comprehensive profile of the compound's pharmacological properties. This guide provides the rationale and protocols for a robust validation workflow, empowering scientists to make informed decisions in their drug discovery and development efforts.

References

A Comparative Guide to Isoxazol-4-ylmethanamine Oxalate and Other Isoxazole Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activity and presence in numerous clinically approved drugs.[1] This guide provides a comparative analysis of Isoxazol-4-ylmethanamine oxalate and other isoxazole analogs, with a focus on their potential applications in Central Nervous System (CNS) drug discovery. While specific biological data for this compound is not extensively available in public literature, we will use its structure as a foundational point to explore the well-documented activities of structurally related isoxazole analogs, particularly those targeting AMPA and GABA receptors.

The Isoxazole Core: A Privileged Scaffold in Neuropharmacology

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it an attractive pharmacophore.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] In the realm of neuroscience, isoxazole-containing compounds have emerged as potent modulators of key neurotransmitter receptors, positioning them as promising candidates for the treatment of various neurological and psychiatric disorders.[5]

Comparative Analysis: Isoxazol-4-ylmethanamine Core vs. Bioactive Analogs

To understand the potential of Isoxazol-4-ylmethanamine, we will compare its core structure to two classes of well-characterized isoxazole analogs: isoxazole-4-carboxamides as AMPA receptor modulators and other isoxazole derivatives targeting GABA receptors.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the isoxazole ring is critical for determining the biological activity and target selectivity.

  • Position 4 Substitution: The 4-position of the isoxazole ring is a key vector for modification. While Isoxazol-4-ylmethanamine features a simple aminomethyl group, the isoxazole-4-carboxamides, potent AMPA receptor modulators, possess an amide linkage at this position. This seemingly small change dramatically influences the compound's interaction with the receptor binding pocket.[6][7]

  • Amide vs. Amine: The presence of the carboxamide group in analogs like CIC-1 and CIC-2 allows for specific hydrogen bonding interactions within the AMPA receptor, contributing to their inhibitory activity.[5] In contrast, the primary amine of Isoxazol-4-ylmethanamine would present a different electrostatic and hydrogen bonding profile, suggesting it may interact with different targets or the same target in a different manner.

  • Substituents on Phenyl Rings: For isoxazole-4-carboxamides, the nature and position of substituents on the phenyl rings are crucial for potency. Halogenation and the presence of methoxy groups have been shown to enhance activity against AMPA receptors.[8]

The following diagram illustrates the key structural differences that drive the diverse biological activities of these isoxazole analogs.

SAR cluster_0 Isoxazol-4-ylmethanamine Core cluster_1 AMPA Receptor Modulators cluster_2 GABA Receptor Modulators Core Isoxazol-4-ylmethanamine AMPA_Analogs Isoxazole-4-carboxamides (e.g., CIC-1, ISX-11) Core->AMPA_Analogs Amine to Amide - Changes H-bonding - Confers AMPA activity GABA_Analogs Other Isoxazole Analogs (e.g., Muscimol analogs) Core->GABA_Analogs Ring substitutions - Dictates GABA receptor  subtype selectivity

Caption: Key structural modifications differentiating isoxazole analogs.

Performance Data: Isoxazole Analogs as Neuromodulators

The following tables summarize the experimental data for representative isoxazole analogs, highlighting their potency at AMPA and GABA receptors.

Table 1: Isoxazole-4-Carboxamides as AMPA Receptor Inhibitors

CompoundTarget Receptor SubtypeIC50 (µM)Reference
ISX-11 GluA2 / GluA34.62[6]
ISX-8 GluA2 / GluA34.79[6]
CIC-1 GluA2 / GluA3Potent inhibitor (8-fold reduction in current)[5]
CIC-2 GluA2 / GluA3Potent inhibitor (7.8-fold reduction in current)[5]

Table 2: Isoxazole Derivatives as GABA Receptor Modulators

CompoundTarget ReceptorActivityReference
Muscimol GABA-APotent agonist[9]
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol Housefly GABA-ACompetitive antagonist (IC50 = 30-107 µM)[9]
(R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol GABA uptake (glia)Selective inhibitor[10]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key experiments.

Synthesis of Isoxazole-4-Carboxamide Analogs

This protocol describes a general method for the synthesis of isoxazole-4-carboxamide derivatives, which can be adapted for the synthesis of a variety of analogs.

Workflow Diagram:

Synthesis Start Ethyl 2-cyano-2-(hydroxyimino)acetate Step1 Reaction with Substituted Aniline Start->Step1 Step2 Cyclization with Hydroxylamine Step1->Step2 Step3 Amide Coupling Step2->Step3 End Isoxazole-4-carboxamide Analog Step3->End Electrophysiology Cell_Culture HEK293T cells expressing AMPA receptor subunits Patching Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Baseline Record Baseline AMPA-evoked Currents Patching->Baseline Compound_App Co-apply AMPA and Test Compound Baseline->Compound_App Recording Record Modulated Currents Compound_App->Recording Analysis Analyze Current Amplitude, Deactivation, and Desensitization Recording->Analysis

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with Isoxazol-4-ylmethanamine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific integrity. The ability to consistently obtain the same results from an experiment is fundamental to validating findings, making informed decisions in drug development pipelines, and ultimately, advancing therapeutic innovation. This guide provides an in-depth technical comparison of Isoxazol-4-ylmethanamine oxalate as a synthetic building block, offering insights and detailed protocols to ensure the reproducibility of your experiments.

At its core, this compound is a versatile building block, frequently employed in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1][2] Its utility stems from its unique electronic properties and its ability to participate in various biological interactions. However, like any chemical reagent, its effective use and the reproducibility of experiments involving it are contingent on a thorough understanding of its properties and the critical parameters of the reactions in which it participates.

This guide will delve into a comparative analysis of this compound with a structurally similar building block, (Pyrazol-4-yl)methanamine, in a common synthetic transformation. We will explore the factors that influence experimental outcomes and provide a detailed, validated protocol to maximize reproducibility.

Comparative Analysis of Heterocyclic Building Blocks in Amide Synthesis

A frequent application of aminomethyl-substituted heterocycles like this compound is in the formation of amide bonds, a cornerstone of medicinal chemistry. The choice of the heterocyclic core can significantly impact the physicochemical properties and biological activity of the final compound. Here, we compare this compound with (Pyrazol-4-yl)methanamine, another five-membered nitrogen-containing heterocycle, in a representative amide coupling reaction.

While direct, side-by-side published comparisons of these specific building blocks are scarce, we can construct a representative dataset based on the known chemical principles of these scaffolds to illustrate the importance of consistent experimental execution. The following table summarizes hypothetical yet plausible experimental outcomes for the amide coupling of a generic carboxylic acid with each of these building blocks under identical, optimized conditions.

Parameter This compound (Pyrazol-4-yl)methanamine Key Considerations for Reproducibility
Reaction Yield (%) 85 ± 388 ± 2Consistent stoichiometry, temperature control, and reaction time are crucial. Minor variations can impact yield significantly.[3]
Product Purity (by HPLC, %) 97.2 ± 0.598.1 ± 0.3Purity of starting materials is paramount. Impurities in the building block can lead to side products that are difficult to remove.[4]
Reaction Time (hours) 43.5Precise monitoring of reaction completion (e.g., by TLC or LC-MS) is necessary to avoid the formation of degradation products with prolonged reaction times.[3]
Solubility of Starting Material Moderate in DMFGood in DMFThe oxalate salt form may have different solubility profiles compared to the free base, requiring careful solvent selection and potentially the addition of a non-nucleophilic base to liberate the free amine.
Work-up and Purification Standard aqueous work-up followed by column chromatographyStandard aqueous work-up followed by column chromatographyConsistent work-up procedures are essential to minimize product loss and ensure the removal of unreacted starting materials and coupling reagents.
Stability of Final Compound GoodGoodThe nature of the heterocycle can influence the metabolic stability of the final compound, a critical parameter in drug discovery.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagents: The use of a carbodiimide like EDC in combination with an activating agent such as HOBt is a standard and well-established method for amide bond formation, known for its efficiency and relatively low rate of side reactions.[5]

  • Solvent Selection: Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for amide coupling reactions due to their ability to dissolve a wide range of reactants and their inertness under the reaction conditions.[5] The choice between them often depends on the solubility of the specific substrates.

  • Use of a Non-Nucleophilic Base: When starting with an amine salt, such as an oxalate, a non-nucleophilic base like Diisopropylethylamine (DIPEA) is required to neutralize the salt and liberate the free amine for the reaction, without competing in the coupling reaction itself.

Experimental Workflow for Reproducible Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of an amide using a building block like this compound. Each step presents critical control points that must be carefully managed to ensure reproducibility.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation & QC reaction_setup Reaction Setup reagent_prep->reaction_setup Verified Reagents reaction_monitoring Reaction Monitoring reaction_setup->reaction_monitoring Controlled Conditions workup Work-up reaction_monitoring->workup Confirmed Completion purification Purification workup->purification Crude Product analysis Analysis & Characterization purification->analysis Purified Product

Caption: A generalized workflow for reproducible chemical synthesis.

Detailed Protocol: Amide Coupling with this compound

This protocol provides a step-by-step methodology for the amide coupling of this compound with a generic carboxylic acid. The key to reproducibility lies in the meticulous execution of each step.

Materials and Reagents:

  • This compound (ensure high purity, >97%)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reagent Preparation and Quality Control (Critical for Reproducibility):

    • Ensure all reagents are of high purity. The purity of building blocks is crucial as impurities can lead to unwanted side reactions.[4]

    • Use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

    • It is advisable to perform a quality control check on the this compound, for instance, by NMR or LC-MS, to confirm its identity and purity before use.[6]

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

    • Dissolve the solids in anhydrous DCM (to a concentration of 0.1-0.5 M).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the mixture. The DIPEA is essential to neutralize the oxalate salt and liberate the free amine.

    • Slowly add EDC (1.2 eq) to the reaction mixture. A slow addition helps to control any exotherm.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the predetermined time (e.g., 4-12 hours).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consistent monitoring ensures that the reaction is stopped at the optimal time, preventing the formation of by-products from over-reaction or degradation.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) to remove unreacted HOBt and any acidic components.

    • Wash with brine (1x) to remove any remaining aqueous components.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. A consistent work-up procedure is vital for obtaining a consistent crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The choice of eluent and the consistency of the chromatographic conditions are critical for obtaining a pure product with a reproducible yield.[7][8]

  • Analysis and Characterization:

    • Characterize the purified product by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.[2][6][8][9][10]

    • Determine the final yield of the purified product.

The Role of Isoxazole Scaffolds in Drug Discovery Signaling Pathways

Isoxazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors, thereby modulating signaling pathways implicated in various diseases. The diagram below illustrates a generic signaling pathway where an isoxazole-based inhibitor might act.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes ligand Ligand ligand->receptor inhibitor Isoxazole Inhibitor inhibitor->kinase2 Inhibits

Caption: A representative signaling cascade modulated by an isoxazole-based inhibitor.

Conclusion: A Framework for Reproducible Science

Ensuring the reproducibility of experiments with this compound, or any chemical building block, is not merely a matter of following a protocol. It requires a holistic approach that encompasses a deep understanding of the chemistry, meticulous control over experimental variables, and a commitment to rigorous analytical practices. By carefully considering the purity of starting materials, optimizing reaction conditions, and employing consistent work-up and purification procedures, researchers can significantly enhance the reliability and reproducibility of their findings. This, in turn, accelerates the pace of drug discovery and reinforces the foundation of scientific progress.

References

A Comparative Cross-Validation of the Therapeutic Effects of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isoxazole derivatives against established therapeutic alternatives across key disease areas. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. We will delve into the mechanistic underpinnings of isoxazole bioactivity, present comparative experimental data, and provide detailed protocols for the cross-validation of these promising compounds.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form diverse, stable derivatives have led to its incorporation into a wide array of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] This guide will focus on a comparative analysis of isoxazole derivatives in three key therapeutic areas: inflammatory diseases, cancer, and bacterial infections.

Section 1: Anti-Inflammatory Applications: A Comparative Analysis of Leflunomide and Valdecoxib

Isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents.[5][6] Two notable examples are leflunomide, a disease-modifying antirheumatic drug (DMARD), and valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Leflunomide vs. Methotrexate for Rheumatoid Arthritis

Leflunomide is an isoxazole derivative used in the treatment of rheumatoid arthritis (RA).[7] Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis in lymphocytes, thereby exerting an antiproliferative and anti-inflammatory effect. A common comparator and standard of care for RA is methotrexate.

Clinical studies have compared the efficacy and safety of leflunomide and methotrexate in patients with active RA.[2][8]

Table 1: Comparative Efficacy of Leflunomide and Methotrexate in Rheumatoid Arthritis

Efficacy EndpointLeflunomide (20 mg/day)Methotrexate (7.5-15 mg/week)Study Details
ACR 20% Response Rate Similar to methotrexate when given with folate supplementation.[2]Similar to leflunomide when given with folate supplementation.[2]52-week, Phase III clinical trials (US301 & MN302).[2]
Radiographic Progression Significantly greater retardation of progression compared to placebo.[2]Significant retardation of progression compared to placebo.[2]US301 trial showed a greater retardation with leflunomide.[2]
Tender and Swollen Joints Significant improvement.[2]Significant improvement, with some studies showing greater improvement than leflunomide.[8]Results can vary based on the patient population and study design.[2][8]

Data synthesized from clinical trial results.[2][8]

Causality Behind Experimental Choices: The American College of Rheumatology (ACR) response criteria are a standardized measure used in RA clinical trials to assess improvement in disease activity. Radiographic assessment of joint damage provides objective evidence of a drug's ability to slow disease progression. These endpoints were chosen to provide a comprehensive evaluation of both symptomatic relief and long-term structural preservation.

Valdecoxib vs. Other COX-2 Inhibitors and NSAIDs

Valdecoxib is an isoxazole-containing selective COX-2 inhibitor that was developed as a non-steroidal anti-inflammatory drug (NSAID).[9] Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[10] This selectivity for COX-2 over COX-1 was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Table 2: Comparative In Vitro Selectivity and Clinical Efficacy of Valdecoxib

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 Selectivity IndexClinical Efficacy in Osteoarthritis
Valdecoxib >1000.05>2000Comparable to naproxen.[11]
Celecoxib 6.60.88.3Effective in reducing pain and inflammation.[9]
Rofecoxib >1001.3>77Effective, but withdrawn from the market.[12]
Naproxen (non-selective) LowLow~1Standard comparator for efficacy.[11]

In vitro data from human whole blood assays.[12] Clinical efficacy data from various clinical trials.[9][11]

Note: Valdecoxib was withdrawn from the market due to an increased risk of serious cardiovascular events.[12][13][14] This highlights the critical importance of long-term safety studies in drug development.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Screening

This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1][15]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

    • Test compound groups (various doses of the isoxazole derivative)

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Diagram 1: Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Analysis acclimatize Animal Acclimatization grouping Grouping of Animals acclimatize->grouping administer Drug/Vehicle Administration grouping->administer induce Carrageenan Injection administer->induce measure Paw Volume Measurement (0, 1, 2, 3, 4 hrs) induce->measure calculate Calculate % Inhibition of Edema measure->calculate compare Compare with Standard Drug calculate->compare

Caption: Workflow for assessing anti-inflammatory activity in vivo.

Section 2: Anticancer Applications: A Comparative Analysis of Novel Isoxazole Derivatives

Isoxazole derivatives have emerged as promising anticancer agents with diverse mechanisms of action, including apoptosis induction, inhibition of topoisomerase, and disruption of tubulin polymerization.[16][17]

Comparative Cytotoxicity of Isoxazole Derivatives

Numerous studies have synthesized novel isoxazole derivatives and evaluated their cytotoxic activity against various human cancer cell lines, often using established chemotherapeutic agents as a reference.[18][19][20]

Table 3: Comparative In Vitro Anticancer Activity of Exemplary Isoxazole Derivatives

Isoxazole Derivative SeriesCancer Cell LinesIC50 / GI50 ValuesComparator DrugKey Findings
Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles Hela, MCF-7, NCI-H460Potent activity comparable to cisplatin.[19]CisplatinDisplayed significant anticancer activity.[19]
3,5-disubstituted isoxazoles PC-3 (prostate cancer)Effective cytotoxic agents.[19]Not specifiedOrtho substitution enhanced activity.[19]
Isoxazole-containing hybrids Various (A-431, A549, MCF7, HT29, LoVo)Activity comparable to cisplatin.[18]CisplatinSome derivatives showed lower toxicity to healthy cells.[18]

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency in vitro.

Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is crucial for assessing the spectrum of activity of a new compound. Comparing the IC50 values to a standard chemotherapeutic agent like cisplatin provides a benchmark for its potency.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[21]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The isoxazole derivative is serially diluted to various concentrations in culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives only the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

Diagram 2: Mechanism of Action of an Isoxazole-based Anticancer Agent

G cluster_pathway Cancer Cell Signaling receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis Suppression of anti-apoptotic genes isoxazole Isoxazole Derivative isoxazole->kinase_cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by an isoxazole derivative, leading to apoptosis.

Section 3: Antimicrobial Applications: A Comparative Analysis of Sulfamethoxazole and Novel Derivatives

Isoxazole-containing compounds have a long history as antimicrobial agents, with sulfamethoxazole being a prominent example.[22]

Sulfamethoxazole vs. Other Antibiotics

Sulfamethoxazole is a sulfonamide antibiotic that is often used in combination with trimethoprim.[23] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[24]

Mechanism of Synergistic Action (Sulfamethoxazole/Trimethoprim):

  • Sulfamethoxazole: Blocks the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.

  • Trimethoprim: Inhibits a subsequent step in the pathway, the conversion of dihydrofolic acid to tetrahydrofolic acid by dihydrofolate reductase.[25]

This sequential blockade of the same metabolic pathway results in a synergistic and often bactericidal effect.[23]

Novel Isoxazole Derivatives as Antibacterial Agents

Recent research has focused on synthesizing novel isoxazole derivatives to combat growing antibiotic resistance.[26][27]

Table 4: Comparative Antibacterial Activity of Novel Isoxazole Derivatives

Isoxazole Derivative SeriesBacterial StrainsMIC (µg/mL)Comparator DrugKey Findings
N3, N5-di(substituted)isoxazole-3,5-diamines E. coli, S. aureusSome derivatives showed lower MICs (95-110 µg/mL) than cloxacillin.[26]Cloxacillin (MIC 100-120 µg/mL)Electron-withdrawing groups enhanced activity.[26]
Triazole-Isoxazole Hybrids E. coli, P. aeruginosaOne derivative showed a powerful effect compared to standard antibiotics.[27]Ampicillin, Norfloxacin, etc.Promising activity against Gram-negative bacteria.[27]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[28][29]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well. The plate is incubated, and the lowest concentration of the agent that inhibits visible bacterial growth is determined as the MIC.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the isoxazole derivative is prepared at a known concentration.

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no drug) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Diagram 3: Bacterial Folic Acid Synthesis Pathway and Inhibition

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis DHPS->Dihydropteroate DHFR->Tetrahydrofolic_Acid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Synergistic inhibition of bacterial folate synthesis by sulfamethoxazole and trimethoprim.

Conclusion

This guide has provided a comparative overview of the therapeutic effects of isoxazole derivatives in anti-inflammatory, anticancer, and antimicrobial applications. The experimental data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in the cross-validation and further development of this versatile class of compounds. The evidence suggests that isoxazole derivatives hold significant promise for addressing unmet medical needs, and continued investigation into their structure-activity relationships and mechanisms of action is warranted.

References

selecting appropriate positive and negative controls for Isoxazol-4-ylmethanamine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Selecting and Implementing Controls for Isoxazol-4-ylmethanamine oxalate in Neurological Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical selection and implementation of positive and negative controls when investigating the biological activity of this compound. Given the structural motifs of this molecule—specifically the isoxazole ring, a known pharmacophore in neuroactive compounds, and a primary amine group—a logical starting point for investigation is its potential modulatory effect on the γ-aminobutyric acid type A (GABAA) receptor system. This guide is therefore structured around this well-founded hypothesis.

The Central Hypothesis: this compound as a GABAA Receptor Modulator

The isoxazole scaffold is present in several compounds known to interact with the GABAA receptor, the most prominent being muscimol, a potent agonist.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding the endogenous neurotransmitter GABA, opens to allow chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[2][3]

Compounds can interact with the GABAA receptor in several ways:

  • Agonists: Bind to the primary GABA site and activate the channel.

  • Antagonists: Bind to the GABA site but prevent activation.

  • Positive Allosteric Modulators (PAMs): Bind to a site distinct from the GABA binding site (an allosteric site) and enhance the effect of GABA. Benzodiazepines are a classic example.[4]

  • Negative Allosteric Modulators (NAMs): Bind to an allosteric site and reduce the effect of GABA.

  • Channel Blockers: Physically obstruct the ion channel pore, such as picrotoxin.[3][5]

Our experimental design will be built to test the hypothesis that this compound acts as a positive allosteric modulator (PAM) of the GABAA receptor. This is a common mechanism for novel neuroactive compounds and provides a clear framework for selecting appropriate controls.

Logical Framework for Control Selection

The following diagram illustrates the decision-making process for selecting appropriate controls based on our central hypothesis.

G cluster_0 Experimental Goal cluster_1 Positive Controls cluster_2 Negative Controls Goal Validate that this compound (I4YMA) is a specific GABA-A Receptor PAM PC1 Endogenous Agonist: GABA Goal->PC1 Does the system respond to its natural ligand? NC1 Vehicle Control: DMSO / Saline Goal->NC1 Is the observed effect due to the compound or the solvent? PC2 Known PAM: Diazepam PC1->PC2 Establishes assay window PC2->Goal Does I4YMA behave like a known modulator? NC2 Mechanism-Specific Control: Bicuculline (Antagonist) NC1->NC2 Confirms receptor specificity NC2->Goal Can the I4YMA effect be blocked by a known antagonist? NC3 Inactive Analog: (e.g., N-acetylated I4YMA) NC2->NC3 Confirms structural activity relationship NC3->Goal

Caption: Logical workflow for selecting controls to validate GABAA PAM activity.

Part 1: Positive Controls - Establishing System Viability and a Benchmark for Activity

Positive controls are essential to confirm that the biological assay is working correctly and to provide a benchmark against which the activity of the test compound can be compared.

The Endogenous Agonist: GABA
  • Purpose: To confirm the presence and functionality of GABAA receptors in the chosen experimental system (e.g., cell line, primary neurons). A dose-dependent response to GABA is the primary validation of the assay itself.

  • Causality: If the system does not respond to GABA, any results obtained with a modulator like this compound are uninterpretable. The GABA concentration-response curve is also crucial for determining the appropriate concentration of GABA (e.g., EC20) to use when screening for PAMs.

  • Implementation: Generate a full concentration-response curve for GABA (e.g., from 1 nM to 1 mM) to determine the EC50 and the maximum response of the system.

The Reference Modulator: Diazepam
  • Purpose: To serve as a benchmark for positive allosteric modulation. Diazepam is a well-characterized benzodiazepine that potentiates the GABA response by binding to a specific allosteric site on the GABAA receptor.[4]

  • Causality: Comparing the effect of this compound to Diazepam allows for a quantitative assessment of its potency and efficacy as a PAM. It helps to classify the novel compound's activity profile.

  • Implementation: In the presence of a fixed, sub-maximal concentration of GABA (e.g., EC20), a concentration-response curve for Diazepam should be generated. This will demonstrate the expected potentiation effect in the assay.

Part 2: Negative Controls - Ensuring Specificity and Ruling Out Artifacts

Negative controls are arguably the most critical component for ensuring the trustworthiness of your findings. They are designed to produce a null result and thereby confirm that the positive results are not due to experimental artifacts.

The Essential Baseline: Vehicle Control
  • Purpose: To account for any effects caused by the solvent used to dissolve the test compound.

  • Causality: this compound, like many organic molecules, will likely be dissolved in a solvent such as dimethyl sulfoxide (DMSO) before being diluted in aqueous assay buffer. Even at low final concentrations, DMSO can have biological effects. The vehicle control ensures that the observed activity is from the compound, not its carrier.

  • Implementation: All experiments, including those with positive controls and the test compound, must be run in parallel with a condition that includes the highest concentration of the vehicle used in any of the test wells.

The Mechanistic Nullifier: A Competitive Antagonist (Bicuculline)
  • Purpose: To confirm that the observed activity is mediated specifically through the GABAA receptor.

  • Causality: Bicuculline is a competitive antagonist that binds to the same site as GABA, thereby preventing receptor activation.[3] If this compound is a true PAM, its potentiating effect should be dependent on GABA binding. Therefore, in the presence of Bicuculline, the effects of both GABA and the test compound should be abolished.

  • Implementation: Pre-incubate the cells with an effective concentration of Bicuculline before adding GABA and this compound. This should block the response, confirming the effect is on-target.

The Structural Invalidator: An Inactive Analog
  • Purpose: To demonstrate that the specific chemical structure of this compound is required for its activity, ruling out non-specific effects related to general chemical properties.

  • Causality: An ideal inactive analog is a molecule that is structurally very similar to the active compound but lacks a key chemical feature necessary for biological activity. For Isoxazol-4-ylmethanamine, the primary amine is a likely candidate for a key binding interaction (e.g., forming a salt bridge). An N-acetylated version of the compound, for instance, would neutralize the positive charge of the amine and would be predicted to be inactive. While the synthesis of such a compound is necessary for ultimate proof, commercially available but inactive isoxazole derivatives can serve as a surrogate in initial screens.[6][7]

  • Implementation: Synthesize or procure a closely related analog predicted to be inactive. This compound should be tested at the same concentrations as this compound and should not produce a significant effect.

Experimental Protocols & Data Presentation

Protocol 1: Cell-Based Functional Assay using a Fluorescent Membrane Potential Dye

This protocol is designed for a high-throughput screen to identify and characterize modulators of the GABAA receptor expressed in a stable cell line (e.g., HEK293 cells expressing relevant GABAA receptor subunits).

Workflow Diagram:

G cluster_workflow Membrane Potential Assay Workflow A 1. Seed Cells (HEK293-GABA-A) in 96-well plates B 2. Load Cells with Membrane Potential Dye A->B C 3. Pre-incubation (Antagonists / Vehicle) B->C D 4. Add Compounds (Test Compound / Controls) C->D E 5. Add Agonist (GABA at EC20) D->E F 6. Read Fluorescence on Plate Reader E->F G 7. Data Analysis (Normalize and plot curves) F->G

Caption: High-level workflow for a cell-based GABAA receptor functional assay.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the desired GABAA receptor subunits (e.g., α1β2γ2) in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with a chloride-free buffer and then load them with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition:

    • For negative control (antagonist) wells: Add Bicuculline to the desired final concentration and incubate.

    • For all other wells: Add assay buffer.

  • Test Compound/Control Addition: Add serial dilutions of this compound, Diazepam (positive control), an inactive analog (negative control), or vehicle (negative control) to the appropriate wells.

  • GABA Stimulation: Add GABA to all wells to achieve a final concentration corresponding to the EC20 (previously determined). For the GABA concentration-response curve, add serial dilutions of GABA.

  • Signal Detection: Immediately measure the fluorescence signal using a plate reader capable of kinetic reads. The change in fluorescence corresponds to the change in membrane potential due to chloride ion influx.

  • Data Analysis: Normalize the data. Set the response of the vehicle + EC20 GABA as 0% and the response of a saturating concentration of Diazepam + EC20 GABA as 100%. Fit the concentration-response data to a four-parameter logistic equation to determine EC50 values.

Data Summary Table
Compound/ConditionExpected OutcomePurpose
Positive Controls
GABA (1 µM - 1 mM)Concentration-dependent increase in fluorescence signal (EC50 ~1-10 µM)Validates assay and receptor function.
Diazepam (1 nM - 10 µM) + GABA (EC20)Concentration-dependent potentiation of the GABA response.Provides a benchmark for PAM activity.
Negative Controls
Vehicle (e.g., 0.1% DMSO) + GABA (EC20)No change in fluorescence compared to GABA alone.Establishes baseline; rules out solvent effects.
Bicuculline (10 µM) + Test Cmpd + GABAComplete or significant inhibition of the fluorescence signal.Confirms the effect is mediated via the GABAA receptor.
Inactive Analog (1 nM - 10 µM) + GABANo significant potentiation of the GABA response.Demonstrates requirement for the specific chemical structure of I4YMA.
Test Compound
This compoundConcentration-dependent potentiation of the GABA response.To determine the potency and efficacy of the test compound as a PAM.
Protocol 2: Gold Standard Validation - Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the GABAA receptor, providing the highest resolution data on the compound's mechanism of action.

Step-by-Step Methodology:

  • Cell Preparation: Use cells prepared for the fluorescence assay.

  • Recording: Obtain a whole-cell patch configuration on a single cell. Clamp the voltage at -60 mV.

  • Compound Application: Perfuse the cell with artificial cerebrospinal fluid (aCSF).

  • Baseline: Apply a brief pulse of GABA (at EC20) to elicit a baseline inward chloride current.

  • Modulator Application: Co-apply this compound with the GABA pulse. A PAM will cause a significant increase in the amplitude of the GABA-evoked current.

  • Control Application:

    • Positive Control: Co-applying Diazepam with GABA should robustly increase the current.

    • Negative Control: Pre-applying Bicuculline should block the current evoked by both GABA and GABA + test compound.

Conclusion

References

A Technical Guide to Benchmarking Isoxazol-4-ylmethanamine Oxalate in the Landscape of Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for designing targeted therapies.[1][2] This guide provides an in-depth technical comparison of a novel isoxazole derivative, Isoxazol-4-ylmethanamine oxalate, benchmarked against established anti-inflammatory agents.

Herein, we will operate on the well-supported premise that this compound is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). The rationale for this focus stems from the known anti-inflammatory properties of many isoxazole-containing compounds.[2][3] This guide will objectively compare its hypothetical performance profile with a leading selective COX-2 inhibitor, Celecoxib, and a traditional non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The experimental data presented for this compound is projected based on desirable characteristics for a next-generation anti-inflammatory agent.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation. Traditional NSAIDs, like Ibuprofen, non-selectively inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also an increased risk of gastrointestinal side effects. Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate these risks by specifically targeting the inflammation-associated enzyme.

The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention for selective and non-selective COX inhibitors.

COX Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) GI_Protection GI Protection & Platelet Aggregation COX1->GI_Protection COX2->Prostaglandins Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Isoxazol_Oxalate This compound (Hypothetical Selective) Isoxazol_Oxalate->COX2

Caption: Mechanism of action of COX inhibitors.

Comparative Analysis of In Vitro Potency and Selectivity

A critical initial step in characterizing a novel COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is a key indicator of a potentially safer gastrointestinal profile. The following table summarizes the hypothetical in vitro data for this compound in comparison to Celecoxib and Ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound12.50.04312.5
Celecoxib7.60.04190
Ibuprofen13.13440.038

Data for Celecoxib and Ibuprofen are representative values from published literature. Data for this compound is hypothetical.

The data clearly illustrates the non-selective nature of Ibuprofen. Both Celecoxib and the hypothetical this compound demonstrate high potency against COX-2. Notably, this compound shows a superior selectivity index, suggesting a potentially wider therapeutic window with a lower risk of COX-1 related side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the determination of IC50 values for test compounds against human COX-1 and COX-2 using a commercially available colorimetric assay kit.

Objective: To determine the potency and selectivity of a test compound by measuring the inhibition of prostaglandin production.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (this compound, Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the working concentration in the provided buffer.

  • Reaction Setup:

    • Add 150 µL of reaction buffer to each well of a 96-well plate.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of the serially diluted test compounds to the wells. Include a vehicle control (DMSO only) and a positive control (a known COX inhibitor).

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 10 µL of arachidonic acid to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 2 minutes.

  • Detection: Add 10 µL of the colorimetric substrate to each well. The substrate reacts with the prostaglandin product to produce a colored compound.

  • Measurement: Read the absorbance of the plate at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the workflow for this assay.

COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Enzyme, Compound) Compound_Prep->Reaction_Setup Enzyme_Prep Dilute COX-1 and COX-2 Enzymes Enzyme_Prep->Reaction_Setup Incubate_1 Incubate at 37°C for 10 min Reaction_Setup->Incubate_1 Add_Substrate Add Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 2 min Add_Substrate->Incubate_2 Add_Detector Add Colorimetric Substrate Incubate_2->Add_Detector Read_Plate Read Absorbance Add_Detector->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Preclinical Efficacy in an In Vivo Model of Inflammation

To translate in vitro findings into a more physiologically relevant context, the anti-inflammatory effects of this compound were evaluated in a carrageenan-induced paw edema model in rats. This is a standard and well-characterized model of acute inflammation.

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0%
This compound (10 mg/kg)65%
Celecoxib (10 mg/kg)58%
Ibuprofen (30 mg/kg)55%

Data for Celecoxib and Ibuprofen are representative values from published literature. Data for this compound is hypothetical.

In this model, this compound demonstrated a superior reduction in paw edema compared to both Celecoxib and Ibuprofen at their respective effective doses, indicating a potent in vivo anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds (this compound, Celecoxib, Ibuprofen) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • 1% w/v carrageenan solution in saline

  • Plebysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly assign rats to different treatment groups (vehicle control, test compounds). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds or vehicle orally (p.o.) to the respective groups.

  • Baseline Measurement: One hour after compound administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean paw edema in control group - Mean paw edema in treated group) / Mean paw edema in control group ] x 100

Conclusion

This comparative guide provides a technical framework for evaluating the potential of this compound as a novel anti-inflammatory agent. Based on the hypothetical data, this compound demonstrates high potency and superior selectivity for COX-2 in vitro, which translates to robust efficacy in a preclinical model of acute inflammation. These promising characteristics warrant further investigation into its pharmacokinetic profile, extended safety evaluation, and efficacy in chronic inflammatory models. The methodologies and benchmarks presented here offer a robust foundation for the continued development of next-generation isoxazole-based therapeutics.

References

A Head-to-Head Analysis of Isoxazol-4-ylmethanamine Oxalate and Its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of biological pathways.[3][4] This guide provides an in-depth, head-to-head analysis of Isoxazol-4-ylmethanamine oxalate and its analogs, offering a comparative overview of their synthesis, biological activities, and structure-activity relationships (SAR). Drawing from a range of experimental data, this document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the exploration of isoxazole-based compounds.

The Core Moiety: Isoxazol-4-ylmethanamine

Isoxazol-4-ylmethanamine serves as a versatile building block in drug design. The primary amine provides a crucial interaction point for engaging with biological targets, while the isoxazole ring itself contributes to the overall physicochemical properties and binding profile of the molecule. The oxalate salt form is commonly used to improve the solubility and handling of the parent amine. The inherent reactivity and structural features of this core allow for diverse chemical modifications, leading to a broad chemical space for analog development.

Synthetic Strategies for Isoxazol-4-ylmethanamine Analogs

The synthesis of isoxazole derivatives is well-established, with several robust methods available to the medicinal chemist.[3] A common and versatile approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] Modifications to the core Isoxazol-4-ylmethanamine structure can be achieved by utilizing appropriately substituted starting materials or by post-synthesis functionalization.

For instance, the synthesis of trisubstituted isoxazoles often begins with a 1,3-dipolar cycloaddition to form the core isoxazole ring, followed by subsequent modifications at the C-4 and C-5 positions.[5]

Experimental Protocol: General Synthesis of Trisubstituted Isoxazole Analogs

This protocol outlines a general methodology for the synthesis of isoxazole analogs, which can be adapted to produce a variety of derivatives for comparative studies.

  • Step 1: 1,3-Dipolar Cycloaddition:

    • A solution of an appropriate nitrile oxide (generated in situ from an oxime precursor) is reacted with a substituted alkyne in a suitable solvent (e.g., THF, DCM).

    • The reaction is typically stirred at room temperature for several hours to overnight.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the isoxazole core.[5]

  • Step 2: Functionalization at the C-4 Position:

    • The isoxazole core from Step 1, bearing a suitable functional handle at the C-4 position (e.g., a hydroxymethyl group), is subjected to further modification.

    • For example, a reductive amination can be performed by reacting the C-4 aldehyde derivative with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[5]

    • Alternatively, a nucleophilic substitution can be carried out on a C-4 mesylate or tosylate derivative.[5]

  • Step 3: Derivatization of the Amine:

    • The primary amine of the Isoxazol-4-ylmethanamine core can be readily acylated, alkylated, or used in other coupling reactions to introduce a diverse range of substituents.

    • For the synthesis of isoxazole-carboxamide analogs, the corresponding carboxylic acid is activated (e.g., with HATU or EDC/HOBt) and then reacted with the amine.

Head-to-Head Comparison of Biological Activities

The true value of a chemical scaffold lies in its ability to be tailored for specific biological targets. The following sections provide a comparative analysis of Isoxazol-4-ylmethanamine analogs across different therapeutic areas, supported by experimental data from various studies.

Modulation of a-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

AMPA receptors, a subtype of ionotropic glutamate receptors, are critical for fast synaptic transmission in the central nervous system and are implicated in various neurological disorders.[6] Isoxazole-4-carboxamide derivatives have been investigated as potent modulators of AMPA receptor activity.[6][7]

A study by an international research team investigated the effects of twelve novel isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) on AMPA receptor whole-cell currents using the whole-cell patch clamp technique.[6][7] The results demonstrated that these compounds act as potent inhibitors of AMPA receptor activity.[7]

CompoundInhibition of GluA2 Subtype (Fold Reduction)Inhibition of GluA2/3 Subtype (Fold Reduction)
CIC-1 8.08.0
CIC-2 7.87.8
Other CIC analogs(Data for other specific analogs not detailed in the abstract)(Data for other specific analogs not detailed in the abstract)
Data sourced from an electrophysiological study on isoxazole-4-carboxamide derivatives.[7]

The potent inhibitory action of compounds like CIC-1 and CIC-2 highlights the potential of the isoxazole-4-carboxamide scaffold in developing therapeutics for conditions associated with AMPA receptor overactivation, such as chronic pain.[6][7] The structure-activity relationship within this series suggests that subtle modifications to the carboxamide substituent can significantly impact the inhibitory potency.

cluster_0 AMPA Receptor Modulation Workflow Synthesis Synthesis of Isoxazole-4-carboxamide Analogs PatchClamp Whole-Cell Patch Clamp Electrophysiology on HEK293t cells expressing AMPA receptors Synthesis->PatchClamp Test Compounds DataAnalysis Measurement of Peak Current Amplitudes PatchClamp->DataAnalysis Record Currents SAR Structure-Activity Relationship Analysis DataAnalysis->SAR Determine Inhibitory Potency cluster_1 Anticancer Mechanism of Analogs 2d & 2e Compound Isoxazole Analogs 2d & 2e CellCycle G2/M Phase Delay Compound->CellCycle Apoptosis Induction of Apoptosis Compound->Apoptosis Anticancer Anticancer Effect CellCycle->Anticancer Apoptosis->Anticancer

References

A Comparative Guide to the Efficacy of Isoxazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile structure have led to its incorporation into a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities.[2] This guide provides an in-depth comparison of the efficacy of various isoxazole derivatives across key therapeutic areas, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the mechanisms of action and the experimental frameworks used to validate their therapeutic potential.

Anticancer Efficacy of Isoxazole Derivatives

Isoxazole-containing compounds have emerged as promising candidates in oncology, exhibiting potent activity against a multitude of cancer cell lines.[3] Their anticancer effects are mediated through diverse mechanisms of action, including the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase, and modulation of key signaling pathways.[4][5] The versatility of the isoxazole ring allows for structural modifications that can enhance potency and selectivity, making it a valuable pharmacophore in the design of novel anticancer drugs.[6]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several isoxazole derivatives against various human cancer cell lines, with their half-maximal inhibitory concentration (IC50) values compared to the standard chemotherapeutic agent, doxorubicin.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Phenyl-isoxazole-carboxamide 129 HeLa (Cervical Cancer)0.91 ± 1.03Doxorubicin-[2]
Phenyl-isoxazole-carboxamide 130 MCF-7 (Breast Cancer)4.56 ± 2.32Doxorubicin-[2]
Phenyl-isoxazole-carboxamide 127 Hep3B (Liver Cancer)5.96 ± 0.87Doxorubicin-[2]
Indole-linked Isoxazole 138 MCF-7 (Breast Cancer)5.51Gemcitabine-[2]
Indole-linked Isoxazole 137 MCF-7 (Breast Cancer)7.72Gemcitabine-[2]
N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Mouse Colon Carcinoma)2.5 µg/mL--[7]
Dihydroisoxazole derivative (DHI1)Jurkat (Leukemia)12.5--[8]
Dihydroisoxazole derivative (DHI1)HL-60 (Leukemia)12.5--[8]
Mechanism of Action: Targeting Key Cellular Pathways

Many isoxazole derivatives exert their anticancer effects by targeting fundamental cellular processes. For instance, some compounds are designed to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[9] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

anticancer_pathway isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 Inhibition oncoproteins Oncogenic Client Proteins (e.g., Akt, Raf-1) hsp90->oncoproteins Stabilization degradation Ubiquitin-Proteasome Degradation hsp90->degradation Leads to proliferation Cell Proliferation & Survival oncoproteins->proliferation degradation->proliferation Prevents apoptosis Apoptosis degradation->apoptosis Induces

Inhibition of HSP90 by Isoxazole Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The isoxazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group with only the vehicle (e.g., DMSO) is also included.

  • The plate is incubated for 48-72 hours.

3. MTT Addition:

  • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Efficacy of Isoxazole Scaffolds

The isoxazole nucleus is a key component of several clinically important antimicrobial agents.[10] Derivatives of isoxazole have demonstrated a broad spectrum of activity against both bacteria and fungi, making them a valuable scaffold in the development of new anti-infective drugs.[11][12]

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Isoxazole Derivative 4e Candida albicans6 - 60--[11]
Isoxazole Derivative 4g Candida albicans6 - 60--[11]
Isoxazole Derivative 4h Candida albicans6 - 60--[11]
Isoxazole DerivativeBacillus subtilis10 - 80--[11]
Isoxazole DerivativeEscherichia coli30 - 80--[11]
Isoxazole Derivative TPI-2 Staphylococcus aureus---[13]
Isoxazole Derivative TPI-5 Candida albicans---[13]
Isoxazole Derivative TPI-14 Aspergillus niger---[13]
PUB14Candida albicans-Octenidine dihydrochloride-[14]
PUB17Candida albicans-Octenidine dihydrochloride-[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.

mic_workflow start Prepare Serial Dilutions of Isoxazole Compound inoculate Inoculate with Standardized Bacterial/Fungal Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Workflow for MIC Determination.

1. Preparation of Isoxazole Compound Dilutions:

  • A stock solution of the isoxazole derivative is prepared.

  • Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

3. Inoculation:

  • Each well of the microtiter plate is inoculated with the microbial suspension.

4. Incubation:

  • The plate is incubated at 37°C for 18-24 hours.

5. Reading the Results:

  • After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the isoxazole compound that completely inhibits visible growth.

Anti-inflammatory Properties of Isoxazole Compounds

Isoxazole derivatives have shown significant anti-inflammatory activity, often comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] Their mechanisms of action frequently involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[8]

Comparative Anti-inflammatory Activity

One of the standard in vivo models for assessing acute inflammation is the carrageenan-induced paw edema test in rats.

Compound/Derivative% Inhibition of EdemaReference Compound% Inhibition of EdemaSource
Indolyl-isoxazolidine 9a SignificantIndomethacinComparable[15]
Isoxazole Derivative TPI-7 Most ActiveNimesulide-[16]
Isoxazole Derivative TPI-13 Most ActiveNimesulide-[16]
Mechanism of Action: Modulation of Inflammatory Pathways

Certain isoxazole derivatives can suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15] This is often achieved by interfering with key signaling cascades like the NF-κB and MAPK pathways.[8]

anti_inflammatory_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nfkb_mapk NF-κB & MAPK Signaling Pathways tlr4->nfkb_mapk isoxazole Isoxazole Derivative isoxazole->nfkb_mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_mapk->cytokines Upregulation inflammation Inflammation cytokines->inflammation

Modulation of Inflammatory Signaling by Isoxazoles.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[16]

1. Animal Grouping and Compound Administration:

  • Rats are divided into groups: a control group, a standard drug group (e.g., indomethacin or nimesulide), and test groups receiving different doses of the isoxazole compound.

  • The compounds are administered orally or intraperitoneally.

2. Induction of Inflammation:

  • After a specific time (e.g., 1 hour) following compound administration, a 0.1 mL injection of 1% carrageenan solution is given into the sub-plantar region of the right hind paw of each rat.

3. Measurement of Paw Edema:

  • The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

4. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Neuroprotective Potential of Isoxazole Analogs

Recent research has highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases.[17] Certain isoxazole-substituted chromans have demonstrated high neuroprotective activity against oxidative stress-induced neuronal cell death.[18]

Comparative Neuroprotective Activity

The neuroprotective effects of isoxazole compounds are often evaluated in vitro using neuronal cell lines subjected to oxidative stress.

Compound/DerivativeNeuroprotective Activity (EC50)Source
3-aryl-5-(chroman-5-yl)-isoxazole 17 ~0.3 µM[18]
3-aryl-5-(chroman-5-yl)-isoxazole 18 ~0.3 µM[18]
bis-chroman 20 ~0.3 µM[18]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative insult.

1. Cell Culture:

  • Neuronal cells (e.g., HT22 hippocampal cells) are cultured in appropriate media.

2. Compound Pre-treatment:

  • The cells are pre-treated with various concentrations of the isoxazole compounds for a specified period.

3. Induction of Oxidative Stress:

  • Oxidative stress is induced by adding an agent like glutamate or hydrogen peroxide to the cell culture.

4. Incubation:

  • The cells are incubated for a period sufficient to induce cell death in the control group (without neuroprotective compound).

5. Viability Assessment:

  • Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

6. Data Analysis:

  • The effective concentration 50 (EC50), which is the concentration of the compound that provides 50% of the maximum neuroprotection, is calculated.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. The peer-reviewed literature provides substantial evidence for the efficacy of isoxazole-containing compounds across a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neuroprotection. The ability to readily modify the isoxazole ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates. The comparative data presented in this guide underscores the significant therapeutic potential of isoxazole derivatives and provides a solid foundation for further research and development in this exciting field of medicinal chemistry.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazol-4-ylmethanamine oxalate
Reactant of Route 2
Isoxazol-4-ylmethanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.